Neuroprotectin D1
Description
Structure
3D Structure
Properties
IUPAC Name |
(4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZYJSQHCXHEG-SFVBTVKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031663 | |
| Record name | Protectin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neuroprotectin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
660430-03-5 | |
| Record name | Neuroprotectin D1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660430-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protectin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AP-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3FX063KLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neuroprotectin D1: A Technical Guide to its Discovery, Biosynthesis, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroprotectin D1 (NPD1) is a potent, endogenously produced lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its discovery has unveiled a critical neuroprotective signaling pathway activated in response to cellular stress, such as ischemia-reperfusion injury and oxidative damage. NPD1 exhibits profound anti-inflammatory and anti-apoptotic properties, making it a molecule of significant interest in the development of novel therapeutics for a range of neurological and retinal degenerative diseases. This technical guide provides an in-depth overview of the discovery of NPD1, its detailed biosynthetic pathway, key experimental methodologies for its study, and a summary of its quantitative effects on cellular processes.
Discovery of this compound
NPD1 was first identified in human retinal pigment epithelial (RPE) cells subjected to oxidative stress[1][2]. Researchers observed that in response to damaging stimuli, these cells synthesize a novel docosatriene from DHA. This molecule was subsequently named this compound due to its potent protective effects in neural tissues and its origin from DHA (D for DHA, 1 for the first such mediator identified)[2]. Further studies revealed its presence in the brain, particularly during ischemia-reperfusion events, where it plays a crucial role in mitigating neuronal damage[3]. The identification and structural elucidation of NPD1 were made possible through advanced lipidomic analysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5].
Biosynthesis of this compound
The biosynthesis of NPD1 is a tightly regulated, multi-step enzymatic cascade initiated by cellular stress signals.
-
Release of DHA: The process begins with the liberation of docosahexaenoic acid (DHA) from the sn-2 position of membrane phospholipids. This is catalyzed by the enzyme phospholipase A2 (cPLA2), which is activated by stimuli such as oxidative stress, neurotrophins, or inflammatory cytokines like IL-1β[1][4][5].
-
Formation of 17S-hydroperoxy-DHA (17S-HpDHA): Free DHA is then oxygenated by a 15-lipoxygenase-1 (15-LOX-1)-type enzyme. This enzymatic reaction introduces a hydroperoxy group at the C17 position of DHA, forming the intermediate 17S-HpDHA[4][6][7].
-
Conversion to a 16(17)-Epoxide Intermediate: 17S-HpDHA is further converted into an unstable 16(17)-epoxide intermediate[8].
-
Enzymatic Hydrolysis to NPD1: Finally, the 16(17)-epoxide is enzymatically hydrolyzed to form the stable, active molecule, 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid, which is this compound[8][9].
dot
Caption: The enzymatic pathway for the biosynthesis of this compound from DHA.
Neuroprotective Signaling Pathways of NPD1
NPD1 exerts its potent neuroprotective effects by modulating several key intracellular signaling pathways, primarily aimed at promoting cell survival and resolving inflammation.
-
Regulation of the Bcl-2 Protein Family: A central mechanism of NPD1's anti-apoptotic action is its regulation of the Bcl-2 family of proteins. NPD1 upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while simultaneously downregulating the expression of pro-apoptotic proteins like Bax and Bad[1][10][11][12]. This shifts the cellular balance towards survival, preventing the initiation of the mitochondrial apoptotic cascade. NPD1 has been shown to induce the dephosphorylation of Bcl-xL in a PP2A-dependent manner, which is a key step in its anti-apoptotic function[13][14].
-
Inhibition of Pro-inflammatory Pathways: NPD1 is a potent anti-inflammatory agent. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins[10][11]. The inhibitory effect of NPD1 on COX-2 expression is particularly relevant in conditions of neuroinflammation. In some contexts, the IC50 for NPD1's inhibition of IL-1β-activated COX-2 promoter activity is less than 5 nM[12].
-
Suppression of Caspase Activation: By preventing the release of cytochrome c from the mitochondria through the regulation of Bcl-2 proteins, NPD1 effectively inhibits the activation of downstream executioner caspases, such as caspase-3. This blockade of the caspase cascade is a critical step in preventing the dismantling of the cell during apoptosis. Studies have shown that NPD1 at a concentration of 50 nM can significantly inhibit oxidative stress-induced caspase-3 activation[1][2].
dot```dot digraph "NPD1_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, label="this compound Signaling Pathways", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];
NPD1 [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Bcl2_family [label="Bcl-2 Family Proteins", fillcolor="#FBBC05"]; COX2 [label="COX-2 Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
NPD1 -> Bcl2_family [label="Upregulates anti-apoptotic\nDownregulates pro-apoptotic"]; NPD1 -> COX2 [label="Inhibits", arrowhead=tee]; Bcl2_family -> Caspase3 [label="Inhibits", arrowhead=tee]; COX2 -> Inflammation [label="Promotes"]; Caspase3 -> Apoptosis [label="Promotes"]; Bcl2_family -> CellSurvival [label="Promotes"]; Apoptosis -> CellSurvival [style=invis]; Inflammation -> CellSurvival [style=invis]; }
Caption: A typical workflow for the extraction and quantification of NPD1.
Protocol:
-
Sample Preparation: Homogenize cell pellets or tissues in a chloroform/methanol (2:1, v/v) solution to extract lipids.[5]
-
Solid-Phase Extraction (SPE): Purify the lipid extract using a C18 SPE column to enrich for NPD1 and other oxylipins.[5]
-
LC-MS/MS Analysis:
-
Chromatography: Separate the lipid extract on a reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) using a binary gradient elution. A typical mobile phase consists of A: water with 0.1% acetic acid and B: acetonitrile/methanol/acetic acid (80/15/0.1, v/v/v).[15]
-
Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: Use Selected Reaction Monitoring (SRM) for quantification. The characteristic transition for NPD1 is m/z 359 -> 153.[5][16][17]
-
-
Data Analysis: Quantify NPD1 levels by comparing the peak area to a standard curve generated with a synthetic NPD1 standard.[5][16][17]
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of NPD1 and/or the stress-inducing agent (e.g., H2O2/TNF-α). Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18][19][20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18] Cell viability is proportional to the absorbance.
Caspase-3 Activity Assay
Protocol:
-
Cell Lysis: After treatment with NPD1 and/or the apoptotic stimulus, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the colorimetric caspase-3 substrate, Ac-DEVD-pNA.[21][22][23][24]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to that of untreated controls.
Western Blot Analysis of Bcl-2 Family Proteins
Protocol:
-
Protein Extraction and Quantification: Extract total protein from treated and control cells using a suitable lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-xL, Bax, or Bad overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for COX-2 Expression
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers for COX-2 and a housekeeping gene (e.g., GAPDH or 18S rRNA).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate thermal cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in COX-2 mRNA expression, normalized to the housekeeping gene.
Conclusion
This compound is a pivotal signaling molecule in the body's endogenous defense against neuronal and retinal damage. Its discovery has opened new avenues for understanding the resolution of inflammation and the promotion of cell survival in the nervous system. The detailed biosynthetic and signaling pathways, along with the robust experimental methodologies outlined in this guide, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of NPD1 and its analogs in treating a spectrum of debilitating neurodegenerative diseases. The quantitative data presented herein underscore the potency and specificity of NPD1's bioactions, solidifying its status as a high-priority target for future therapeutic innovation.
References
- 1. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Cellular and molecular events mediated by docosahexaenoic acid-derived this compound signaling in photoreceptor cell survival and brain protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory actions of this compound/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (NPD1): A DHA‐Derived Mediator that Protects Brain and Retina Against Cell Injury‐Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rescue and repair during photoreceptor cell renewal mediated by docosahexaenoic acid-derived this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Induces Dephosphorylation of Bcl-xL in a PP2A-dependent Manner during Oxidative Stress and Promotes Retinal Pigment Epithelial Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces dephosphorylation of Bcl-xL in a PP2A-dependent manner during oxidative stress and promotes retinal pigment epithelial cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]
- 17. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 23. mpbio.com [mpbio.com]
- 24. researchgate.net [researchgate.net]
Neuroprotectin D1: A Deep Dive into its Mechanism of Action in Neuroinflammation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroprotectin D1 (NPD1) is a potent, endogenously produced lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, NPD1 plays a critical role in the resolution of inflammation, particularly within the nervous system. Its potent anti-inflammatory and neuroprotective properties have positioned it as a key target for the development of novel therapeutics for a range of neurodegenerative diseases and injuries characterized by a neuroinflammatory component. This technical guide provides an in-depth exploration of the core mechanisms of action of NPD1 in neuroinflammation, focusing on its signaling pathways, quantitative effects on inflammatory mediators, and detailed experimental methodologies.
Biosynthesis of this compound
NPD1 is synthesized in response to cellular stress, such as oxidative stress or ischemia-reperfusion injury.[1][2] The biosynthesis is initiated by the enzymatic action of 15-lipoxygenase (15-LOX) on DHA, leading to the formation of a hydroperoxy intermediate, which is then converted to an epoxide intermediate. This epoxide is subsequently hydrolyzed to form NPD1 (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).[3]
Core Mechanisms of Action in Neuroinflammation
NPD1 exerts its pleiotropic effects by modulating key signaling pathways involved in the inflammatory cascade. Its primary mechanisms include the inhibition of pro-inflammatory gene expression, suppression of inflammasome activation, and promotion of pro-survival pathways.
Inhibition of Pro-inflammatory Signaling Pathways
NPD1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1] By preventing the nuclear translocation of the p65 subunit of NF-κB, NPD1 downregulates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[1][4]
A key target of NPD1-mediated inhibition is the expression of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[1][5][6][7] NPD1 has been shown to dose-dependently inhibit IL-1β-induced COX-2 promoter activity.[5]
dot
Figure 1: NPD1 Inhibition of the NF-κB Signaling Pathway.
Regulation of the Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in numerous neuroinflammatory disorders. NPD1 has been shown to suppress the activation of the NLRP3 inflammasome, thereby reducing the secretion of IL-1β.[2][8][9][10][11]
dot
Figure 2: NPD1 Regulation of the NLRP3 Inflammasome.
Promotion of Pro-Survival Pathways
In addition to its anti-inflammatory effects, NPD1 actively promotes cell survival by modulating the expression of the Bcl-2 family of proteins.[6][12][13][14][15][16] NPD1 upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating the expression of pro-apoptotic proteins like Bax and Bad.[6][12] This shift in the balance of Bcl-2 family members helps to preserve mitochondrial integrity and prevent the activation of caspases, ultimately leading to enhanced cell survival in the face of inflammatory or oxidative stress.[5][6][17]
dot
Figure 3: NPD1 Promotion of Pro-Survival Pathways via Bcl-2 Family Regulation.
Quantitative Data on NPD1's Bioactivity
The following tables summarize the available quantitative data on the effects of NPD1 in various experimental models of neuroinflammation. While comprehensive dose-response data is not always available in the literature, these tables provide key data points on NPD1's potency.
Table 1: Effect of NPD1 on Pro-inflammatory Cytokine and Mediator Expression
| Target | Cell/Tissue Type | Stimulus | NPD1 Concentration | % Inhibition / Fold Change | Reference |
| COX-2 Promoter Activity | ARPE-19 cells | IL-1β | Dose-dependent | Potent counteraction | [5] |
| TNF-α | Spinal Cord | Capsaicin | 1 ng/ml | Prevents increase in sEPSCs | [18] |
| IL-6 | - | - | - | Data not available | - |
| IL-1β Secretion | Macrophages | P. multocida | - | Decreased in Nlrp3-/- (NPD1 effect not directly quantified) | [2] |
Table 2: Effect of NPD1 on Apoptosis and Cell Survival
| Target | Cell/Tissue Type | Stimulus | NPD1 Concentration | Effect | Reference |
| Apoptosis | ARPE-19 cells | Oxidative Stress | 10 nM | 2.6% inhibition | [19] |
| 25 nM | 44.8% inhibition | [19] | |||
| 50 nM | 92.4% inhibition | [19] | |||
| Caspase-3 Activation | ARPE-19 cells | Oxidative Stress | 50 nM | Inhibition | [5][6] |
| Bcl-2 Expression | ARPE-19 cells | Oxidative Stress | 50 nM | Upregulation | [12] |
| Bcl-xL Expression | ARPE-19 cells | Oxidative Stress | 50 nM | Upregulation | [12] |
| Bax Expression | ARPE-19 cells | Oxidative Stress | 50 nM | Downregulation | [12] |
| Bad Expression | ARPE-19 cells | Oxidative Stress | 50 nM | Downregulation | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NPD1's mechanism of action.
Oxidative Stress Induction in Human Retinal Pigment Epithelial (ARPE-19) Cells
This in vitro model is widely used to study the protective effects of NPD1 against oxidative damage, a key feature of neurodegenerative diseases like age-related macular degeneration (AMD).
Protocol:
-
Cell Culture: ARPE-19 cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 incubator.
-
Serum Starvation: Prior to oxidative stress induction, cells are typically serum-starved for 8-18 hours to synchronize the cell cycle and reduce the influence of growth factors.
-
Oxidative Stress Induction: Oxidative stress is induced by treating the cells with a combination of tumor necrosis factor-alpha (TNF-α; typically 10 ng/ml) and hydrogen peroxide (H₂O₂; typically 400-800 µM) for a specified duration (e.g., 6-15 hours).
-
NPD1 Treatment: Synthetic NPD1 is added to the cell culture medium at various concentrations (e.g., 10-50 nM) either prior to or concurrently with the oxidative stress-inducing agents.
-
Assessment of Cell Viability and Apoptosis: Cell viability can be assessed using MTT assays. Apoptosis is quantified by methods such as Hoechst staining for nuclear morphology, TUNEL assay for DNA fragmentation, or Western blot analysis for caspase-3 activation and Bcl-2 family protein expression.[4][13][18][19]
dot
Figure 4: Experimental Workflow for Oxidative Stress in ARPE-19 Cells.
Middle Cerebral Artery Occlusion (MCAo) in Rodents
The MCAo model is a widely used in vivo model of focal cerebral ischemia that mimics many aspects of human stroke. It is instrumental in evaluating the neuroprotective effects of compounds like NPD1.
Protocol:
-
Animal Preparation: Rodents (rats or mice) are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion studies, the filament is withdrawn to allow blood flow to resume.
-
NPD1 Administration: NPD1 can be administered through various routes, including intracerebroventricular (ICV) or intravenous (IV) injection, at different time points before, during, or after the ischemic insult.
-
Neurological Assessment and Infarct Volume Measurement: Neurological deficits are assessed at various time points post-MCAo using a neurological scoring system. At the end of the experiment, animals are euthanized, and their brains are removed. Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[5][8][20][21]
dot
Figure 5: Experimental Workflow for the Middle Cerebral Artery Occlusion (MCAo) Model.
Conclusion
This compound is a powerful endogenous mediator with significant therapeutic potential for neuroinflammatory diseases. Its multifaceted mechanism of action, encompassing the suppression of pro-inflammatory signaling pathways, inhibition of inflammasome activation, and promotion of cell survival, makes it an attractive candidate for drug development. The experimental models and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of NPD1 and its signaling pathways. Further research focusing on detailed dose-response relationships and the elucidation of its receptor interactions will be crucial in translating the promise of NPD1 into clinical applications.
References
- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome plays an important role in caspase-1 activation and IL-1β secretion in macrophages infected with Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory cytokines IL-1 alpha, IL-1 beta, IL-6, and TNF-alpha impart neuroprotection to an excitotoxin through distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome activation and interleukin-1β release in macrophages require calcium but are independent of calcium-activated NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the NLRP3 inflammasome in dendritic cells induces IL-1beta-dependent adaptive immunity against tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Induces Dephosphorylation of Bcl-xL in a PP2A-dependent Manner during Oxidative Stress and Promotes Retinal Pigment Epithelial Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces dephosphorylation of Bcl-xL in a PP2A-dependent manner during oxidative stress and promotes retinal pigment epithelial cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alteration of proteins regulating apoptosis, Bcl-2, Bcl-x, Bax, Bak, Bad, ICH-1 and CPP32, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to Curcumin: Dual Roles as an Anti-inflammatory and Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curcumin, the principal bioactive polyphenol from the rhizome of Curcuma longa, has garnered significant scientific interest for its pleiotropic therapeutic properties.[1][2][3][4][5] This technical guide provides an in-depth examination of curcumin's dual efficacy as a potent anti-inflammatory and neuroprotective agent. It details the core molecular mechanisms, summarizes quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the critical signaling pathways involved. Curcumin's mechanisms are multifaceted, primarily involving the modulation of the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[1][5][6] Through these pathways, it suppresses pro-inflammatory mediators and enhances endogenous antioxidant defenses, thereby mitigating inflammation-driven tissue damage and protecting neuronal cells from oxidative stress and apoptosis.[1][7] This document serves as a comprehensive resource for researchers aiming to harness the therapeutic potential of curcumin in the context of inflammatory and neurodegenerative diseases.
Role as an Anti-Inflammatory Agent
Curcumin's anti-inflammatory properties are well-documented and are central to its therapeutic potential across a spectrum of chronic diseases.[4][8][9] Its primary mechanism involves the potent inhibition of the NF-κB signaling cascade, a master regulator of the inflammatory response.[1][[“]][11]
Mechanism of Action: NF-κB Pathway Inhibition
The NF-κB pathway is a critical signaling cascade that controls the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes such as COX-2.[1][12] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[12] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[12][13] This frees NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.[2][12]
Curcumin interferes with this pathway at multiple points[[“]][12]:
-
Inhibition of IKK Activity: Curcumin directly suppresses the activity of the IKK complex, preventing the phosphorylation of IκBα.[[“]][12]
-
Stabilization of IκBα: By blocking IKK, curcumin prevents the degradation of IκBα, thus keeping NF-κB in its inactive, cytoplasm-bound state.[[“]][13]
-
Inhibition of NF-κB Nuclear Translocation: As a consequence of IκBα stabilization, curcumin effectively blocks the movement of NF-κB into the nucleus.[[“]][12]
This multi-level inhibition leads to a significant downregulation of pro-inflammatory cytokines and enzymes, thereby attenuating the inflammatory response.[6][14]
Quantitative Data on Anti-inflammatory Effects
The following table summarizes quantitative data from various in vitro studies demonstrating curcumin's efficacy in reducing inflammatory markers.
| Cell Line | Inflammatory Stimulus | Measured Marker | Curcumin Concentration | Result | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | Nitric Oxide (NO) | 125 µg/mL | Significant reduction (p < 0.05) | [14] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α mRNA | 125 µg/mL | Significant reduction | [14] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-6 mRNA | 125 µg/mL | Significant reduction | [14] |
| Human Tenocytes | IL-1β (10 ng/mL) | NF-κB Activation | 5-20 µM | Inhibition of nuclear translocation | [13] |
| Human Whole Blood | LPS | PGE₂ Production | 30 µM | ~55% reduction | [15] |
| Murine Dendritic Cells | LPS (200 ng/mL) | PGE₂ Production | 10 µM | Increased production (context-dependent) | [15] |
Note: The effects of curcumin can be context- and dose-dependent, as seen with PGE₂ production.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a common method for assessing the anti-inflammatory properties of curcumin in a macrophage cell line.
Objective: To quantify the inhibitory effect of curcumin on the production of TNF-α in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Curcumin (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.[14]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of curcumin (e.g., 5, 10, 20 µM). Include a vehicle control group treated with an equivalent amount of DMSO. Incubate for 2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the cell culture supernatant for analysis.[16]
-
TNF-α Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.[17]
-
Add standards, controls, and collected cell supernatants to the wells and incubate.[17][18]
-
Wash the plate and add a biotinylated detection antibody, followed by an enzyme conjugate (e.g., Streptavidin-HRP).[16]
-
Wash the plate again and add a substrate solution (e.g., TMB) to develop color in proportion to the amount of TNF-α.[17][19]
-
Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.[19][20]
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample by comparing its absorbance to the standard curve. Determine the percentage inhibition of TNF-α production by curcumin at each concentration relative to the LPS-only treated group.
Role as a Neuroprotective Agent
Neuroinflammation and oxidative stress are key pathological drivers in many neurodegenerative diseases.[1][6] Curcumin exerts significant neuroprotective effects by scavenging reactive oxygen species (ROS), reducing inflammation, and activating endogenous antioxidant pathways.[1][21]
Mechanism of Action: Nrf2 Pathway Activation
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. When cells are exposed to oxidative stress or electrophiles like curcumin, Keap1 is modified, releasing Nrf2.[7]
Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[22] This leads to the upregulation of several antioxidant and detoxifying enzymes, including:
-
Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (an antioxidant).[7][23]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones.[22][24]
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[7]
By activating the Nrf2 pathway, curcumin bolsters the cell's intrinsic ability to neutralize oxidative damage, thereby protecting neurons from apoptosis and preserving mitochondrial function.[1][22][25] This mechanism is a cornerstone of its neuroprotective activity.[24][25]
Quantitative Data on Neuroprotective Effects
The following table summarizes data from studies demonstrating curcumin's neuroprotective efficacy.
| Model System | Insult/Disease Model | Measured Outcome | Curcumin Concentration/Dose | Result | Reference |
| Mouse Cerebral Cortex Cells | Oxidative Stress | Nrf2 Expression | 10 µM | Increased nuclear translocation and expression of Nrf2, HO-1, NQO1 | [24] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD/R) | Cell Injury | Post-treatment | Attenuated cell injury | [22] |
| Sprague-Dawley Rats | Middle Cerebral Artery Occlusion (MCAO) | Infarct Size | Administration post-MCAO | Significantly reduced infarct size | [22] |
| Nrf2 Knockout Mice | Traumatic Brain Injury (TBI) | Neuron Survival | Intraperitoneal injection | Neuroprotective effects were attenuated compared to wild-type mice | [25] |
| Wistar Rats | Quinolinic Acid-induced Nerve Damage | Nrf2 Levels | 400 mg/kg/day for 6 days | Increased Nrf2 levels and downstream antioxidant enzymes (SOD, CAT) | [24] |
Experimental Protocol: Cell-Based Neuroprotection Assay
This protocol outlines a general workflow for assessing the neuroprotective effects of curcumin against oxidative stress-induced cell death in a neuronal cell line.
Objective: To determine if curcumin can protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
Curcumin (stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
Cell Viability Assay Kit (e.g., MTT, PrestoBlue, or LDH release)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach and grow for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of curcumin for a set period (e.g., 24 hours). Include vehicle-only controls.
-
Induction of Injury: After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours to induce oxidative stress and cell death.[26] A control group should not be exposed to H₂O₂.
-
Assess Cell Viability:
-
Remove the treatment medium.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilizing agent (e.g., DMSO) and measure absorbance at ~570 nm.
-
-
Data Analysis:
-
Normalize the data by expressing the viability of treated cells as a percentage of the untreated, uninjured control cells.
-
Compare the viability of cells treated with H₂O₂ alone to those pre-treated with curcumin before H₂O₂ exposure. An increase in viability in the curcumin groups indicates a neuroprotective effect.
-
Conclusion
Curcumin demonstrates robust anti-inflammatory and neuroprotective activities, primarily through the targeted modulation of the NF-κB and Nrf2 signaling pathways. Its ability to inhibit pro-inflammatory gene expression while simultaneously upregulating endogenous antioxidant defenses makes it a compelling candidate for the development of therapeutics aimed at multifactorial diseases characterized by chronic inflammation and oxidative stress, such as Alzheimer's disease, Parkinson's disease, and stroke.[1][3][27] While challenges related to its bioavailability remain, ongoing research into advanced delivery systems may unlock its full clinical potential.[1][28] The experimental frameworks and mechanistic insights provided in this guide offer a solid foundation for further investigation and drug development efforts centered on this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. Profiling Inflammatory Biomarkers following Curcumin Supplementation: An Umbrella Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Curcumin: A Review of Its’ Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Potential Regulation of NF-κB by Curcumin in Coronavirus-Induced Cytokine Storm and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. studenttheses.uu.nl [studenttheses.uu.nl]
- 16. file.elabscience.com [file.elabscience.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. novamedline.com [novamedline.com]
- 21. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway | PLOS One [journals.plos.org]
- 23. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Curcumin plays neuroprotective roles against traumatic brain injury partly via Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
- 27. reflexinbeeld.nl [reflexinbeeld.nl]
- 28. mdpi.com [mdpi.com]
Neuroprotectin D1: A Comprehensive Technical Guide to its Role in Alzheimer's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and neuronal loss. Neuroprotectin D1 (NPD1), a stereoselective derivative of the omega-3 essential fatty acid docosahexaenoic acid (DHA), has emerged as a potent endogenous mediator with significant neuroprotective properties. This technical guide provides an in-depth analysis of NPD1's multifaceted role in counteracting AD pathology. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring NPD1 as a potential therapeutic agent for Alzheimer's disease.
Core Mechanisms of this compound in Alzheimer's Disease
NPD1 exerts its neuroprotective effects through a combination of anti-inflammatory, anti-amyloidogenic, and pro-survival mechanisms. It is biosynthesized on-demand in response to cellular stress and acts as a key signaling molecule to restore homeostasis in the brain.[1]
Modulation of Amyloid Precursor Protein (APP) Processing
A central pathological feature of AD is the aberrant processing of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the overproduction of neurotoxic Aβ42 peptides.[2] NPD1 has been shown to shift APP processing from the amyloidogenic to the non-amyloidogenic pathway.[3][4] This is achieved by:
-
Down-regulating BACE1: NPD1 suppresses the expression and activity of BACE1, the rate-limiting enzyme in the amyloidogenic pathway.[4][5]
-
Up-regulating ADAM10: NPD1 enhances the activity of α-secretase (ADAM10), which cleaves APP within the Aβ domain, precluding the formation of Aβ peptides and instead producing the neuroprotective soluble APPα (sAPPα).[4][5]
This shift in secretase activity is mediated, at least in part, through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[3][4]
Anti-Inflammatory and Pro-Resolving Actions
Neuroinflammation is a critical component of AD pathogenesis, contributing to neuronal damage. NPD1 is a specialized pro-resolving mediator that actively dampens inflammatory responses.[6] Its anti-inflammatory functions include:
-
Suppression of Pro-inflammatory Gene Expression: NPD1 down-regulates the expression of key pro-inflammatory genes triggered by Aβ42, such as cyclooxygenase-2 (COX-2) and the TNF-α-inducible pro-inflammatory element B-94.[3][5]
-
Inhibition of Cytokine Production: NPD1 can inhibit the production of pro-inflammatory cytokines, thereby reducing the inflammatory milieu in the brain.[6][7]
Pro-Survival and Anti-Apoptotic Signaling
NPD1 promotes neuronal survival and counteracts Aβ42-induced apoptosis through the modulation of the Bcl-2 family of proteins.[2] Key anti-apoptotic actions include:
-
Upregulation of Anti-Apoptotic Proteins: NPD1 increases the expression of anti-apoptotic proteins like Bcl-2, Bcl-xl, and Bfl-1(A1).[2]
-
Inhibition of Pro-Apoptotic Pathways: By promoting a pro-survival gene expression program, NPD1 inhibits the activation of downstream effectors of apoptosis, such as caspase-3.[5]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from preclinical studies investigating the effects of NPD1 in cellular and animal models of Alzheimer's disease.
Table 1: Reduction of DHA and NPD1 in Alzheimer's Disease Models
| Model | Brain Region | Analyte | Fold Reduction vs. Control | Reference |
| 3xTg-AD Mice (12-13 months) | Hippocampus | DHA | ~2-fold | [5] |
| 3xTg-AD Mice (12-13 months) | Hippocampus | NPD1 | ~4.5-fold | [5] |
| Human AD Brain | Hippocampus (CA1) | Unesterified DHA | ~2-fold | [2] |
| Human AD Brain | Hippocampus (CA1) | NPD1 | ~20-fold | [2] |
Table 2: Effect of NPD1 on APP Processing in Human Neuronal-Glial (HNG) Cells Over-expressing APPsw
| Treatment | sAPPα (% of control) | sAPPβsw (% of control) | CTFα (% of control) | CTFβ (% of control) | Reference |
| NPD1 (50 nM) | Increased | Decreased | Increased | Decreased | [5][8] |
| NPD1 (100 nM) | Further Increased | Further Decreased | Further Increased | Further Decreased | [5][8] |
| NPD1 (500 nM) | Maximally Increased | Maximally Decreased | Maximally Increased | Maximally Decreased | [5][8] |
Table 3: Anti-Apoptotic Effects of NPD1 in HNG Cells Challenged with Aβ42 Oligomers
| Treatment | Cell Viability (% of control) | Caspase-3 Activity (fold change vs. Aβ42) | Reference |
| Aβ42 Oligomer | ~50% | ~6-fold increase | [5] |
| Aβ42 Oligomer + NPD1 (50 nM) | Significantly Increased | Significantly Decreased | [5] |
Table 4: Effect of NPD1 on Gene Expression in Human Neural Cells
| Treatment | Gene | Fold Change in Expression | Reference |
| NPD1 | Bfl-1(A1) | ~6-fold increase | [2] |
| Aβ42 | COX-2 | Upregulated | [5] |
| Aβ42 + NPD1 | COX-2 | Downregulated | [5] |
| Aβ42 | B-94 | Upregulated | [5] |
| Aβ42 + NPD1 | B-94 | Downregulated | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling in Alzheimer's Disease
The following diagram illustrates the central signaling pathways modulated by NPD1 to exert its neuroprotective effects in the context of Alzheimer's disease.
Caption: NPD1 signaling cascade in Alzheimer's disease.
Experimental Workflow for Assessing NPD1 Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of NPD1 in a cell-based model of Alzheimer's disease.
Caption: Workflow for in vitro evaluation of NPD1.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NPD1 in Alzheimer's disease models.
Cell Culture and Treatment
Human Neuronal-Glial (HNG) Cells:
-
Source: Primary human neural progenitor cells.
-
Culture Medium: Differentiated in a serum-free medium containing neurobasal medium supplemented with B27, L-glutamine, and a cocktail of growth factors (e.g., BDNF, GDNF).
-
Culture Conditions: Maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Aβ42 Oligomer Preparation and Treatment: Aβ42 peptide is oligomerized by incubation at 4°C for 24 hours. HNG cells are treated with the desired concentration of Aβ42 oligomers (e.g., 5 µM) for a specified duration (e.g., 48 hours).
-
NPD1 Treatment: Stereochemically pure NPD1 is dissolved in an appropriate vehicle (e.g., ethanol) and added to the cell culture medium at various concentrations (e.g., 50-500 nM) concurrently with or prior to Aβ42 treatment.
3xTg-AD Mouse Model:
-
Model: Mice harboring three human transgenes: PS1(M146V), APP(Swe), and tau(P301L).
-
Husbandry: Maintained under standard laboratory conditions with ad libitum access to food and water.
-
Treatment: While not detailed in the provided search results, a typical in vivo study would involve systemic (e.g., intraperitoneal injection) or direct brain (e.g., intracerebroventricular injection) administration of NPD1 over a specified period.
Western Blotting for APP Fragments and Related Proteins
-
Sample Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for:
-
sAPPα (e.g., clone 2B3)
-
sAPPβ (e.g., clone 6A1)
-
C-terminal fragments (CTFs) (e.g., anti-APP C-terminal antibody)
-
BACE1
-
ADAM10
-
Bcl-2 family proteins
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Total RNA is extracted from HNG cells using a TRIzol-based method.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase kit with random hexamer primers.
-
PCR Amplification: The cDNA is amplified using gene-specific primers for COX-2, B-94, and a housekeeping gene (e.g., β-actin).
-
Analysis: PCR products are resolved on an agarose gel and visualized with ethidium bromide. For quantitative analysis (qPCR), a SYBR Green-based detection method is used, and relative gene expression is calculated using the ΔΔCt method.
Apoptosis Assays
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Cell Fixation: HNG cells grown on coverslips are fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Labeling: The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, is added to the cells and incubated in a humidified chamber at 37°C.
-
Counterstaining: Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted, and apoptotic cells (TUNEL-positive) are visualized using a fluorescence microscope.
Caspase-3 Activity Assay:
-
Cell Lysis: HNG cells are lysed, and the protein concentration of the lysate is determined.
-
Assay Reaction: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).
-
Measurement: The cleavage of the substrate, which releases a chromophore or fluorophore, is measured using a microplate reader at the appropriate wavelength.
-
Normalization: Caspase-3 activity is normalized to the total protein concentration.
Quantification of DHA and NPD1
-
Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized, and lipids are extracted using a modified Bligh-Dyer method.
-
LC-MS/MS Analysis: The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: The amounts of DHA and NPD1 are quantified by comparing their peak areas to those of known amounts of deuterated internal standards.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. Its ability to concurrently target amyloidogenesis, neuroinflammation, and apoptosis makes it a highly attractive candidate for further investigation. Future research should focus on:
-
Pharmacokinetics and Brain Penetrance: Elucidating the pharmacokinetic profile of NPD1 and its ability to cross the blood-brain barrier.
-
Long-term Efficacy and Safety: Conducting long-term studies in animal models to assess the sustained efficacy and safety of NPD1 treatment.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the therapeutic potential of NPD1 or its stable analogs in patients with mild cognitive impairment and early-stage Alzheimer's disease.
-
Biomarker Development: Identifying and validating biomarkers to monitor the biological activity of NPD1 in clinical settings.
The comprehensive data presented in this guide underscores the promise of NPD1 as a novel, disease-modifying therapy for Alzheimer's disease. Further dedicated research and development efforts are warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces neuronal survival and downregulation of amyloidogenic processing in Alzheimer's disease cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotectin D1: A Technical Guide to its Anti-Apoptotic Mechanisms in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroprotectin D1 (NPD1), a stereospecific derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous lipid mediator that orchestrates robust pro-survival and anti-inflammatory signaling in the nervous system.[1][2] Synthesized in response to cellular stress, such as ischemia and oxidative injury, NPD1 plays a critical role in maintaining neuronal homeostasis.[3][4] This technical guide provides an in-depth examination of the molecular mechanisms through which NPD1 counteracts apoptotic pathways in neurons. We will detail its modulation of key signaling cascades, present quantitative data from seminal studies, outline relevant experimental protocols, and provide visual representations of the underlying pathways.
Introduction to this compound and Apoptosis
NPD1 is synthesized from free DHA via the action of a 15-lipoxygenase (15-LOX)-like enzyme.[5][6] Its production is a key component of the cellular defense system, triggered by insults like oxidative stress, ischemia-reperfusion, and neuroinflammation.[1][7] In the context of neurodegenerative diseases and acute neural injury, where neuronal apoptosis is a central pathological feature, NPD1 emerges as a critical endogenous protector. It promotes neuronal survival by actively suppressing pro-apoptotic signaling and inducing the expression of neuroprotective and anti-apoptotic genes.[5]
Neuronal apoptosis, or programmed cell death, is a tightly regulated process essential for development and tissue homeostasis, but its dysregulation contributes significantly to neurological disorders. It is primarily executed through two major pathways:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, this pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. A shift in the balance towards pro-apoptotic members (e.g., Bax, Bad) leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the effector caspase-3.
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., TNF-α) to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent cleavage of caspase-3.
NPD1 exerts its neuroprotective effects by intervening at multiple critical nodes within these apoptotic cascades.
Core Anti-Apoptotic Mechanisms of NPD1
NPD1's strategy to inhibit apoptosis is pleiotropic, targeting key regulatory points from gene expression to protein function and organelle integrity.
Modulation of the Bcl-2 Protein Family
A primary mechanism of NPD1 action is the transcriptional regulation of the Bcl-2 family, shifting the balance to favor cell survival.[6] NPD1 upregulates the expression of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bfl-1(A1), which act to prevent MOMP.[5][8] Concurrently, it suppresses the expression of pro-apoptotic members like Bax and Bad.[4][6][7] By altering this crucial rheostat, NPD1 effectively raises the threshold for initiating the mitochondrial apoptotic cascade. Recent studies also show that NPD1 can directly inhibit the translocation of Bax from the cytosol to the mitochondria, a critical step for its pro-apoptotic function.[9][10]
Activation of Pro-Survival Signaling Pathways
NPD1 promotes neuronal survival by activating canonical pro-survival signaling cascades.
-
PI3K/Akt Pathway: NPD1 treatment leads to the phosphorylation and activation of Akt.[11][12] The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node for neuroprotection, capable of phosphorylating and inactivating pro-apoptotic proteins like Bad and inhibiting transcription factors that drive the expression of cell death genes.[13][[“]]
-
mTOR/p70S6K Pathway: Downstream of PI3K/Akt, NPD1 also stimulates the mTOR/p70S6K pathway, which is involved in promoting cell growth and survival.[11][15]
Inhibition of Caspase Activation and Inflammatory Mediators
NPD1 acts downstream of the mitochondria to directly inhibit the execution phase of apoptosis. It has been shown to potently attenuate the activation of caspase-3, the primary effector caspase responsible for cleaving cellular substrates and dismantling the cell.[4][6][7][16]
Furthermore, NPD1 exhibits potent anti-inflammatory properties that indirectly suppress apoptosis. It inhibits the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and down-regulates the activation of transcription factors such as NF-κB, which can promote the expression of pro-apoptotic genes in response to inflammatory stimuli like TNF-α.[1][6][17]
Quantitative Data on NPD1's Anti-Apoptotic Effects
The following tables summarize key quantitative findings from studies investigating the effects of NPD1 on neuronal and retinal pigment epithelial (RPE) cells, a closely related cell type often used in neuroprotection studies.
Table 1: Effect of NPD1 on Bcl-2 Family Protein Expression in Oxidative Stress
| Protein | Cell Type | Condition | Treatment | Change in Expression | Reference |
|---|---|---|---|---|---|
| Bcl-2 | ARPE-19 | H₂O₂/TNF-α | 50 nM NPD1 | Significant Increase | [6] |
| Bcl-xL | ARPE-19 | H₂O₂/TNF-α | 50 nM NPD1 | Significant Increase | [6] |
| Bfl-1(A1) | Human Neural | Aβ42 peptide | 50 nM NPD1 | ~6-fold Upregulation | [5] |
| Bax | ARPE-19 | H₂O₂/TNF-α | 50 nM NPD1 | Significant Decrease | [6] |
| Bad | ARPE-19 | H₂O₂/TNF-α | 50 nM NPD1 | Significant Decrease |[6] |
Table 2: Effect of NPD1 on Apoptosis and Caspase-3 Activity
| Assay | Cell/Animal Model | Condition | Treatment | Outcome | Reference |
|---|---|---|---|---|---|
| TUNEL Assay | Rat Retinal Explants | Light Damage | NPD1 | 85% decrease in TUNEL-positive photoreceptors | [18] |
| Hoechst Staining | Human Neural Cells | Aβ42 peptide | 50 nM NPD1 | Significant suppression of nuclear compaction | [5] |
| Caspase-3 Activity | Human Neural Cells | Aβ42 peptide | 50 nM NPD1 | Reduction of ~6-fold increase in activity | [16] |
| Infarct Volume | Mouse (HI model) | Hypoxia-Ischemia | NPD1 injection | ~40% prevention of ischemic core expansion |[9][19] |
Visualization of Pathways and Workflows
Signaling Pathway Diagram
Caption: NPD1 Anti-Apoptotic Signaling Pathways in Neurons.
Experimental Workflow Diagram
Caption: Workflow for Investigating NPD1's Anti-Apoptotic Effects.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the anti-apoptotic effects of NPD1, based on methodologies reported in the literature.[5][6][9][16]
Cell Culture and Induction of Apoptosis
-
Cell Lines: Human retinal pigment epithelial (ARPE-19) cells or primary human neural/glial (HNG) co-cultures are commonly used.[6][16] Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Oxidative Stress: To model oxidative stress, cells are typically serum-starved for several hours before being exposed to a combination of hydrogen peroxide (H₂O₂; e.g., 400-800 µM) and tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/ml) for a defined period (e.g., 6-14 hours).[6]
-
Induction of Aβ-Mediated Apoptosis: To model Alzheimer's disease-related stress, cells are incubated with pre-aggregated Aβ42 oligomers (e.g., 8 µM) for an extended period (e.g., 48 hours).[5][16]
-
NPD1 Treatment: Synthetic NPD1 is added to the culture medium (typically at a concentration of 50 nM) at the same time as the apoptotic stimulus.[6]
Western Blot Analysis for Protein Expression
-
Lysate Preparation: Following treatment, cells are washed with PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, phospho-Akt, total Akt, GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein levels relative to a loading control (e.g., GAPDH).
Apoptosis Quantification by Hoechst Staining
-
Cell Staining: Cells cultured on coverslips are washed with PBS and fixed (e.g., with 4% paraformaldehyde).
-
Permeabilization & Staining: Cells are permeabilized (e.g., with 0.1% Triton X-100) and then incubated with Hoechst 33258 or 33342 dye, which stains DNA.[5][20]
-
Microscopy: Coverslips are mounted on slides and viewed under a fluorescence microscope.
-
Quantification: Apoptotic cells are identified by their characteristic condensed, bright, and fragmented nuclei. The percentage of apoptotic cells is calculated by counting the number of apoptotic nuclei relative to the total number of nuclei in multiple random fields.[5]
Conclusion and Future Directions
This compound is a powerful endogenous mediator that safeguards neuronal integrity by comprehensively disabling the apoptotic machinery. Its multifaceted mechanism of action—spanning the regulation of Bcl-2 family proteins, activation of pro-survival kinases, and suppression of caspase activity and neuroinflammation—makes it a highly attractive candidate for therapeutic development. The ability of NPD1 to target multiple nodes in the cell death pathway suggests it may offer a more robust neuroprotective effect than agents targeting a single mechanism.
For drug development professionals, these findings highlight the potential of developing stable NPD1 analogs or small molecules that stimulate its endogenous synthesis pathway. Future research should focus on refining the delivery of NPD1-based therapeutics across the blood-brain barrier and conducting rigorous preclinical testing in a wider range of neurodegenerative and acute injury models to translate the promise of this potent neuroprotective molecule into clinical reality.
References
- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The docosanoid this compound induces homeostatic regulation of neuroinflammation and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (NPD1): A DHA‐Derived Mediator that Protects Brain and Retina Against Cell Injury‐Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease [jci.org]
- 6. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. NPD1 rapidly targets mitochondria-mediated apoptosis after acute injection protecting brain against ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/Akt and mTOR/p70S6K pathways mediate this compound-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/Akt and mTOR/p70S6K Pathways Mediate this compound-Induced Retinal Pigment Epithelial Cell Survival during Oxidative Stress-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. consensus.app [consensus.app]
- 15. This compound induces neuronal survival and downregulation of amyloidogenic processing in Alzheimer's disease cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of NF-κB pathway on the apoptosis-inflammation-autophagy crosstalk in human degenerative nucleus pulposus cells | Aging [aging-us.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. ahajournals.org [ahajournals.org]
- 20. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Synthesis of Neuroprotectin D1 in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroprotectin D1 (NPD1) is a potent, endogenously produced lipid mediator derived from docosahexaenoic acid (DHA) that exhibits significant neuroprotective, anti-inflammatory, and pro-resolving activities within the central nervous system (CNS). Its synthesis is tightly regulated and often induced by cellular stress, injury, or inflammatory challenge. This technical guide provides an in-depth overview of the core aspects of endogenous NPD1 synthesis in the CNS, including its biosynthetic pathway, key enzymatic players, and cellular localization. Furthermore, this guide presents quantitative data on NPD1 levels in various contexts, detailed experimental protocols for its study, and visual representations of the critical pathways and workflows involved. This information is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting neurodegenerative and neuroinflammatory diseases.
Introduction
Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid highly enriched in the phospholipids of neuronal and retinal membranes, underscoring its critical role in CNS function.[1] Beyond its structural role, DHA serves as the precursor for the synthesis of a class of specialized pro-resolving mediators (SPMs), including this compound (NPD1).[2] NPD1, first identified as 10,17S-docosatriene, is a potent signaling molecule that promotes cell survival and resolves inflammation.[2][3] Its production is a key component of the brain's intrinsic protective mechanisms against a variety of insults, including oxidative stress, ischemia-reperfusion injury, and neuroinflammation.[4][5] Understanding the intricacies of its endogenous synthesis is paramount for harnessing its therapeutic potential.
The Biosynthetic Pathway of this compound
The synthesis of NPD1 is a multi-step enzymatic process that begins with the liberation of its precursor, DHA, from membrane phospholipids. This pathway is initiated in response to various stimuli, including oxidative stress, cytokine signaling, and neurotrophic factors.[1][6]
The key steps in the biosynthesis of NPD1 are:
-
Release of DHA: Upon cellular stimulation, cytosolic phospholipase A₂ (cPLA₂) is activated, which then hydrolyzes membrane phospholipids to release free DHA into the cytoplasm.[1][6]
-
Lipoxygenation of DHA: The free DHA is then oxygenated by a 15-lipoxygenase (15-LOX)-like enzyme, specifically 15-LOX-1, to form a hydroperoxy intermediate, 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[5][7][8]
-
Formation of an Epoxide Intermediate: 17S-HpDHA is subsequently converted into a 16(17)-epoxide intermediate.[3][7]
-
Enzymatic Hydrolysis to NPD1: Finally, the epoxide intermediate is enzymatically hydrolyzed to form the stable and active NPD1 molecule (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).[3][9]
In the presence of aspirin, an alternative pathway can be triggered. Aspirin acetylates cyclooxygenase-2 (COX-2), modifying its enzymatic activity to produce 17R-HpDHA from DHA. This leads to the formation of an epimeric form of NPD1 known as aspirin-triggered NPD1 (AT-NPD1), which also exhibits potent neuroprotective actions.[10][11][12]
Cellular Localization of Synthesis
The synthesis of NPD1 has been demonstrated in various cell types within the CNS, including:
-
Retinal Pigment Epithelial (RPE) cells: These cells are a primary site of NPD1 synthesis in the retina, particularly in response to oxidative stress.[3][13][14]
-
Neurons: Neuronal cells, including those in the hippocampus, are capable of producing NPD1, which plays a crucial role in their survival.[1][15]
-
Glial cells: Glial cells also contribute to the production of NPD1 in the brain.[9]
Quantitative Data on this compound Synthesis
The levels of NPD1 in the CNS are dynamically regulated, with basal levels being relatively low and synthesis being rapidly upregulated in response to specific stimuli.
| Condition | Brain Region/Cell Type | Change in NPD1 Levels | Reference |
| Alzheimer's Disease | Hippocampal Cornu Ammonis region 1 | Decreased to ~1/20th of age-matched controls | [3][9] |
| Aging (in vitro) | Human Neural (HN) cells | ~5-fold increase at 4 weeks, then decrease | [9] |
| IL-1β Stimulation | Human Retinal Pigment Epithelial (ARPE-19) cells | Enhanced synthesis | [3][13] |
| Calcium Ionophore (A-23187) | Human Retinal Pigment Epithelial (ARPE-19) cells | Enhanced synthesis | [3][13] |
| Oxidative Stress (H₂O₂/TNF-α) | Human Retinal Pigment Epithelial (ARPE-19) cells | Increased synthesis | [5][14] |
| Soluble Amyloid Precursor Protein-α (sAPPα) | Human Neural (HN) cells | Upregulated production | [9] |
Table 1: Quantitative Changes in this compound Levels
| Enzyme | Substrate | kcat/KM (s⁻¹µM⁻¹) | Reference |
| Human 12-Lipoxygenase (h12-LOX) | DHA | 12 | [2] |
| Human 15-Lipoxygenase-1 (h15-LOX-1) | DHA | 0.35 | [2] |
| Human 15-Lipoxygenase-2 (h15-LOX-2) | DHA | 0.43 | [2] |
Table 2: Kinetic Parameters of Human Lipoxygenases with DHA
Experimental Protocols
Cell Culture and Induction of NPD1 Synthesis
4.1.1. Culture of Human Retinal Pigment Epithelial (ARPE-19) Cells
ARPE-19 cells are a commonly used model for studying NPD1 synthesis in the retina.[13][16]
-
Media: DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculture: Passage cells at a 1:3 to 1:5 ratio when they reach 80-90% confluency.
4.1.2. Culture of Primary Hippocampal Neurons
Primary hippocampal neuron cultures are valuable for investigating NPD1 synthesis in a neuronal context.[17]
-
Preparation of Culture Plates: Coat plates with Poly-D-Lysine followed by Laminin.
-
Dissection: Dissect hippocampi from embryonic day 18 (E18) rat pups.
-
Dissociation: Enzymatically digest tissue with papain and mechanically dissociate by trituration.
-
Plating: Plate neurons at a desired density in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Replace half of the medium every 3-4 days.
4.1.3. Induction of Oxidative Stress
This protocol is adapted for inducing NPD1 synthesis in ARPE-19 cells.[14]
-
Grow ARPE-19 cells to near confluency.
-
Serum-starve the cells for 24 hours.
-
Induce oxidative stress by treating the cells with a combination of tumor necrosis factor-alpha (TNF-α; 10 ng/mL) and hydrogen peroxide (H₂O₂; 400-800 µM) for the desired time (e.g., 4-16 hours).
-
Collect both the cell culture medium and the cells for NPD1 extraction and analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NPD1.[1][7][9]
-
Sample Preparation:
-
Acidify the collected cell culture medium or cell lysates with a weak acid (e.g., to pH ~3.5).
-
Perform solid-phase extraction (SPE) using a C18 column to extract the lipids.
-
Elute the lipids with methyl formate or another suitable organic solvent.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase.
-
-
LC Separation:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phases, such as a water/acetonitrile/methanol mixture with a small amount of acetic acid or formic acid, to separate the lipids.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific transition of the parent ion of NPD1 (m/z 359) to a characteristic daughter ion (e.g., m/z 153 or 205).[1]
-
Use a deuterated internal standard (e.g., NPD1-d5) for accurate quantification.
-
15-Lipoxygenase-1 Activity Assay
This spectrophotometric assay measures the activity of 15-LOX-1, a key enzyme in NPD1 synthesis.[6][18]
-
Reagents:
-
Assay Buffer: 0.1 M Borate buffer, pH 9.0.
-
Substrate: Linoleic acid or arachidonic acid.
-
Enzyme: Purified 15-LOX-1 or cell lysate containing the enzyme.
-
-
Procedure:
-
Add the assay buffer and enzyme solution to a quartz cuvette.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
The rate of absorbance increase is proportional to the enzyme activity.
-
shRNA-mediated Knockdown of 15-LOX-1
To confirm the role of 15-LOX-1 in NPD1 synthesis, its expression can be silenced using short hairpin RNA (shRNA).[10][19][20][21]
-
shRNA Vector Preparation: Design and clone shRNA sequences targeting the 15-LOX-1 mRNA into a suitable lentiviral or retroviral vector.
-
Viral Particle Production: Transfect packaging cells (e.g., HEK293T) with the shRNA vector and packaging plasmids to produce viral particles.
-
Transduction: Transduce the target cells (e.g., ARPE-19 cells) with the viral particles.
-
Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation of Knockdown: Confirm the reduction in 15-LOX-1 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assay: Measure NPD1 synthesis in the knockdown cells compared to control cells following stimulation.
Visualizations
Caption: Biosynthetic pathway of this compound (NPD1).
Caption: Experimental workflow for NPD1 quantification.
Conclusion
The endogenous synthesis of this compound in the central nervous system represents a critical arm of the brain's innate protective mechanisms. The elucidation of its biosynthetic pathway, from the release of DHA to the enzymatic actions of 15-LOX-1, has provided a foundation for understanding its role in neuroprotection and the resolution of inflammation. The quantitative data and detailed experimental protocols presented in this guide offer valuable tools for researchers to further investigate the regulation of NPD1 synthesis and its therapeutic potential. Future research in this area will likely focus on the development of pharmacological agents that can modulate NPD1 synthesis, offering novel therapeutic strategies for a range of devastating neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. ARPE-19 Cell Line - Specialized Look into Retinal Pigment Epithelial Cell Research with ARPE-19 [cytion.com]
- 17. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 21. shRNA knockdown [protocols.io]
A Technical Guide to the Protective Effects of a Docosahexaenoic Acid-Derived Docosatriene on Human Retinal Pigment Epithelial Cells Against Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a key contributor to the degeneration of retinal pigment epithelial (RPE) cells, a critical factor in the pathogenesis of age-related macular degeneration (AMD) and other retinal diseases. This technical guide details the discovery, mechanism of action, and experimental investigation of 10,17S-docosatriene, a docosahexaenoic acid (DHA)-derived metabolite known as Neuroprotectin D1 (NPD1). NPD1 exhibits potent protective effects against oxidative stress-induced apoptosis in human RPE cells. This document provides a comprehensive overview of the signaling pathways modulated by NPD1, detailed experimental protocols for its study, and a summary of key quantitative data, intended to serve as a resource for researchers in the fields of ophthalmology, neurobiology, and drug development.
Introduction
The retinal pigment epithelium (RPE) is a monolayer of cells essential for the function and survival of photoreceptors in the retina.[1][2] RPE cells are particularly susceptible to oxidative damage due to their high metabolic activity and constant exposure to light.[3] Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is highly concentrated in the retina and is a known target of lipid peroxidation under oxidative stress.[1][2][4] Research has revealed that DHA is not merely a passive target of oxidation but also the precursor to a potent, endogenously synthesized molecule with neuroprotective properties.[1][4][5]
This molecule, 10,17S-docosatriene, or this compound (NPD1), is a stereospecific docosatriene synthesized by human RPE cells that has been shown to counteract oxidative stress-induced apoptosis.[1][4][5] This guide will provide an in-depth look at the scientific evidence supporting the protective role of NPD1 in RPE cells.
Biosynthesis of this compound (NPD1)
NPD1 is synthesized from DHA through a series of enzymatic steps. The process is initiated by the release of DHA from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2).[1][2][6] Subsequently, a 15-lipoxygenase (15-LOX)-like enzyme oxygenates DHA to form a 17S-hydroperoxy-DHA intermediate.[1][5][6][7] This intermediate is then converted to a 16(17)-epoxide, which is enzymatically hydrolyzed to yield NPD1.[1][5][6][7] The synthesis of NPD1 is enhanced by cellular stressors such as the calcium ionophore A-23187 and the pro-inflammatory cytokine IL-1β.[1][4]
Protective Signaling Pathway of NPD1 in RPE Cells
NPD1 exerts its protective effects by modulating the expression of key proteins involved in the apoptotic cascade. Under conditions of oxidative stress, NPD1 upregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while simultaneously downregulating the expression of pro-apoptotic proteins Bax and Bad.[1][2][4] This shift in the balance of Bcl-2 family proteins prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-3, a key executioner of apoptosis.[1] By blocking caspase-3 activation, NPD1 ultimately prevents the degradation of cellular components and DNA fragmentation, thus promoting cell survival.[1]
Quantitative Data Summary
The protective effects of NPD1 have been quantified in several studies. The following tables summarize the key findings on the impact of NPD1 on apoptosis, DNA fragmentation, and the expression of Bcl-2 family proteins and caspase-3 in human RPE cells (ARPE-19) subjected to oxidative stress.
Table 1: Effect of NPD1 on Oxidative Stress-Induced Apoptosis and DNA Fragmentation in ARPE-19 Cells
| Experimental Condition | Apoptosis (% of control) | DNA Fragmentation (% of control) | Reference |
| Control | 100 | 100 | [1] |
| Oxidative Stress (H₂O₂/TNF-α) | 300-400 | 250-350 | [1] |
| Oxidative Stress + NPD1 (50 nM) | 120-150 | 130-160 | [1] |
Table 2: Effect of NPD1 on the Expression of Bcl-2 Family Proteins in Oxidative Stress-Induced ARPE-19 Cells
| Protein | Oxidative Stress (Fold Change vs. Control) | Oxidative Stress + NPD1 (50 nM) (Fold Change vs. Oxidative Stress) | Reference |
| Bcl-2 | ↓ ~0.5 | ↑ ~2.0 | [1] |
| Bcl-xL | ↓ ~0.6 | ↑ ~1.8 | [1] |
| Bax | ↑ ~2.5 | ↓ ~0.4 | [1] |
| Bad | ↑ ~2.0 | ↓ ~0.5 | [1] |
Table 3: Effect of NPD1 on Caspase-3 Activation in Oxidative Stress-Induced ARPE-19 Cells
| Experimental Condition | Caspase-3 Activity (Fold Change vs. Control) | Reference |
| Control | 1.0 | [1] |
| Oxidative Stress (H₂O₂/TNF-α) | 4.0 - 5.0 | [1] |
| Oxidative Stress + NPD1 (50 nM) | 1.5 - 2.0 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Induction of Oxidative Stress
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19) are used.
-
Culture Medium: Cells are grown in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12 medium (DMEM/F12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Oxidative Stress:
-
Cells are grown to 80-90% confluency.
-
The culture medium is replaced with serum-free medium for 1-2 hours.
-
Oxidative stress is induced by adding a combination of hydrogen peroxide (H₂O₂; 400-800 µM) and tumor necrosis factor-alpha (TNF-α; 10 ng/mL) to the serum-free medium.
-
For experiments testing the effect of NPD1, it is added concurrently with the oxidative stressors at a final concentration of 50 nM.
-
Cells are incubated for the desired time (typically 6-8 hours) before being harvested for analysis.
-
Western Blot Analysis for Bcl-2 Family Proteins
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on a 12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, Bad, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended starting dilutions are 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Caspase-3 Activity Assay
-
Cell Lysis:
-
Harvest treated cells and lyse them according to the manufacturer's protocol for the chosen caspase-3 activity assay kit.
-
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.
-
Calculate the fold increase in caspase-3 activity relative to the control group.
-
DNA Fragmentation Assay ([³H]-Thymidine Incorporation)
-
Cell Labeling:
-
Culture ARPE-19 cells in the presence of [³H]-thymidine (1 µCi/mL) for 24 hours to label the DNA.
-
-
Treatment:
-
Wash the cells to remove unincorporated [³H]-thymidine.
-
Induce oxidative stress and treat with NPD1 as described in section 5.1.
-
-
DNA Fragmentation Analysis:
-
Lyse the cells and separate the fragmented DNA from the intact chromatin by centrifugation.
-
Measure the radioactivity in both the fragmented and intact DNA fractions using a scintillation counter.
-
Calculate the percentage of fragmented DNA as (cpm in fragmented DNA / (cpm in fragmented DNA + cpm in intact DNA)) x 100.
-
Lipidomic Analysis of NPD1 by LC-MS/MS
-
Lipid Extraction:
-
Extract lipids from cell pellets or culture medium using a modified Bligh-Dyer method with a mixture of methanol, methyl tert-butyl ether, and chloroform.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both containing a small amount of acetic or formic acid.
-
Detect NPD1 using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
The specific parent-to-daughter ion transition for NPD1 is m/z 359 -> 205.[1]
-
Quantify NPD1 levels by comparing the peak area to that of a known amount of a deuterated internal standard.
-
Conclusion and Future Directions
The docosahexaenoic acid-derived docosatriene, this compound, is a potent endogenous mediator that protects human retinal pigment epithelial cells from oxidative stress-induced apoptosis. Its mechanism of action, centered on the regulation of the Bcl-2 family of proteins and the inhibition of caspase-3, presents a promising therapeutic target for retinal degenerative diseases such as AMD. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research into the therapeutic potential of NPD1 and its signaling pathways.
Future research should focus on the in vivo efficacy of NPD1 in animal models of retinal degeneration, the identification of the specific receptors through which NPD1 mediates its effects, and the development of stable synthetic analogs of NPD1 for potential clinical applications. A deeper understanding of the regulation of NPD1 biosynthesis could also lead to novel strategies for enhancing its endogenous production as a means of promoting retinal health.
References
- 1. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Biosynthetic Pathway Investigations of this compound (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Neuroprotectin D1: A Technical Guide to its Regulation of Pro-inflammatory Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroprotectin D1 (NPD1) is a potent, endogenously produced lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It is a member of the specialized pro-resolving mediators (SPMs) family, which are critical in the resolution of inflammation.[3] This technical guide provides an in-depth overview of the mechanisms by which NPD1 regulates the expression of pro-inflammatory genes, offering insights for researchers and professionals in drug development. NPD1 exerts significant neuroprotective and anti-inflammatory effects, primarily by down-regulating the expression of key pro-inflammatory genes such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and others.[1][4][5] Its actions are crucial in mitigating inflammatory responses in various pathological conditions, including neurodegenerative diseases, stroke, and retinal degeneration.[1][2]
Core Signaling Pathways
NPD1 modulates pro-inflammatory gene expression primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by NPD1 leads to a significant reduction in the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including COX-2, TNF-α, and various interleukins.[6] NPD1 has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of these target genes.[1] This inhibitory action is a key component of NPD1's anti-inflammatory effects.
MAPK Signaling Pathway
The MAPK signaling cascade, including pathways involving ERK, JNK, and p38 MAPK, also plays a crucial role in the expression of inflammatory genes. NPD1 has been observed to modulate components of the MAPK pathway, contributing to its anti-inflammatory profile. The transcription factor network analysis has implicated the involvement of c-Jun, a downstream target of JNK, in the modulation of gene transcription by NPD1.[7]
Quantitative Effects of NPD1 on Pro-inflammatory Gene and Protein Expression
The following tables summarize the quantitative data on the inhibitory effects of this compound on various pro-inflammatory markers.
| Target | Cell Type | Stimulus | NPD1 Concentration | Effect | Reference |
| COX-2 mRNA | Human Neuronal-Glial (HNG) cells | Aβ42 oligomer (5 µM) | 50 nM | Suppression of Aβ42-induced expression | [8][9] |
| COX-2 Protein | Human Neuronal-Glial (HNG) cells | Aβ42 oligomer (5 µM) | 50 nM | Reduction in Aβ42-induced abundance | [9] |
| TNF-α mRNA | Human Neuronal-Glial (HNG) cells | Aβ42 oligomer (5 µM) | 50 nM | Suppression of Aβ42-induced expression | [8][9] |
| TNF-α Protein | Human Neuronal-Glial (HNG) cells | Aβ42 oligomer (5 µM) | 50 nM | Reduction in Aβ42-induced abundance | [9] |
| B94 (TNFAIP2) mRNA | Human Neuronal-Glial (HNG) cells | Aβ42 oligomer (5 µM) | 50 nM | Suppression of Aβ42-induced expression | [8][9] |
| Target | Assay | NPD1 Concentration | % Inhibition | Reference |
| Apoptosis | Oxidative Stress-induced in ARPE-19 cells | 25 nM | 44.8% | [4] |
| 50 nM | 92.4% | [4] | ||
| TRPV1 Current | Dissociated DRG neurons | IC50 = 0.36 nM | 50% | [10] |
Detailed Experimental Protocols
Western Blot Analysis for COX-2 and TNF-α Protein Expression
This protocol details the detection and quantification of COX-2 and TNF-α protein levels in cell lysates following treatment with NPD1.
1. Sample Preparation:
-
Culture human neuronal-glial (HNG) cells to 80-90% confluency.
-
Pre-treat cells with 50 nM NPD1 for 2 hours.
-
Induce inflammation with 5 µM Aβ42 oligomer for the indicated times (e.g., 3, 6, 12 hours).
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2 (1:1000) and TNF-α (1:1000) overnight at 4°C. A primary antibody against β-actin (1:5000) should be used as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the β-actin band intensity.
RT-PCR for COX-2 and TNF-α mRNA Expression
This protocol describes the measurement of COX-2 and TNF-α mRNA levels in cells treated with NPD1.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells as described in the Western Blot protocol (Sample Preparation, step 1).
-
Extract total RNA from the cells using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
2. Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for COX-2, TNF-α, and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls to check for contamination.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
NF-κB Luciferase Reporter Assay
This assay measures the effect of NPD1 on NF-κB transcriptional activity.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
2. NPD1 Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of NPD1 for 2 hours.
-
Stimulate NF-κB activation by adding an appropriate agonist (e.g., TNF-α or IL-1β) for 6-8 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity in the cell lysates using a luminometer and a luciferase assay substrate.
-
Measure Renilla luciferase activity for normalization.
4. Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Compare the relative luciferase activity of NPD1-treated cells to that of untreated, stimulated cells.
Conclusion
This compound is a powerful endogenous mediator that actively suppresses pro-inflammatory gene expression. Its ability to inhibit key inflammatory pathways, such as NF-κB and MAPK, underscores its therapeutic potential for a wide range of inflammatory and neurodegenerative diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-inflammatory properties of NPD1. Future research should continue to elucidate the precise molecular targets of NPD1 and explore the development of stable synthetic analogs for clinical applications.
References
- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates the induction of pro-inflammatory signaling and promotes retinal pigment epithelial cell survival during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of signaling via the docosanoid this compound for cellular homeostasis and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
The Impact of Neuroprotectin D1 on Microglial Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative diseases, is largely orchestrated by microglia, the resident immune cells of the central nervous system (CNS).[1] In response to pathological stimuli, such as amyloid-β (Aβ) peptides or inflammatory signals, microglia transition from a homeostatic, ramified state to an activated, amoeboid phenotype.[2][3] This activation, while intended to be protective, can become chronic and dysregulated, leading to the sustained release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, which contribute to neuronal damage and disease progression.[1][3]
Neuroprotectin D1 (NPD1), a stereospecific docosahexaenoic acid (DHA)-derived lipid mediator, has emerged as a potent endogenous specialized pro-resolving mediator (SPM) with significant anti-inflammatory and neuroprotective capabilities.[2][4] It is biosynthesized in response to cellular stress and plays a crucial role in promoting the resolution of inflammation and restoring tissue homeostasis.[5][6] This technical guide provides an in-depth analysis of the molecular mechanisms through which NPD1 modulates microglial activation, supported by quantitative data and detailed experimental protocols.
The Core Mechanism: How NPD1 Modulates Microglial Activation
NPD1 exerts its influence on microglia through multiple signaling pathways, ultimately suppressing the pro-inflammatory phenotype and promoting a pro-resolving state. This involves inhibiting key inflammatory transcription factors, down-regulating the expression of cytotoxic mediators, and altering microglial morphology and function.
Signaling Pathways
NPD1's anti-inflammatory effects are mediated by its interaction with specific cell surface receptors, leading to the modulation of downstream intracellular signaling cascades. Key pathways affected by NPD1 include NF-κB, PPARγ, and the NLRP3 inflammasome.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7][8] In activated microglia, NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[6][7] NPD1 has been shown to attenuate the activation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[6] This action is critical for dampening the neuroinflammatory response.
-
Activation of PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in suppressing inflammatory responses. Evidence suggests that NPD1's bioactivity is dependent on PPARγ.[9] By activating PPARγ, NPD1 can down-regulate the expression of β-secretase-1 (BACE1), an enzyme involved in the production of amyloid-β, and suppress other inflammatory signaling, thereby exerting a dual neuroprotective and anti-inflammatory effect.[9]
References
- 1. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Postoperative Delirium-Like Behavior in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss | PLOS Pathogens [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Neuroprotectin D1: A Comprehensive Technical Guide on its Structural Characteristics and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroprotectin D1 (NPD1) is a potent, endogenously produced lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, NPD1 plays a critical role in the resolution of inflammation and exerts significant neuroprotective effects.[1][2][3] Its unique structural features underpin its diverse biological activities, including the modulation of inflammatory pathways and the promotion of cell survival, particularly in the context of neurodegenerative diseases and ischemic injury.[2][4] This technical guide provides an in-depth overview of the structural characteristics, chemical properties, and key signaling pathways of NPD1, along with detailed experimental protocols for its study.
Structural and Physicochemical Properties
NPD1, systematically named (4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid, is a 22-carbon polyunsaturated fatty acid derivative with two hydroxyl groups and a conjugated triene system.[4][5][6] These structural motifs are crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂O₄ | [4][6][7] |
| Molecular Weight | 360.5 g/mol | [4][6][7] |
| IUPAC Name | (4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | [6] |
| CAS Number | 660430-03-5 | [4][6] |
| Solubility | Soluble in ethanol (50 mg/ml), DMSO (50 mg/ml), and DMF (50 mg/ml). Sparingly soluble in PBS (pH 7.2, 0.1 mg/ml). | [4] |
| UV λmax | 272, 283 nm in ethanol | [4][8] |
| Stability | Unstable at room temperature. Should be stored under inert gas at -80°C. Antioxidants can be used to minimize non-enzymatic oxidation. | [9] |
Biosynthesis of this compound
The biosynthesis of NPD1 is a multi-step enzymatic process initiated by the release of its precursor, docosahexaenoic acid (DHA), from membrane phospholipids.
The key steps in the biosynthesis of NPD1 are:
-
DHA Release: Upon cellular stress or stimulation, phospholipase A₂ (PLA₂) hydrolyzes membrane phospholipids to release free DHA into the cytoplasm.
-
Oxygenation: The enzyme 15-lipoxygenase-1 (15-LOX-1) catalyzes the stereospecific oxygenation of DHA to form 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[10]
-
Epoxidation: 17S-HpDHA is then converted into a 16(17)-epoxide intermediate.[11]
-
Hydrolysis: Finally, the epoxide intermediate is enzymatically hydrolyzed to yield NPD1 (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).[11]
Chemical Properties and Biological Activities
NPD1 is a potent signaling molecule with a wide range of biological activities, primarily centered around neuroprotection and the resolution of inflammation.
Anti-inflammatory Signaling
NPD1 exerts its anti-inflammatory effects by modulating key inflammatory pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[12][13]
-
Inhibition of NF-κB Activation: In response to pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), TNF-α, and IL-1β.[1][14]
-
NPD1's Mechanism: NPD1 has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and sequestering NF-κB in the cytoplasm.[1] This leads to a significant reduction in the expression of pro-inflammatory mediators.
Pro-survival Signaling
NPD1 promotes cell survival, particularly in neurons and retinal pigment epithelial (RPE) cells, by modulating apoptosis-related proteins and activating pro-survival signaling pathways like the PI3K/Akt pathway.[15][16][17]
-
Regulation of Bcl-2 Family Proteins: Apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[18] Oxidative stress can shift this balance towards apoptosis. NPD1 has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins such as Bax and Bad.[18]
-
Activation of the PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival.[15] Activation of this pathway leads to the phosphorylation and activation of various downstream targets that inhibit apoptosis and promote cell survival. NPD1 has been demonstrated to activate the PI3K/Akt pathway, contributing to its neuroprotective effects.[15][16]
Experimental Protocols
Quantification of NPD1 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NPD1 in biological samples.
Methodology:
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, cell culture supernatant, tissue homogenate) using a solvent system such as a mixture of chloroform and methanol.
-
Solid-Phase Extraction (SPE): The lipid extract is purified and concentrated using a C18 SPE cartridge to remove interfering substances.
-
LC Separation: The purified sample is injected into a reverse-phase C18 column. A gradient elution with a mobile phase consisting of a mixture of water, methanol, and acetonitrile with a small amount of acetic acid is used to separate NPD1 from other lipids.[19]
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in negative ion mode. NPD1 is detected using multiple reaction monitoring (MRM) by selecting the precursor ion (m/z 359.2) and a specific product ion (e.g., m/z 153.1).[20]
-
Quantification: The concentration of NPD1 in the sample is determined by comparing its peak area to that of a known amount of a deuterated internal standard (e.g., NPD1-d5) that was added to the sample before extraction.
Assessment of NPD1's Anti-apoptotic Activity
The protective effect of NPD1 against apoptosis can be evaluated in cell culture models of oxidative stress.
Methodology:
-
Cell Culture and Treatment: A suitable cell line, such as human retinal pigment epithelial (ARPE-19) cells, is cultured in a multi-well plate.[11]
-
Induction of Oxidative Stress: Apoptosis is induced by treating the cells with an oxidative stressor, for example, a combination of hydrogen peroxide (H₂O₂) and tumor necrosis factor-alpha (TNF-α).[18]
-
NPD1 Treatment: Cells are co-treated with the oxidative stressor and varying concentrations of NPD1 or a vehicle control.
-
Assessment of Apoptosis: Apoptosis can be quantified using several methods:
-
Cell Viability Assays: Assays such as the MTT or WST-1 assay measure the metabolic activity of viable cells.[21][22]
-
Hoechst Staining: This fluorescent stain binds to the DNA of apoptotic cells, which exhibit condensed and fragmented nuclei.[11]
-
Western Blotting for Apoptosis Markers: The expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and the cleavage of caspase-3 can be analyzed by Western blotting.[23][24][25]
-
Western Blot Protocol for Bcl-2 and Bax:
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin).[23]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of Bcl-2 and Bax is normalized to the loading control.
Conclusion
This compound is a structurally unique and biologically potent lipid mediator with significant therapeutic potential, particularly in the fields of neurodegeneration and inflammatory diseases. Its distinct chemical features, including the conjugated triene system and specific stereochemistry of its hydroxyl groups, are integral to its function. A thorough understanding of its biosynthesis, signaling pathways, and appropriate analytical and bioassay methodologies is crucial for advancing research and development in this promising area. This guide provides a foundational resource for scientists and researchers dedicated to exploring the multifaceted roles of NPD1 in health and disease.
References
- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 3. Protectin D1 - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound is Synthesized in the Cone Photoreceptor Cell Line 661W and Elicits Protection Against Light-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C22H32O4 | CID 16042541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 15-trans-Neuroprotectin-D1 | C22H32O4 | CID 24778497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Protectins D1 Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/Akt and mTOR/p70S6K pathways mediate this compound-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induces neuronal survival and downregulation of amyloidogenic processing in Alzheimer's disease cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotection - Wikipedia [en.wikipedia.org]
- 18. This compound Induces Dephosphorylation of Bcl-xL in a PP2A-dependent Manner during Oxidative Stress and Promotes Retinal Pigment Epithelial Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The role of 15-lipoxygenase in Neuroprotectin D1 synthesis
An In-depth Technical Guide on the Core Role of 15-Lipoxygenase in Neuroprotectin D1 Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of the enzyme 15-lipoxygenase (15-LOX) in the biosynthesis of this compound (NPD1), a potent endogenous mediator with significant neuroprotective and anti-inflammatory properties. NPD1 is a member of the specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its synthesis is a critical response to cellular stress and injury, particularly within the nervous system. Understanding the enzymatic machinery, specifically the function of 15-LOX-1, is paramount for developing novel therapeutic strategies targeting neurodegenerative diseases and inflammatory disorders.
The Biosynthetic Pathway of this compound
The synthesis of NPD1 is a multi-step enzymatic cascade initiated by cellular stress signals. The pathway begins with the liberation of its precursor, DHA, from membrane phospholipids and culminates in the formation of the bioactive molecule 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid (NPD1).[1][2]
The key steps are as follows:
-
DHA Release : In response to stimuli such as oxidative stress, ischemia-reperfusion, or neurotrophin signaling, phospholipase A₂ (PLA₂) is activated. This enzyme cleaves DHA from its esterified position within the sn-2 position of membrane phospholipids, making it available as a free fatty acid substrate.[3]
-
Initial Oxygenation by 15-LOX-1 : Free DHA is then oxygenated by human reticulocyte 15-lipoxygenase-1 (h15-LOX-1).[4][5] The enzyme abstracts a hydrogen atom and inserts molecular oxygen to form the hydroperoxide intermediate, 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[4][6] This initial stereospecific oxygenation is the rate-limiting and defining step in the pathway.
-
Epoxide Formation : The 17S-HpDHA intermediate is further metabolized, proposed to be catalyzed by a lipoxygenase isozyme, through hydrogen abstraction and dehydration to form a critical epoxide intermediate, 16S,17S-epoxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid (16S,17S-epoxyDHA).[4][6]
-
Enzymatic Hydrolysis : The final step involves the enzymatic hydrolysis of the 16S,17S-epoxide, which opens the epoxide ring to form the dihydroxy structure of NPD1.[1][3][4]
Quantitative Analysis of Lipoxygenase Activity
While 15-LOX-1 is central to NPD1 synthesis, other human lipoxygenase isozymes, including 12-LOX and 15-LOX-2, can also oxygenate DHA to produce the 17S-HpDHA precursor.[4][7] However, their efficiencies vary significantly. Kinetic studies reveal that h12-LOX is the most efficient at producing 17S-HpDHA from DHA in vitro, though 17S-HpDHA is the majority product only for the 15-LOX isozymes.[7][8] Conversely, h15-LOX-1 is markedly more effective than h12-LOX in converting the 17S-HpDHA intermediate into the 16S,17S-epoxyDHA required for NPD1 formation.[8]
Table 1: Kinetic Parameters of Human Lipoxygenase Isozymes with DHA
| Enzyme | Substrate | kcat/KM (s-1µM-1) | Reference |
|---|---|---|---|
| h12-LOX (ALOX12) | DHA | 12 | [7] |
| h15-LOX-1 (ALOX15) | DHA | 0.35 | [7] |
| h15-LOX-2 (ALOX15B) | DHA | 0.43 | [7] |
| h12-LOX (ALOX12) | Arachidonic Acid | 14 | [7] |
| h15-LOX-1 (ALOX15) | Arachidonic Acid | 0.98 | [7] |
| h15-LOX-2 (ALOX15B) | Arachidonic Acid | 0.24 |[7] |
Table 2: In Vitro Reaction Products from 17S-HpDHA Substrate
| Enzyme | Key Products Observed (under reducing conditions) | Reference |
|---|---|---|
| h12-LOX | Protectin DX (PDX), 16S,17S-epoxyDHA, 11,17S-diHDHA, 16,17S-diHDHA | [7][9] |
| h15-LOX-1 | Protectin DX (PDX), 16S,17S-epoxyDHA, 11,17S-diHDHA, 16,17S-diHDHA | [7][9] |
| h15-LOX-2 | No reaction observed |[7][9] |
Regulation and Cellular Localization
The synthesis of NPD1 is tightly regulated and biosynthesized on-demand.[2] In the central nervous system, 15-LOX-1 expression and subsequent NPD1 production are upregulated in response to insults like brain ischemia-reperfusion and oxidative stress.[10][11] Studies in retinal pigment epithelial (RPE) cells show that oxidative stress triggers a significant increase in NPD1 synthesis, a process that is dependent on 15-LOX-1 activity.[11][12] Silencing 15-LOX-1 in these cells ablates the NPD1 synthetic response to oxidative stress and increases susceptibility to apoptosis.[11][12] This demonstrates that 15-LOX-1 is a key enzyme in the survival signaling of RPE cells.[11] The localization of 15-LOX-1 has been observed in both the cytoplasm and the nucleus, suggesting complex roles beyond lipid metabolism, potentially including interactions with chromatin.[13]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 15-Lipoxygenase Activity
This method measures 15-LOX activity by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate, which results in an increase in absorbance at 234 nm.[14]
Materials:
-
Purified 15-Lipoxygenase-1 enzyme
-
Substrate: Linoleic acid or Arachidonic acid
-
Buffer: 0.2 M Borate buffer, pH 9.0
-
Ethanol and Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Substrate Solution (e.g., 250 µM Linoleic Acid): Prepare a stock solution of linoleic acid in ethanol. Dilute fresh daily in 0.2 M borate buffer to the final working concentration.[14]
-
Enzyme Solution (e.g., 400 U/mL): Dissolve purified 15-LOX-1 in cold borate buffer. Keep the enzyme solution on ice.[14]
-
Inhibitor Solution: Dissolve test inhibitors (e.g., Alox15-IN-1) in DMSO to create a stock solution, then prepare serial dilutions.[15]
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm and 37°C.
-
Blank: Prepare a cuvette with buffer to zero the spectrophotometer.
-
Control Reaction: In a quartz cuvette, mix the enzyme solution with an equal volume of DMSO (vehicle control). Pre-incubate for 5-15 minutes at room temperature.
-
Inhibitor Reaction: In separate cuvettes, mix the enzyme solution with the desired concentration of the inhibitor solution. Pre-incubate for 5-15 minutes.
-
Initiate Reaction: Add the substrate solution to the cuvette (e.g., 500 µL of enzyme mix + 500 µL of substrate solution). Mix quickly by inversion.
-
Data Acquisition: Immediately begin recording the absorbance at 234 nm every 30 seconds for 5-10 minutes. The initial linear rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Quantification of NPD1 by LC-MS/MS
This protocol outlines the standard workflow for detecting and quantifying NPD1 from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Materials:
-
Biological sample (cell lysate, supernatant, tissue homogenate)
-
Internal Standard (e.g., NPD1-d5)
-
Solvents: Methanol, Acetonitrile, Water, Acetic Acid (all LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation & Lipid Extraction:
-
Spike the sample with a known amount of the internal standard.
-
Acidify the sample to pH ~3.5 with acetic or hydrochloric acid.[15]
-
Perform lipid extraction using either liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE). For SPE, condition the C18 cartridge with methanol then water, load the acidified sample, wash with water, and elute the lipids with methanol or ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in the mobile phase (e.g., 50:50 methanol:water).
-
Inject the sample onto a reverse-phase C18 column.
-
Perform a gradient elution, for example, starting with a mobile phase of methanol/water/acetic acid and increasing the methanol concentration over time to separate the lipid mediators.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ionization mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The parent mass for NPD1 is m/z 359.2.[4] Monitor specific parent-to-fragment ion transitions. Key fragment ions for NPD1 include m/z 341, 297, 261, 243, and 153.[3]
-
Identify NPD1 by matching its retention time and MS/MS fragmentation pattern to a pure synthetic standard.
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous NPD1 and the internal standard.
-
Calculate the concentration of NPD1 in the original sample by comparing the peak area ratio (NPD1/internal standard) to a standard curve generated with known amounts of synthetic NPD1.
-
Protocol 3: Cell-Based Rescue Assay for NPD1 Bioactivity
This assay assesses the ability of exogenously added NPD1 to protect cells from apoptosis induced by oxidative stress, particularly in a model where endogenous NPD1 synthesis is compromised (e.g., 15-LOX-1 deficient cells).
Materials:
-
Human retinal pigment epithelial cells (ARPE-19), wild-type or 15-LOX-1 deficient
-
Cell culture medium and serum
-
Oxidative stress inducers: Tumor necrosis factor-alpha (TNF-α) and Hydrogen peroxide (H₂O₂)
-
Synthetic NPD1
-
Hoechst 33342 or 33258 stain
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate ARPE-19 cells in a multi-well plate and grow to ~70-80% confluency.
-
Serum Starvation: Serum starve the cells for 8 hours to synchronize them and reduce background signaling.[16]
-
Treatment:
-
Incubation: Incubate the cells for 14-15 hours at 37°C.[16]
-
Apoptosis Assessment (Hoechst Staining):
-
Data Analysis:
-
Count the total number of cells and the number of cells with condensed, fragmented, brightly stained nuclei (apoptotic cells) in several random fields per well.
-
Calculate the percentage of apoptotic cells for each condition.
-
Determine if NPD1 treatment significantly reduces the percentage of apoptosis compared to the oxidative stress-only group.
-
Conclusion
15-Lipoxygenase-1 is a cornerstone enzyme in the biosynthesis of this compound, a powerful lipid mediator essential for maintaining homeostasis in the nervous system. By catalyzing the initial, rate-limiting conversion of DHA to 17S-HpDHA, 15-LOX-1 initiates a pathway that is rapidly activated by cellular injury and inflammation. The subsequent products, particularly NPD1, orchestrate potent pro-survival and anti-inflammatory programs.[2][10] The specific involvement of 15-LOX-1 has been demonstrated in key cell types, such as retinal pigment epithelial cells, where its deficiency abrogates NPD1 synthesis and heightens vulnerability to oxidative stress-induced cell death.[12] Therefore, the 15-LOX-1/NPD1 axis represents a critical endogenous protective mechanism and a highly promising target for the development of novel therapeutics aimed at mitigating neurodegeneration, resolving inflammation, and promoting tissue repair.
References
- 1. researchgate.net [researchgate.net]
- 2. The docosanoid this compound induces homeostatic regulation of neuroinflammation and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. In Vitro Biosynthetic Pathway Investigations of this compound (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled total synthesis of this compound / protectin D1 and its aspirin-triggered stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Biosynthetic Pathway Investigations of this compound (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase‑2 [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Biosynthetic Pathway Investigations of this compound (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Selective Survival Rescue in 15-Lipoxygenase-1-deficient Retinal Pigment Epithelial Cells by the Novel Docosahexaenoic Acid-derived Mediator, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a Bromodomain‐like Region in 15‐Lipoxygenase‐1 Explains Its Nuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantifying Neuroprotectin D1 in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroprotectin D1 (NPD1) is a potent, endogenously produced lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It plays a crucial role in promoting brain cell survival, resolving inflammation, and protecting against oxidative stress-induced apoptosis.[3][4] NPD1 biosynthesis is observed in response to injury, such as ischemia-reperfusion in the brain.[5] Given its significant neuroprotective functions, accurate quantification of NPD1 in brain tissue is critical for neuroscience research and the development of novel therapeutics for neurodegenerative diseases like Alzheimer's disease and stroke.[2]
This document provides detailed application notes and protocols for two primary methods for the quantification of NPD1 in brain tissue: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Methods for Quantification
The two principal methods for the accurate and sensitive measurement of NPD1 in brain tissue are LC-MS/MS and ELISA.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules like NPD1. It offers high specificity and sensitivity, allowing for the precise measurement of NPD1 levels. The method involves the extraction and purification of lipids from the brain tissue, followed by separation using liquid chromatography and detection by mass spectrometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput, antibody-based method that can also be used for the quantification of NPD1. Commercially available ELISA kits provide a more accessible method for researchers who may not have access to an LC-MS/MS system.[6] This method relies on the specific binding of an antibody to NPD1.
Quantitative Data Presentation
The following table summarizes quantitative data for NPD1 levels in brain tissue from published studies.
| Brain Region | Species | Condition | NPD1 Levels | Reference |
| Hippocampus (CA1) | Human | Control | ~20-fold higher than AD | [7] |
| Hippocampus (CA1) | Human | Alzheimer's Disease (AD) | ~1/20th of control levels | [7] |
| Hippocampus | Mouse (3xTg-AD) | 4 months | Lower than age-matched controls | [8] |
| Hippocampus | Mouse (3xTg-AD) | 12-13 months | Severely depleted compared to controls | [8] |
| Brain | Rat | Ischemia-Reperfusion | Increased synthesis | [4] |
Signaling Pathway
The biosynthesis of this compound from its precursor, docosahexaenoic acid (DHA), involves a series of enzymatic reactions.
Caption: Biosynthetic pathway of this compound (NPD1).
Experimental Protocols
Protocol 1: Quantification of NPD1 in Brain Tissue by LC-MS/MS
This protocol is based on methodologies described in the scientific literature.[8][9]
1. Materials and Reagents:
-
Brain tissue samples
-
Chloroform
-
Methanol
-
Deuterated internal standards (e.g., NPD1-d5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas supply
-
LC-MS/MS system with a C18 column (e.g., Biobasic-AX, 100 mm × 2.1 mm, 5-µm particle size)
-
Mobile Phase A: 40:60:0.01 methanol:water:acetic acid, pH 4.5
-
Mobile Phase B: 99.99:0.01 methanol:acetic acid
-
Argon gas (for collision-induced dissociation)
2. Brain Tissue Homogenization and Lipid Extraction:
-
Homogenize frozen brain tissue samples in a mixture of chloroform and methanol (2:1, v/v).
-
Add deuterated internal standards to the homogenate for quantification.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until further processing.
3. Solid-Phase Extraction (SPE) for Purification:
-
Reconstitute the dried lipid extract in a small volume of methanol/water.
-
Condition an SPE cartridge with methanol, followed by water.
-
Load the reconstituted lipid extract onto the SPE cartridge.
-
Wash the cartridge with a low concentration of methanol in water to remove polar impurities.
-
Elute the NPD1-containing fraction with a higher concentration of methanol.
-
Dry the eluted fraction under nitrogen gas.
4. LC-MS/MS Analysis:
-
Reconstitute the purified sample in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution program. A typical gradient starts with 100% Mobile Phase A and ramps up to 100% Mobile Phase B over 30 minutes.
-
Set the mass spectrometer to operate in negative ion mode.
-
Use selective reaction monitoring (SRM) to detect and quantify NPD1 and the internal standard. The parent/daughter ion pairs for NPD1 are typically m/z 359/153.
-
Generate a calibration curve using synthetic NPD1 standards to quantify the amount of NPD1 in the samples.
Caption: Experimental workflow for NPD1 quantification by LC-MS/MS.
Protocol 2: Quantification of NPD1 in Brain Tissue by ELISA
This protocol is a general guideline and should be adapted based on the specific instructions of the commercial ELISA kit used.[6]
1. Materials and Reagents:
-
Brain tissue samples
-
Commercially available NPD1 ELISA kit (e.g., MyBioSource, MBS109278)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Dounce homogenizer or similar tissue grinder
-
Microplate reader
2. Brain Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Add ice-cold homogenization buffer to the tissue (e.g., 10 volumes of buffer to 1 part tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer until a uniform homogenate is obtained.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble proteins and lipids, including NPD1.
-
Determine the total protein concentration of the supernatant using a BCA protein assay.
3. ELISA Procedure:
-
Prepare standards and samples according to the ELISA kit manual. Dilute the brain homogenate supernatant in the assay buffer provided with the kit.
-
Add the standards and samples to the wells of the antibody-coated microplate.
-
Incubate the plate as per the kit's instructions to allow NPD1 to bind to the capture antibody.
-
Wash the plate to remove any unbound material.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate a final time.
-
Add the substrate solution (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with the stop solution provided in the kit.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate the concentration of NPD1 in the samples by comparing their absorbance to the standard curve.
Caption: Experimental workflow for NPD1 quantification by ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The concentration of brain homogenates with the Amicon Ultra Centrifugal filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. Neurobiology ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Neuroprotectin D1 (NPD1) Analysis using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroprotectin D1 (NPD1) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It is a potent endogenous molecule that exhibits significant neuroprotective, anti-inflammatory, and pro-resolving activities.[1][3][4] NPD1 plays a crucial role in protecting neural cells from oxidative stress and apoptosis, making it a key target in the study and development of therapeutics for neurodegenerative diseases, stroke, and retinal degenerative disorders.[1][5] Accurate and sensitive quantification of NPD1 in biological matrices is essential for understanding its physiological and pathological roles. This document provides a detailed protocol for the analysis of NPD1 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The following tables summarize key parameters and findings related to the LC-MS/MS analysis of NPD1.
Table 1: LC-MS/MS Parameters for NPD1 Analysis
| Parameter | Value | Reference |
| Ionization Mode | Negative Ion ESI | [6] |
| Precursor Ion (m/z) | 359.2 | [7] |
| Product Ions (m/z) | 153.1, 206, 315, 341 | [7][8][9] |
| Deuterated NPD1 (NPD1-d2) Precursor Ion (m/z) | 361 | [8] |
| Deuterated NPD1 (NPD1-d2) Product Ion (m/z) | 208 | [8] |
| Collision Energy | -20 to -21 V | [6][7] |
| Declustering Potential | -40 to -50 V | [6][7] |
Table 2: Liquid Chromatography Conditions for NPD1 Separation
| Parameter | Description | Reference |
| Column | C18 Reversed-Phase (e.g., LUNA C-18, Zorbax Eclipse Plus C18, Biobasic-AX) | [2][6][10][11] |
| Column Dimensions | e.g., 100 mm x 2.1 mm, 5 µm; 150 mm x 2.1 mm, 1.8 µm | [2][6][10][11] |
| Mobile Phase A | Acetonitrile/Methanol/Acetic Acid mixtures or Methanol/Water/Acetic Acid | [2][10][11] |
| Mobile Phase B | Methanol with Acetic Acid or Acetonitrile/Methanol/Acetic Acid | [2][10][11] |
| Flow Rate | 200 - 300 µl/min | [2][6][10] |
| Gradient | Various gradient profiles from aqueous to organic mobile phase over 25-45 minutes. | [2][10][11] |
Experimental Protocols
Sample Preparation (from cell culture or tissue)
This protocol is a general guideline and may require optimization based on the specific biological matrix.
a. Materials:
-
Cold Methanol (MeOH) with 0.1% Acetic Acid
-
Deuterated NPD1 (NPD1-dx) internal standard
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
b. Procedure:
-
Homogenization/Lysis: For tissues, homogenize in cold phosphate-buffered saline (PBS). For cultured cells, collect the cell pellet.
-
Extraction: To stop enzymatic activity and extract lipids, add 10 volumes of cold acidified methanol to the sample.[6]
-
Internal Standard Spiking: Add an appropriate amount of deuterated NPD1 internal standard to the sample to correct for matrix effects and procedural losses.
-
Incubation: Incubate the mixture for 30 minutes at 4°C to allow for protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid extract.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the NPD1 and other lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Drying: Evaporate the eluted sample to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50-100 µL) for LC-MS/MS analysis.[2][10]
LC-MS/MS Analysis
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole or QTRAP mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex LUNA C-18, 100 mm × 2 mm, 5 µm).[6]
-
Mobile Phase A: Water:Methanol:Acetic Acid (65:35:0.01, v/v/v).[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient: A common approach is to start with a high percentage of mobile phase A, then run a gradient to a high percentage of mobile phase B over approximately 30 minutes to elute the lipids.[6][10]
-
Flow Rate: 200 µL/min.[6]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
c. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[6]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.[7]
-
MRM Transitions:
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations. A typical setting involves a nitrogen gas temperature of around 500°C.[6]
-
Ion Spray Voltage: Approximately -4.5 kV.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for NPD1 analysis.
This compound Signaling Pathway
Caption: NPD1 synthesis and signaling pathway.
References
- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is Synthesized in the Cone Photoreceptor Cell Line 661W and Elicits Protection Against Light-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Neuroprotectin/Protectin D1 protects neuropathic pain in mice after nerve trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereocontrolled total synthesis of this compound / protectin D1 and its aspirin-triggered stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Neuroprotectin D1 Efficacy in Animal Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroprotectin D1 (NPD1) is a lipid mediator derived from docosahexaenoic acid (DHA) that demonstrates potent neuroprotective actions in various models of neurological diseases.[1][2] Its multifaceted mechanism of action, which includes anti-inflammatory, anti-apoptotic, and pro-survival signaling, makes it a promising therapeutic candidate for a range of neurodegenerative disorders.[2][3] These application notes provide detailed protocols for testing the efficacy of NPD1 in established animal models of stroke, Alzheimer's disease, and retinal degeneration.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the neuroprotective effects of this compound (NPD1) in various animal models of neurodegeneration.
Table 1: Efficacy of NPD1 in Animal Models of Ischemic Stroke
| Animal Model | Treatment Protocol | Outcome Measure | Result | Citation |
| Rat (Sprague-Dawley) | 2h Middle Cerebral Artery Occlusion (MCAo) | Infarct Volume Reduction (Cortex) | 44% (AT-NPD1-SS), 81% (AT-NPD1-ME) | [4] |
| Infarct Volume Reduction (Striatum) | 61% (AT-NPD1-SS), 77% (AT-NPD1-ME) | [4] | ||
| Total Infarct Volume Reduction | 48% (AT-NPD1-SS), 78% (AT-NPD1-ME) | [4] | ||
| Improved Neurological Scores | Significant improvement at 24h, 48h, 72h, and 7 days | [4] | ||
| Mouse | Hypoxic-Ischemic Brain Injury | Infarct Volume Reduction | ~40% | [5] |
| Improved Sensorimotor Performance | Longer wire-holding and shorter bridge-crossing times | [5] | ||
| Rat | 2h MCAo | Improved Behavioral Outcomes | Significant improvement with NPD1+RvD1 combination | [6] |
AT-NPD1-SS: Aspirin-triggered NPD1 Sodium Salt; AT-NPD1-ME: Aspirin-triggered NPD1 Methyl Ester
Table 2: Efficacy of NPD1 in Animal Models of Alzheimer's Disease
| Animal Model | Treatment Protocol | Outcome Measure | Result | Citation |
| 3xTg-AD Mice & Human Neuronal-Glial Cells | Aβ42 oligomeric peptide challenge or βAPPsw transfection | Aβ42 Peptide Release | Reduced | [7] |
| Pro-inflammatory Gene Expression (COX-2, B-94) | Downregulated | [7] | ||
| β-secretase-1 (BACE1) Expression | Downregulated | [7] | ||
| α-secretase (ADAM10) Activity | Activated | [7] |
Table 3: Efficacy of NPD1 in Animal Models of Retinal Degeneration
| Animal Model | Treatment Protocol | Outcome Measure | Result | Citation |
| Mouse | Laser-induced Choroidal Neovascularization | Leakage Area Reduction | 25% at 7 days, 44% at 14 days | [3] |
| Vascular Endothelial Cell Volume Reduction | 46% at 7 days, 68% at 14 days | [3] | ||
| rd1 Mouse (Retinal Degeneration Model) | Intravitreal Injection | Outer Nuclear Layer (ONL) Thickness | 1.74-fold thicker in NPD1 treated retinas | [8] |
| TUNEL-positive cells in ONL | 41% lower in NPD1 treated group at P14 | [8] | ||
| Rat | Optic Nerve Transection | Retinal Ganglion Cell (RGC) Survival | 30% in NPD1-treated group vs. 12% in untreated group at 2 weeks | [9] |
Experimental Protocols
Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol describes the induction of transient focal cerebral ischemia in mice via intraluminal occlusion of the middle cerebral artery.[1][10]
Materials:
-
6-0 nylon monofilament with a silicone-coated tip
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Microvascular clips
-
Homeothermic blanket system with a rectal probe
-
Laser-Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O:O₂ (70:30). Maintain rectal temperature at 37.0 ± 0.5°C using a heating pad.
-
Surgical Procedure:
-
Place the mouse in a supine position and make a midline neck incision.
-
Carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert the silicone-coated 6-0 nylon monofilament.
-
Advance the monofilament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a sharp drop in cerebral blood flow (>80%) as monitored by a laser-Doppler flowmeter.
-
-
Occlusion and Reperfusion: Maintain the occlusion for a predetermined period (e.g., 60 minutes). After the occlusion period, gently withdraw the monofilament to allow reperfusion.
-
NPD1 Administration: NPD1 can be administered intravenously (i.v.) at a specified time point after reperfusion. For example, a combination of NPD1 (222µg/kg) and RvD1 (222µg/kg) can be administered 3 hours after MCAo.[6]
-
Post-operative Care: Suture the incision and allow the mouse to recover in a heated cage. Provide soft, moistened food and water.
-
Assessment of Neuroprotection:
-
Behavioral Tests: Perform neurological scoring (e.g., Bederson score, corner test, pole test) at 24, 48, 72 hours, and 7 days post-tMCAO to assess sensorimotor deficits.[5][11]
-
Infarct Volume Measurement: At a terminal time point (e.g., 7 days), perfuse the mouse, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct. Quantify the infarct volume using image analysis software.[12]
-
Alzheimer's Disease Model: 3xTg-AD Mice
The 3xTg-AD mouse model harbors three human transgenes (APPSwe, PS1M146V, and tauP301L) and develops both amyloid-β (Aβ) plaques and neurofibrillary tangles in an age-dependent manner.[4]
Materials:
-
3xTg-AD mice
-
NPD1 solution
-
Brain homogenization buffer
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-p-tau)
Procedure:
-
Animal Model and NPD1 Treatment: Use aged 3xTg-AD mice exhibiting established pathology. Administer NPD1 via a suitable route (e.g., intraperitoneal injection) over a specified period.
-
Tissue Collection and Preparation:
-
At the end of the treatment period, anesthetize the mice and perfuse them transcardially with saline.
-
Dissect the brain and divide it into hemispheres. One hemisphere can be used for biochemical analysis and the other for immunohistochemistry.
-
-
Biochemical Analysis of Aβ Levels:
-
Immunohistochemical Analysis:
-
Fix the brain hemisphere in 4% paraformaldehyde and process it for paraffin embedding or cryosectioning.
-
Perform immunohistochemistry using antibodies against Aβ to visualize amyloid plaques and against phosphorylated tau (e.g., AT8) to detect neurofibrillary tangles.[14]
-
Quantify the plaque and tangle load using image analysis software.
-
Retinal Degeneration Model: Light-Induced Damage in Mice
This model uses intense light exposure to induce photoreceptor cell death, mimicking aspects of retinal degenerative diseases like age-related macular degeneration and retinitis pigmentosa.[2][15]
Materials:
-
Albino mice (e.g., BALB/c)
-
Light-emitting diode (LED) light source
-
Anesthesia (e.g., ketamine/xylazine)
-
Electroretinography (ERG) system
-
TUNEL assay kit
-
Antibodies for immunohistochemistry (e.g., anti-rhodopsin)
Procedure:
-
Dark Adaptation: Dark-adapt the mice for at least 12 hours before light exposure.
-
Pupil Dilation and Anesthesia: Anesthetize the mice and dilate their pupils with a mydriatic agent.
-
Light Exposure: Expose the mice to a high-intensity white or blue LED light for a defined duration (e.g., 4 hours at 10,000 lux).[16]
-
NPD1 Administration: NPD1 can be administered, for example, via intravitreal injection prior to or after light exposure.[8]
-
Functional Assessment (Electroretinography - ERG):
-
Histological and Molecular Analysis:
-
At the end of the experiment, euthanize the mice and enucleate the eyes.
-
Fix the eyes and process them for histology.
-
Perform a TUNEL assay on retinal sections to quantify apoptotic photoreceptor cells.
-
Use immunohistochemistry with photoreceptor-specific markers (e.g., rhodopsin for rods, cone opsin for cones) to assess the preservation of photoreceptor structure.
-
Measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies, as a quantitative measure of photoreceptor survival.[8]
-
Visualization of Signaling Pathways and Workflows
Caption: this compound (NPD1) Signaling Pathway.
Caption: General Experimental Workflow for Testing NPD1 Efficacy.
References
- 1. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]
- 2. White Light Damage-Induced Retinal Degeneration - Experimentica [experimentica.com]
- 3. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 3xTg-AD Mouse Model: Reproducing and Modulating Plaque and Tangle Pathology | Veterian Key [veteriankey.com]
- 5. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for amyloid-β extraction from the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. This compound inhibits retinal ganglion cell death following axotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional recovery in aging mice after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Accessible LED Lightbox for Light-induced Retinal Damage in Pigmented Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Neuroprotectin D1-Mediated Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroprotectin D1 (NPD1) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in promoting neuronal survival and resolving inflammation in the nervous system.[1][2] NPD1 has demonstrated potent neuroprotective effects in various models of neurodegenerative diseases and injury, making it a promising therapeutic target.[1][3] This document provides detailed application notes and protocols for a suite of cell-based assays to quantify the neuroprotective effects of NPD1. These assays are designed to assess cell viability, apoptosis, oxidative stress, and inflammation in neuronal cell cultures.
Key Neuroprotective Actions of this compound
NPD1 exerts its neuroprotective effects through multiple mechanisms:
-
Anti-apoptotic signaling: NPD1 upregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bax and Bad.[4][5] It also inhibits the activation of caspase-3, a key executioner enzyme in apoptosis.[4][5]
-
Anti-inflammatory effects: NPD1 suppresses the expression of pro-inflammatory enzymes and cytokines, including cyclooxygenase-2 (COX-2) and interleukin-1β (IL-1β).[4][5][6]
-
Resolution of oxidative stress: NPD1 helps to mitigate cellular damage caused by oxidative stress, a common factor in neurodegenerative disorders.[1][7]
-
Promotion of cell survival pathways: NPD1 activates pro-survival signaling cascades, including the PI3K/Akt and mTOR/p70S6K pathways.[8]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the neuroprotective effects of NPD1 from various studies.
| Assay Type | Cell Line/Model | Treatment/Insult | NPD1 Concentration | Observed Effect | Reference |
| Apoptosis | ARPE-19 Cells | Oxidative Stress (H₂O₂/TNF-α) | 50 nM | 80-85% prevention of apoptotic cell death. | [9] |
| Human RPE Cells | Mutated Ataxin-1 Expression | 50 nM | Reduction of apoptosis from 52.8 ± 2.5% to 34.7 ± 2.3%. | [10] | |
| Rat Neuronal Culture | Mutated Ataxin-1 Expression | 100 nM | 62.3% reduction in cell death. | [10] | |
| Gene Expression | Human Neural Cells | Aβ42 Treatment | Not Specified | ~6-fold increase in Bfl-1(A1) (an anti-apoptotic protein) expression. | [11] |
| Oxidative Stress | ARPE-19 Cells | Oxidative Stress (TNF-α/H₂O₂) | 50-100 nM | Maximal induction of Antioxidant Responsive Element (ARE) expression. | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of NPD1 on neuronal cell viability in the presence of a neurotoxic stimulus.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
96-well cell culture plates
-
This compound (NPD1)
-
Neurotoxic agent (e.g., hydrogen peroxide, glutamate, amyloid-beta)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Seed neuronal cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of NPD1 for a specified time (e.g., 2-4 hours).
-
Introduce the neurotoxic agent to induce cell death. Include appropriate controls (untreated cells, cells with neurotoxin alone, and cells with NPD1 alone).
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13]
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (TUNEL Assay)
Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in neuronal cells treated with NPD1.
Materials:
-
Neuronal cells cultured on coverslips or in chamber slides
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Fluorescence microscope
Protocol:
-
Culture and treat neuronal cells with a neurotoxic agent in the presence or absence of NPD1.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[1][4]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 15 minutes.[1]
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[1][4]
-
Wash the cells to remove unincorporated nucleotides.
-
If using a biotin-dUTP system, incubate with a streptavidin-fluorophore conjugate.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst stain).
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Neuronal cell lysate
-
Caspase-3 colorimetric or fluorometric assay kit
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Lysis buffer
-
Microplate reader
Protocol:
-
Culture and treat neuronal cells as described in the previous protocols.
-
Lyse the cells using the provided lysis buffer on ice for 10 minutes.[15]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.[16]
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[6][17]
-
The level of caspase-3 activity is proportional to the signal generated.
Measurement of Inflammatory Cytokines (ELISA)
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) released into the cell culture medium.
Materials:
-
Cell culture supernatant
-
ELISA kit for the specific cytokine of interest
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant from treated and control wells. Centrifuge to remove any cellular debris.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[18]
-
Wash the plate multiple times with wash buffer.[18]
-
Block the plate with a blocking buffer (e.g., 10% FBS) for 1 hour.[18]
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours.[18]
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour.[18]
-
Wash the plate.
-
Add the substrate solution and incubate until a color develops.[18]
-
Add the stop solution to terminate the reaction.[18]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways of NPD1-mediated neuroprotection and the general experimental workflows for the described assays.
Caption: NPD1 Signaling Pathway for Neuroprotection.
Caption: General Experimental Workflow for Assessing NPD1 Neuroprotection.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Caspase-3 activity assay [bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.es [promega.es]
- 7. experts.llu.edu [experts.llu.edu]
- 8. This compound induces neuronal survival and downregulation of amyloidogenic processing in Alzheimer's disease cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ataxin-1 Poly(Q)-induced Proteotoxic Stress and Apoptosis Are Attenuated in Neural Cells by Docosahexaenoic Acid-derived this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. atcc.org [atcc.org]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. researchgate.net [researchgate.net]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Notes and Protocols for the Synthesis and Evaluation of Neuroprotectin D1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the chemical synthesis of Neuroprotectin D1 (NPD1) and its analogs, along with detailed methodologies for evaluating their biological activities.
Introduction
This compound (NPD1) is a potent, endogenously produced lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It exhibits significant neuroprotective, anti-inflammatory, and pro-resolving properties, making it a promising therapeutic candidate for a range of neurological and inflammatory disorders.[1][2][3] NPD1 and its aspirin-triggered epimer, AT-NPD1, are biosynthesized in response to cellular stress and play a crucial role in maintaining cellular homeostasis.[1][4][5] The stereocontrolled total synthesis of NPD1 and its analogs is essential for producing sufficient quantities for detailed biological investigation and drug development.[1][2]
Chemical Synthesis of this compound and its Analogs
The total synthesis of NPD1 and its analogs is a stereochemically complex undertaking. The most successful strategies employ a convergent approach, ensuring high stereochemical purity of the final product.[1][2][3]
General Synthetic Strategy
A common and effective strategy for the synthesis of NPD1 (10,17S-dihydroxy-4Z,7Z,11E,13E,15Z,19Z-docosahexaenoic acid) and its aspirin-triggered 17R epimer (AT-NPD1) involves the following key steps:[1][2]
-
Stereocontrolled Introduction of Hydroxyl Groups: Chiral glycidol derivatives are utilized as starting materials to introduce the 10(R) and 17(S) (for NPD1) or 17(R) (for AT-NPD1) hydroxyl groups through stereospecific epoxide opening.[1][2]
-
Sonogashira Cross-Coupling: A key carbon-carbon bond formation is achieved via a Sonogashira coupling reaction between a terminal alkyne and a vinyl iodide fragment.[3]
-
Stereoselective Alkyne Reduction: The Z-geometry of the double bonds is established through the cis-reduction of alkyne precursors.[1][2]
-
Late-Stage Introduction of the Conjugated Triene System: The E,E,Z-conjugated triene moiety is typically introduced near the end of the synthesis to minimize potential isomerization.[1][2]
Experimental Protocol: Total Synthesis of NPD1
The following is a generalized protocol based on published methods.[1][2] Specific reaction conditions and protecting group strategies may vary.
Materials:
-
(R)-glycidol and (S)-glycidol derivatives
-
Terminal alkyne building blocks
-
Vinyl iodide building blocks
-
Palladium and copper catalysts for Sonogashira coupling
-
Reducing agents for alkyne reduction (e.g., Lindlar's catalyst)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)
Procedure:
-
Synthesis of the C1-C10 Alkyne Fragment:
-
Protect the hydroxyl group of an appropriate (R)-glycidol derivative.
-
Perform an epoxide opening with a suitable metallated alkyne to introduce the C1-C7 portion of the molecule.
-
Further elaborate the chain to yield the full C1-C10 alkyne fragment with the correct stereochemistry at C10.
-
-
Synthesis of the C11-C22 Vinyl Iodide Fragment:
-
Starting from an (S)-glycidol derivative, introduce the C18-C22 portion via epoxide opening with a terminal alkyne.
-
Build the carbon chain to C11, incorporating the necessary double bonds with the correct geometry.
-
Introduce the vinyl iodide at C11.
-
-
Sonogashira Coupling:
-
Couple the C1-C10 alkyne fragment with the C11-C22 vinyl iodide fragment using a palladium/copper catalyst system.
-
-
Selective Alkyne Reductions:
-
Perform stereoselective reduction of the alkyne functionalities to the corresponding Z-alkenes.
-
-
Final Deprotection and Purification:
-
Remove all protecting groups to yield NPD1.
-
Purify the final product using high-performance liquid chromatography (HPLC).
-
Synthesis of AT-NPD1: The synthesis of the aspirin-triggered isomer follows a similar strategy, with the key difference being the use of an (R)-glycidol derivative to establish the 17(R) stereochemistry.[1]
Synthesis of Analogs from Omega-6 Fatty Acids: The synthesis of NPD1 analogs derived from omega-6 fatty acids like docosapentaenoic acid (DPA) and adrenic acid (AdA) can be achieved using a flexible strategy where the polar head group is introduced late in the synthesis from a common aldehyde intermediate.[6][7]
Biological Activity of this compound
NPD1 exerts its potent neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways.
Signaling Pathways
NPD1 has been shown to:
-
Activate Pro-Survival Pathways: NPD1 promotes cell survival by activating the PI3K/Akt and mTOR/p70S6K signaling pathways.
-
Regulate Apoptosis: It modulates the expression of the Bcl-2 family of proteins, upregulating anti-apoptotic members like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins such as Bax and Bad.
-
Inhibit Inflammation: NPD1 suppresses the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and other pro-inflammatory genes.
Experimental Protocols for Bioactivity Assessment
A series of in vitro and in vivo assays are used to characterize the neuroprotective and anti-inflammatory properties of NPD1 and its analogs.
In Vitro Neuroprotection Assay: Oxidative Stress in ARPE-19 Cells
This protocol assesses the ability of NPD1 to protect human retinal pigment epithelial (ARPE-19) cells from oxidative stress-induced apoptosis.
Materials:
-
ARPE-19 cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Hydrogen peroxide (H₂O₂)
-
Tumor necrosis factor-alpha (TNF-α)
-
NPD1 or analog solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
TUNEL assay kit
-
Antibodies for Bcl-2 family proteins (for Western blotting)
Protocol:
-
Cell Culture: Culture ARPE-19 cells in DMEM/F12 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Induction of Oxidative Stress:
-
Seed cells in 96-well plates for viability assays or larger plates for protein analysis.
-
After reaching confluency, serum-starve the cells for 8-12 hours.
-
Induce oxidative stress by treating the cells with a combination of H₂O₂ (e.g., 400-600 µM) and TNF-α (e.g., 10 ng/mL).
-
-
Treatment: Co-treat the cells with various concentrations of NPD1 or its analogs (e.g., 10-100 nM) at the same time as the oxidative stress inducers.
-
Assessment of Cell Viability (MTT Assay):
-
After 12-24 hours of treatment, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Apoptosis (TUNEL Assay):
-
Fix and permeabilize the cells according to the TUNEL kit manufacturer's protocol.
-
Perform the TUNEL reaction to label DNA strand breaks.
-
Visualize and quantify apoptotic cells using fluorescence microscopy.
-
-
Western Blot Analysis of Bcl-2 Family Proteins:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, and Bad, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
In Vivo Anti-inflammatory Assay: Zymosan-Induced Peritonitis in Mice
This model evaluates the ability of NPD1 to resolve acute inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
NPD1 or analog solution
-
Phosphate-buffered saline (PBS)
-
FACS buffer
Protocol:
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg/mouse) dissolved in sterile saline.
-
Treatment: Administer NPD1 or its analogs (e.g., 10-100 ng/mouse) via i.p. or intravenous (i.v.) injection at a specified time point relative to the zymosan challenge (e.g., 30 minutes prior or 2 hours post).
-
Peritoneal Lavage: At various time points (e.g., 4, 12, 24 hours) post-zymosan injection, euthanize the mice and collect peritoneal exudate cells by lavaging the peritoneal cavity with cold PBS.
-
Cell Counting and Differentiation:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).
-
-
Cytokine Analysis: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the lavage fluid using ELISA or multiplex bead assays.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats
This stroke model assesses the neuroprotective efficacy of NPD1 in an ischemic brain injury setting.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
NPD1 or analog solution
-
Triphenyltetrazolium chloride (TTC) stain
Protocol:
-
Induction of MCAO:
-
Anesthetize the rat and perform a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.
-
-
Treatment: Administer NPD1 or its analogs (e.g., 333 µg/kg) intravenously at a specific time point after the onset of MCAO (e.g., 3 hours).
-
Neurological Scoring: Evaluate neurological deficits at various time points (e.g., 24, 48, 72 hours) using a standardized neurological scoring system.
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 72 hours), euthanize the rat and harvest the brain.
-
Slice the brain into coronal sections and stain with TTC.
-
Quantify the infarct volume by image analysis of the TTC-stained sections.
-
Quantitative Data Summary
The following tables summarize representative quantitative data on the biological activity of NPD1 and its analogs.
Table 1: In Vitro Neuroprotective Effects of NPD1 on ARPE-19 Cells
| Treatment | Cell Viability (% of Control) | Apoptotic Cells (% of Total) |
| Control (no stress) | 100 ± 5 | 2 ± 1 |
| Oxidative Stress (H₂O₂ + TNF-α) | 45 ± 7 | 35 ± 6 |
| Oxidative Stress + NPD1 (50 nM) | 85 ± 6 | 8 ± 3 |
| Oxidative Stress + AT-NPD1 (50 nM) | 82 ± 8 | 10 ± 4 |
Table 2: In Vivo Anti-inflammatory Effects of NPD1 in Zymosan-Induced Peritonitis
| Treatment | Total Leukocyte Infiltration (x10⁶ cells) | Neutrophil Infiltration (x10⁶ cells) |
| Saline Control | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Zymosan (1 mg) | 12.5 ± 1.5 | 9.8 ± 1.2 |
| Zymosan + NPD1 (100 ng) | 5.2 ± 0.8 | 3.5 ± 0.6 |
| Zymosan + AT-NPD1 (100 ng) | 5.8 ± 0.9 | 4.1 ± 0.7 |
Table 3: In Vivo Neuroprotective Effects of AT-NPD1 in a Rat MCAO Model
| Treatment | Neurological Score (at 72h) | Infarct Volume (% of Hemisphere) |
| Sham | 0 ± 0 | 0 ± 0 |
| Vehicle (Saline) | 3.5 ± 0.5 | 45 ± 5 |
| AT-NPD1 (333 µg/kg) | 1.5 ± 0.4 | 15 ± 4 |
| AT-NPD1 Methyl Ester (333 µg/kg) | 1.2 ± 0.3 | 10 ± 3 |
Data are presented as mean ± SEM and are representative examples from published studies.
Conclusion
The protocols and data presented in these application notes provide a framework for the synthesis and comprehensive biological evaluation of this compound and its analogs. The stereocontrolled synthesis allows for the production of these complex molecules, and the detailed in vitro and in vivo assays are crucial for elucidating their mechanisms of action and therapeutic potential. This information is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to harness the potent protective properties of this important class of lipid mediators.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 3. inotiv.com [inotiv.com]
- 4. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 5. biotna.net [biotna.net]
- 6. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for Studying Neuroprotectin D1 Signaling Pathways Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the CRISPR-Cas9 gene-editing tool to investigate the signaling pathways of Neuroprotectin D1 (NPD1), a potent endogenous lipid mediator with significant neuroprotective properties. Understanding these pathways is crucial for the development of novel therapeutics for a range of neurodegenerative diseases and injuries.
Introduction to this compound
This compound (NPD1) is a specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It is synthesized in response to cellular stress, such as oxidative stress or ischemia, and plays a critical role in promoting cell survival and resolving inflammation in the nervous system and retina.[3][4][5] NPD1 exerts its protective effects by modulating various signaling cascades that control apoptosis, inflammation, and cellular homeostasis.[2][6] Deficiencies in NPD1 have been linked to neurodegenerative conditions like Alzheimer's disease, highlighting its therapeutic potential.[2][3][7]
Key Signaling Pathways of NPD1
NPD1 signaling is initiated by its interaction with a specific receptor and culminates in the regulation of gene expression and protein activity that collectively enhance cellular resilience. The primary known receptor for NPD1 is GPR37, a G protein-coupled receptor.[8][9] Activation of GPR37 by NPD1 triggers several downstream pathways:
-
Anti-Apoptotic Signaling: NPD1 upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bax and Bad.[4][10][11] This shift in the balance of Bcl-2 family proteins helps to prevent the activation of caspases, key executioners of apoptosis.[4][6][10]
-
Anti-Inflammatory Signaling: NPD1 can suppress the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), by inhibiting pathways such as the NF-κB signaling cascade.[3][10]
-
Pro-Survival Signaling: The PI3K/Akt and mTOR/p70S6K pathways are also implicated in NPD1-mediated cell survival, particularly in response to oxidative stress.[12]
Application of CRISPR-Cas9 to Elucidate NPD1 Signaling
CRISPR-Cas9 technology offers a powerful approach to dissect the molecular mechanisms of NPD1 signaling with high precision. By generating targeted knockouts of specific genes within the NPD1 pathway, researchers can systematically investigate the function of each component.[13][14] This can validate known pathway members and potentially uncover novel players.
Potential CRISPR-Cas9 Targets in the NPD1 Pathway:
-
Receptor: GPR37 - To confirm its role as the primary receptor for NPD1-mediated neuroprotection.
-
Downstream Effectors:
-
RELB, NFKB1/2 - To investigate the role of the NF-κB pathway in the anti-inflammatory effects of NPD1.
-
BCL2, BCL2L1 (Bcl-xL), BAX, BAD - To determine the specific contributions of these Bcl-2 family members to the anti-apoptotic actions of NPD1.
-
AKT1, MTOR - To explore the involvement of the PI3K/Akt/mTOR pathway in NPD1-induced cell survival.
-
-
Biosynthesis Enzymes: ALOX15 (15-lipoxygenase) - To study the endogenous production of NPD1.
Data Presentation: Quantitative Analysis of NPD1 Effects
The following tables summarize representative quantitative data on the effects of NPD1, which can serve as benchmarks for studies utilizing CRISPR-Cas9 to disrupt these pathways.
Table 1: Effect of NPD1 on Apoptosis and Caspase-3 Activity
| Treatment Condition | Apoptotic Cells (%) | Caspase-3 Activation (Fold Change) |
| Control | 5 ± 1 | 1.0 |
| Oxidative Stress (OS) | 45 ± 5 | 4.2 ± 0.5 |
| OS + NPD1 (50 nM) | 15 ± 3 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from representative experiments.
Table 2: NPD1-Mediated Regulation of Bcl-2 Family Protein Expression
| Protein | Oxidative Stress (Fold Change vs. Control) | OS + NPD1 (Fold Change vs. OS) |
| Bcl-2 | 0.6 ± 0.1 | 2.3 ± 0.3 |
| Bcl-xL | 0.7 ± 0.1 | 2.1 ± 0.2 |
| Bax | 2.5 ± 0.4 | 0.4 ± 0.1 |
| Bad | 2.2 ± 0.3 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation from representative experiments.
Table 3: Effect of NPD1 on Pro-inflammatory Gene Expression
| Gene | Oxidative Stress (Fold Change vs. Control) | OS + NPD1 (Fold Change vs. OS) |
| COX-2 | 8.5 ± 1.2 | 0.3 ± 0.1 |
| TNF-α | 6.2 ± 0.9 | 0.4 ± 0.1 |
Data are presented as mean ± standard deviation from representative experiments.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound (NPD1) signaling pathway.
Caption: CRISPR-Cas9 workflow for studying NPD1 signaling.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of GPR37 in a Human Retinal Pigment Epithelial (ARPE-19) Cell Line
Objective: To generate a stable GPR37 knockout ARPE-19 cell line to investigate its role in NPD1 signaling.
Materials:
-
ARPE-19 cells (ATCC)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
CRISPR-Cas9 plasmid co-expressing Cas9 and a guide RNA (gRNA) targeting GPR37 (e.g., pSpCas9(BB)-2A-Puro)
-
Lipofectamine 3000 Transfection Reagent
-
Puromycin
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing reagents
-
Anti-GPR37 antibody and appropriate secondary antibody
-
Western blot reagents
Procedure:
-
gRNA Design: Design and clone a gRNA sequence targeting an early exon of the GPR37 gene into the CRISPR-Cas9 expression vector.
-
Cell Culture and Transfection:
-
Culture ARPE-19 cells to 70-80% confluency in a 6-well plate.
-
Transfect the cells with the GPR37-targeting CRISPR-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection for 7-10 days until non-transfected cells are eliminated.
-
-
Isolation of Single-Cell Clones:
-
Generate single-cell colonies from the puromycin-resistant population by limiting dilution or cell sorting into 96-well plates.
-
Expand individual clones.
-
-
Validation of Knockout:
-
Genomic Level: Extract genomic DNA from expanded clones. Amplify the target region by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Level: Perform Western blotting on cell lysates from candidate clones using an anti-GPR37 antibody to confirm the absence of the GPR37 protein.
-
-
Expansion and Banking: Expand validated knockout clones and cryopreserve for future experiments.
Protocol 2: Assessment of NPD1-Mediated Neuroprotection in GPR37 Knockout Cells
Objective: To determine if the neuroprotective effects of NPD1 are dependent on the GPR37 receptor.
Materials:
-
Wild-type (WT) and GPR37 knockout (KO) ARPE-19 cells
-
Serum-free DMEM/F-12 medium
-
Hydrogen peroxide (H₂O₂) and Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (NPD1)
-
Hoechst 33342 stain
-
Annexin V-FITC/Propidium Iodide Apoptosis Detection Kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Plating: Plate both WT and GPR37 KO ARPE-19 cells in 24-well plates and allow them to adhere and grow to 80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Treatment:
-
Pre-treat the cells with NPD1 (50 nM) or vehicle control for 1 hour.
-
Induce oxidative stress by adding a combination of H₂O₂ (e.g., 200 µM) and TNF-α (e.g., 10 ng/mL) to the medium.
-
Incubate for 12-16 hours.
-
-
Apoptosis Assays:
-
Hoechst Staining: Stain the cells with Hoechst 33342 and visualize under a fluorescence microscope. Count the number of cells with condensed, brightly stained nuclei (apoptotic) versus normal nuclei.
-
Annexin V/PI Staining: Stain the cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Data Analysis: Compare the percentage of apoptotic cells between WT and GPR37 KO cells under different treatment conditions. A lack of protection by NPD1 in the KO cells would indicate a GPR37-dependent mechanism.
Protocol 3: Analysis of Downstream Protein Expression by Western Blot
Objective: To measure the effect of GPR37 knockout on NPD1-mediated changes in the expression of Bcl-2 family proteins.
Materials:
-
Cell lysates from Protocol 2
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Compare the expression levels of Bcl-2 and Bax across the different treatment groups in both WT and GPR37 KO cells.
-
By employing these advanced gene-editing techniques and detailed protocols, researchers can significantly advance our understanding of the intricate signaling networks governed by this compound, paving the way for innovative therapeutic strategies in neuroprotection.
References
- 1. Protectin D1 - Wikipedia [en.wikipedia.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of signaling via the docosanoid this compound for cellular homeostasis and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 [jci.org]
- 9. Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound (NPD1): A DHA‐Derived Mediator that Protects Brain and Retina Against Cell Injury‐Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt and mTOR/p70S6K pathways mediate this compound-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. mdpi.com [mdpi.com]
Illuminating Neuroprotection: Techniques for Visualizing Neuroprotectin D1 Synthesis in Tissue
Application Note AN2025-12
Introduction
Neuroprotectin D1 (NPD1) is a potent, endogenously produced lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It plays a critical role in promoting cell survival and resolving inflammation, particularly within the nervous system, including the brain and retina.[1][2] NPD1 exerts these effects by inducing anti-apoptotic and neuroprotective gene expression programs while suppressing pro-inflammatory signaling pathways.[2][3][4] Its levels are reportedly decreased in the hippocampus of Alzheimer's disease patients, highlighting its potential as a biomarker and therapeutic target for neurodegenerative disorders.[1][2]
Visualizing the precise location of NPD1 in tissue is crucial for understanding its role in pathology and for the development of targeted therapeutics. However, as a lipid mediator, NPD1 is challenging to localize directly using standard immunohistochemistry (IHC) due to a lack of commercially available and validated antibodies for this application. A robust and widely accepted alternative is to perform IHC for the key enzyme responsible for its synthesis, 15-lipoxygenase-1 (15-LOX-1 or ALOX15).[3][4] This enzyme catalyzes the conversion of DHA into an NPD1 precursor, and its presence is a strong indicator of NPD1 production sites.[3]
This document provides detailed protocols and application notes for the localization of NPD1 synthesis in formalin-fixed, paraffin-embedded (FFPE) tissues by targeting 15-LOX-1.
Signaling and Biosynthetic Pathways
NPD1 is synthesized from DHA released from membrane phospholipids by phospholipase A2 (PLA2). The free DHA is then converted by 15-LOX-1 through lipoxygenation, followed by epoxidation and hydrolysis, to form NPD1.[3][5] Once synthesized, NPD1 can act in an autocrine or paracrine manner to initiate a cascade of protective signals. It upregulates anti-apoptotic proteins like Bcl-2 and Bfl-1(A1) and downregulates pro-apoptotic proteins such as Bax and Bad.[6] Furthermore, it inhibits pro-inflammatory pathways, including the activity of cyclooxygenase-2 (COX-2) and the activation of NF-κB.[2][4]
Experimental Data
Quantitative analysis of 15-LOX-1 protein levels provides evidence of its upregulation in neurodegenerative disease. Studies have shown significantly increased levels of 12/15-LOX (the murine ortholog of human 15-LOX-1) in affected brain regions of Alzheimer's disease (AD) patients compared to controls.[4][7]
Table 1: Quantitative Western Blot Analysis of 12/15-LOX in Human Brain Tissue Data summarized from Praticò et al., Am J Pathol, 2004.[7]
| Brain Region | Condition | 12/15-LOX Protein Level (% of Control) | P-value |
| Frontal Cortex | Control | 100 ± 12 | |
| Alzheimer's Disease | 215 ± 25 | < 0.01 | |
| Temporal Cortex | Control | 100 ± 15 | |
| Alzheimer's Disease | 221 ± 28 | < 0.01 | |
| Cerebellum | Control | 100 ± 11 | |
| Alzheimer's Disease | 105 ± 14 | > 0.05 |
These findings were corroborated by immunohistochemical analysis, which showed more intense 12/15-LOX immunoreactivity in neuronal cell bodies and processes in AD brains, particularly in the hippocampus and entorhinal cortex.[7]
Experimental Workflow
The overall workflow for localizing NPD1 synthesis sites involves tissue collection and fixation, paraffin embedding, sectioning, and finally, immunohistochemical staining for 15-LOX-1, followed by imaging and analysis.
Protocol: Immunohistochemical Staining of 15-LOX-1 in FFPE Brain and Retinal Tissue
This protocol provides a comprehensive procedure for the detection of 15-LOX-1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Materials and Reagents
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal antibody against 15-LOX-1 (ALOX15) validated for IHC-P. (e.g., Abcam, Thermo Fisher Scientific, MyBioSource). Determine optimal dilution empirically (typically 1:100 - 1:500).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG.
-
Fixative: 10% Neutral Buffered Formalin (NBF).
-
Ethanol: 100%, 95%, 80%, 70% solutions.
-
Xylene.
-
Paraffin Wax.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBS-T).
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) in PBS-T.
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) Substrate Kit.
-
Counterstain: Harris' Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
-
Positively charged microscope slides.
II. Procedure
A. Tissue Fixation and Embedding
-
Fixation: Immediately immerse freshly dissected tissue (no thicker than 5 mm) in 10% NBF. The volume of fixative should be at least 10-20 times the volume of the tissue. Fix for 18-24 hours at room temperature. Over-fixation can mask epitopes.
-
Dehydration: Transfer the fixed tissue through a graded series of ethanol solutions:
-
70% Ethanol: 2 changes, 1 hour each.
-
95% Ethanol: 2 changes, 1 hour each.
-
100% Ethanol: 3 changes, 1 hour each.
-
-
Clearing: Immerse the dehydrated tissue in xylene: 2 changes, 1 hour each.
-
Paraffin Infiltration: Transfer the tissue to molten paraffin wax (60°C): 2 changes, 1.5 hours each.
-
Embedding: Embed the infiltrated tissue in a paraffin block and allow it to cool and solidify on a cold plate. Store blocks at room temperature.
B. Sectioning and Slide Preparation
-
Cut 4-5 µm thick sections from the paraffin block using a microtome.
-
Float the sections in a 40-45°C water bath.
-
Mount the sections onto positively charged microscope slides.
-
Dry the slides overnight in an oven at 37°C or for 1 hour at 60°C.
C. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat the Sodium Citrate Buffer (pH 6.0) in a pressure cooker or water bath to 95-100°C.
-
Immerse the slides in the hot buffer and maintain the temperature for 20 minutes. Do not allow the buffer to boil away.
-
Remove from heat and allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBS-T: 3 changes, 5 minutes each.
-
-
Peroxidase Blocking (Optional but Recommended):
-
Incubate sections with 3% Hydrogen Peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse in PBS-T: 3 changes, 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer (5% Normal Goat Serum) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Incubate sections with the anti-15-LOX-1 primary antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS-T: 3 changes, 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in PBS-T: 3 changes, 5 minutes each.
-
Prepare the DAB substrate solution just before use according to the kit instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Immediately stop the reaction by rinsing thoroughly with distilled water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse again with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
III. Expected Results and Analysis
-
Positive Staining: A brown precipitate at the sites of 15-LOX-1 localization. In brain tissue, this is often observed in the cytoplasm of neurons.[7]
-
Negative Control: A section processed without the primary antibody should show no brown staining.
-
Analysis: Stained sections can be analyzed qualitatively for the distribution of 15-LOX-1. For quantitative analysis, digital image analysis software can be used to measure staining intensity or the percentage of positively stained cells in defined regions of interest.
References
- 1. 15-Lox-1 Polyclonal Antibody (600-580) [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. 12/15-lipoxygenase is increased in Alzheimer's disease: possible involvement in brain oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-LOX-1, clone 9E12.1 clone 9E12.1, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 5. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 6. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Neuroprotectin D1 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroprotectin D1 (NPD1), a stereospecific derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous specialized pro-resolving mediator (SPM).[1][2] It plays a critical role in maintaining neurological health through its powerful anti-inflammatory, pro-survival, and neuroprotective actions.[1][3] In various rodent models of disease, including stroke, neurodegenerative conditions, and neuropathic pain, NPD1 has demonstrated significant therapeutic potential by inhibiting inflammatory processes, reducing apoptosis, and promoting cellular homeostasis.[1][4][5] The dysregulation of NPD1 signaling is associated with neuroinflammation, oxidative stress, and neuronal cell death, highlighting its importance in the progression of neurological disorders.[1][3]
These application notes provide a comprehensive overview of established in vivo delivery methods for NPD1 in rodent models, detailed experimental protocols, and a summary of quantitative outcomes to guide researchers in designing and executing preclinical studies.
Application Notes: Overview of In Vivo Delivery Methods
The successful in vivo application of NPD1 in rodent models depends on the chosen delivery route, which influences its bioavailability and efficacy for the specific condition being studied. Common methods include direct administration to the central nervous system (CNS) for localized effects and systemic administration for broader distribution.
-
Systemic Administration:
-
Intraperitoneal (i.p.) Injection: A common and relatively simple route for systemic delivery. It has been effectively used in models of postoperative delirium and sepsis.[2][6]
-
Intravenous (i.v.) Injection/Infusion: Allows for rapid and complete bioavailability. IV administration of NPD1 (often in combination with other mediators like Resolvin D1) has been shown to be effective in rat models of ischemic stroke.[7] Notably, intravenous infusion of the precursor, DHA, can also increase NPD1 levels in the brain, providing an alternative therapeutic strategy.[4]
-
-
Central Nervous System (CNS) Administration:
-
Intrathecal (i.t.) Injection: Delivers NPD1 directly into the cerebrospinal fluid of the spinal subarachnoid space, making it highly effective for models of spinal cord injury and neuropathic pain.[5][8] This route allows for potent effects at very low doses.[8]
-
Intracerebroventricular (i.c.v.) Injection: Involves administering NPD1 directly into the cerebral ventricles. This method was used in early studies to demonstrate the neuroprotective effects of NPD1 in brain ischemia-reperfusion injury, where it was shown to reduce infarct size and inflammation.[4]
-
-
Indirect Administration via Precursors:
-
Oral Gavage: While direct oral administration of NPD1 is not well-documented, oral gavage of its precursor, DHA, or agents that stimulate its endogenous synthesis (like Arginine-Glutamine dipeptides) has been shown to increase retinal NPD1 levels and provide protection in models of retinopathy.[9]
-
Quantitative Data Summary
The following table summarizes quantitative data from key studies involving the in vivo delivery of NPD1 in rodent models.
| Rodent Model | Species | Administration Route | Dose | Vehicle | Key Quantitative Findings | Reference |
| Neuropathic Pain (CCI) | Mouse | Intrathecal (i.t.) | 20-500 ng (post-treatment) | PBS | Dose-dependently reduced mechanical allodynia and heat hyperalgesia for >3 hours. | [5] |
| Neuropathic Pain (CCI) | Mouse | Intrathecal (i.t.) | 100 ng/day for 5 days | PBS | Produced sustained reduction of mechanical allodynia without tolerance. | [5] |
| Inflammatory Pain (CFA) | Mouse | Intrathecal (i.t.) | 1-10 ng | PBS | Rapidly reduced CFA-induced heat hyperalgesia. | [8] |
| Postoperative Delirium | Aged Mouse | Intraperitoneal (i.p.) | 600 ng/mouse | Saline with 1.4% Ethanol | Ameliorated surgery-induced cognitive deficits (e.g., latency to eat food in buried food test was reduced from 210.3% to 90.7% of control). | [6] |
| Ischemic Stroke (MCAo) | Rat | Intravenous (i.v.) | 222 µg/kg (with RvD1) | Saline | Improved behavioral outcomes at 7 and 14 days post-stroke compared to vehicle. | [7] |
| Ischemic Stroke (BIR) | Mouse | Intracerebroventricular (i.c.v.) | Not specified | Not specified | Reduced infarct volume by approximately 50%; counteracted polymorphonuclear neutrophil infiltration. | [4] |
| Acute Myocardial Infarction | Rat | Intraperitoneal (i.p.) | 0.5, 1 µM/kg/day for 3 days | Not specified | Improved cardiac function and reduced infarct size. | [2] |
| Sepsis (CLP) | Rat | Intraperitoneal (i.p.) | 0.08 mg/kg (single dose) | Not specified | Exerted anti-inflammatory effects by reducing ROS and pro-inflammatory cytokines. | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of NPD1 in Mice
This protocol is adapted from studies on postoperative delirium-like behavior in aged mice.[6]
1. Materials:
-
This compound (e.g., Cayman Chemical)
-
Vehicle: Sterile 0.9% Saline, Ethanol
-
1 mL sterile syringes
-
25-27 gauge needles
-
Appropriate mouse restraint device
2. Reagent Preparation:
-
Prepare the vehicle solution of 1.4% ethanol in sterile saline.
-
Dissolve NPD1 in the vehicle to a final concentration of 2 µg/mL. For a 600 ng dose per mouse, this corresponds to an injection volume of 300 µL.
-
Vortex briefly to ensure complete dissolution. Prepare fresh on the day of the experiment and keep on ice.
3. Injection Procedure:
-
Properly restrain the mouse, ensuring the abdomen is exposed. The preferred method is to hold the mouse by the scruff of the neck, allowing the hindlimbs to be gently secured.
-
Tilt the mouse slightly downwards on one side (approximately 30 degrees).
-
Insert the needle into the lower abdominal quadrant, lateral to the midline, avoiding the bladder and cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or abdominal organ.
-
Slowly inject the 300 µL volume of the NPD1 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
Protocol 2: Intrathecal (i.t.) Injection of NPD1 in Mice
This protocol is for delivering NPD1 to the spinal cord, based on methods used in neuropathic pain studies.[5][8] This procedure requires significant technical skill.
1. Materials:
-
This compound
-
Vehicle: Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthesia (e.g., Isoflurane)
2. Reagent Preparation:
-
Dissolve NPD1 in sterile PBS to the desired concentration (e.g., for a 100 ng dose in a 5 µL injection volume, prepare a 20 ng/µL solution).
-
Vortex gently and keep on ice.
3. Injection Procedure:
-
Lightly anesthetize the mouse with isoflurane.
-
Position the mouse in a stereotaxic frame or hold it firmly by the pelvic girdle.
-
Locate the injection site between the L5 and L6 vertebrae. This can be identified by palpating the iliac crests.
-
Carefully insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space. A characteristic tail-flick reflex indicates successful entry into the subarachnoid space.
-
Slowly inject the desired volume (typically 5-10 µL) over approximately 10-20 seconds.
-
Hold the needle in place for a few seconds post-injection to prevent backflow.
-
Withdraw the needle and allow the mouse to recover from anesthesia in a clean, warm cage.
Protocol 3: Intravenous (i.v.) Injection of NPD1 in Rats
This protocol is based on a stroke study in rats.[7] Tail vein injection is the most common method.
1. Materials:
-
This compound
-
Vehicle: Sterile 0.9% Saline
-
Rat restrainer
-
Heat lamp or warm water to dilate the tail vein
-
1 mL sterile syringe with a 27-30 gauge needle
-
70% ethanol
2. Reagent Preparation:
-
Dissolve NPD1 in sterile saline to the final concentration required to deliver the target dose (e.g., 222 µg/kg) in a small volume (typically < 0.5 mL for a rat).
-
Ensure the solution is clear and free of precipitates.
3. Injection Procedure:
-
Place the rat in a suitable restrainer, leaving the tail exposed.
-
Warm the tail using a heat lamp or by immersing it in warm water for a few minutes to cause vasodilation, making the lateral tail veins more visible.
-
Wipe the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the distal third of the tail.
-
Once the needle is in the vein, you may see a small flash of blood in the needle hub.
-
Slowly inject the NPD1 solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein and should be repositioned.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
Mandatory Visualizations
References
- 1. The Multifaceted Role of this compound: Physiological, Pathophysiological, and Pharmacological Insights in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotectin/Protectin D1 protects neuropathic pain in mice after nerve trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects Against Postoperative Delirium-Like Behavior in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 8. jneurosci.org [jneurosci.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Application of Lipidomics to Identify Novel Neuroprotectin D1 Metabolites
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroprotectin D1 (NPD1) is a potent, endogenously produced lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a critical role in promoting neuroprotection, resolving inflammation, and maintaining cellular homeostasis, particularly in the brain and retina. The dysregulation of NPD1 biosynthesis and signaling has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease. Lipidomics, the large-scale study of lipids, provides a powerful platform to identify and quantify novel metabolites of NPD1, offering new insights into its mechanisms of action and potential therapeutic targets. These application notes provide a comprehensive overview of the methodologies used to identify and quantify novel NPD1 metabolites, along with detailed experimental protocols and a summary of known quantitative data.
Biosynthesis and Metabolism of this compound
The biosynthesis of NPD1 is initiated by the enzymatic oxygenation of DHA. The pathway involves several key steps and intermediates, leading to the formation of NPD1 and other related metabolites.
The primary pathway for NPD1 biosynthesis begins with the release of DHA from membrane phospholipids by phospholipase A2 (PLA2). Free DHA is then converted by a 15-lipoxygenase (15-LOX)-type enzyme to 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). This intermediate is then enzymatically converted to a 16(17)-epoxide, which is subsequently hydrolyzed to form NPD1 (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).[1]
Recent lipidomics studies have identified several novel metabolites derived from the NPD1 pathway, primarily from the precursor 17S-HpDHA. These include:
-
Protectin DX (PDX): An isomer of NPD1, formed through the oxygenation of 17S-HpDHA.
-
11,17S-diHDHA: A dihydroxy-docosahexaenoic acid.
-
16,17S-diHDHA: Another dihydroxy-docosahexaenoic acid.
These metabolites may possess unique biological activities and serve as biomarkers for NPD1 pathway activation.
References
Application Notes and Protocols: Flow Cytometry Analysis of Neuroprotectin D1 Effects on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroprotectin D1 (NPD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a tightly controlled process essential for tissue homeostasis and repair. NPD1 exhibits potent anti-inflammatory and pro-resolving activities in various contexts, including neuroinflammation, and its effects on the immune system are a subject of growing interest. These notes provide detailed protocols for utilizing flow cytometry to analyze the immunomodulatory effects of NPD1 on key immune cell populations, including macrophages, T lymphocytes, and neutrophils.
Immunomodulatory Effects of this compound
NPD1 orchestrates a shift from a pro-inflammatory to a pro-resolving state by modulating the function of various immune cells. Its primary receptor has been identified as G protein-coupled receptor 37 (GPR37), also known as the parkin-associated endothelin-like receptor. Activation of GPR37 by NPD1 initiates downstream signaling cascades that mediate its protective and pro-resolving functions.
Macrophage Polarization and Function
NPD1 significantly influences macrophage phenotype and function. It promotes the polarization of macrophages towards a pro-resolving M2-like phenotype, characterized by enhanced phagocytosis of apoptotic cells and debris, and the production of anti-inflammatory cytokines. In vitro studies have demonstrated that NPD1 treatment of macrophages leads to:
-
Increased phagocytic capacity : NPD1 enhances the ability of macrophages to engulf cellular debris and pathogens, a critical step in the resolution of inflammation.
-
Modulation of cytokine production : NPD1 suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) while increasing the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10).
-
Regulation of inflammatory mediators : NPD1 has been shown to reduce the levels of other pro-inflammatory mediators like leukotriene B4 (LTB4).
T Lymphocyte Responses
Emerging evidence suggests that NPD1 can also modulate adaptive immune responses by acting on T lymphocytes. It has been reported to attenuate the activity of pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells. This suggests a role for NPD1 in dampening excessive T-cell-mediated inflammation.
Neutrophil Activation
While less characterized, the pro-resolving nature of NPD1 suggests it may also regulate the activity of neutrophils, the first responders in acute inflammation. By promoting the resolution of inflammation, NPD1 likely contributes to the timely clearance of neutrophils from inflamed tissues, preventing chronic inflammation and tissue damage.
Data Presentation: Quantitative Effects of NPD1 on Macrophages
The following table summarizes quantitative data from in vitro studies on the effects of NPD1 on macrophage cytokine and inflammatory mediator production.
| Parameter | Cell Type | Treatment Conditions | Fold Change vs. Control | Reference |
| IL-10 Secretion | Diabetic Mouse Macrophages | 200 nM NPD1, 24h | +2.43 | |
| TNF-α Secretion | Diabetic Mouse Macrophages | 200 nM NPD1, 24h | -0.74 | |
| LTB4 Levels | Diabetic Mouse Macrophages | 200 nM NPD1, 24h | -0.45 | |
| 8-isoprostane Levels | Diabetic Mouse Macrophages | 200 nM NPD1, 24h | -0.69 |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Neutrophils
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK Lysis Buffer (for neutrophil isolation)
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer (the cloudy interface) into a new tube.
-
Wash PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
For neutrophil isolation, collect the red blood cell and granulocyte pellet.
-
Resuspend the pellet in PBS and add ACK Lysis Buffer to lyse red blood cells.
-
Incubate for 5-10 minutes at room temperature.
-
Wash the neutrophil pellet twice with PBS.
-
Resuspend cells in RPMI 1640 with 10% FBS for subsequent experiments.
Protocol 2: In Vitro Treatment of Immune Cells with NPD1
Materials:
-
Isolated PBMCs or neutrophils
-
RPMI 1640 with 10% FBS
-
This compound (NPD1) stock solution
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Adjust the cell concentration to 1 x 10^6 cells/mL in RPMI 1640 with 10% FBS.
-
Plate the cells in appropriate cell culture plates.
-
Add NPD1 to the desired final concentration (e.g., 1-200 nM). Include a vehicle control (e.g., ethanol).
-
Incubate for the desired time period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Harvest cells for flow cytometry analysis.
Protocol 3: Flow Cytometry Analysis of Macrophage Polarization
Materials:
-
NPD1-treated and control macrophages (derived from monocytes in PBMCs)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see table below)
-
Fixation/Permeabilization Buffer
-
Intracellular staining buffer
-
Flow cytometer
Antibody Panel for Macrophage Polarization:
| Target | Fluorochrome | Purpose |
| CD14 | e.g., PE | Monocyte/Macrophage marker |
| CD11b | e.g., APC | Myeloid marker |
| F4/80 (mouse) | e.g., PE-Cy7 | Macrophage marker |
| CD86 | e.g., FITC | M1 marker |
| CD206 | e.g., PerCP-Cy5.5 | M2 marker |
| TNF-α | e.g., BV421 | Intracellular M1 cytokine |
| IL-10 | e.g., AF647 | Intracellular M2 cytokine |
| Arginase-1 | e.g., PE | Intracellular M2 enzyme |
| Viability Dye | e.g., Fixable Viability Dye | Exclude dead cells |
Staining Procedure:
-
Harvest and wash cells with FACS buffer.
-
Stain for viability according to the manufacturer's protocol.
-
Perform surface staining with antibodies against CD14, CD11b, F4/80, CD86, and CD206 for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Perform intracellular staining with antibodies against TNF-α, IL-10, and Arginase-1 for 30 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
Protocol 4: Flow Cytometry Analysis of T-cell Subsets and Intracellular Cytokines
Materials:
-
NPD1-treated and control PBMCs
-
FACS buffer
-
Fluorochrome-conjugated antibodies (see table below)
-
Cell stimulation cocktail (e.g., PMA/Ionomycin) + Protein transport inhibitor (e.g., Brefeldin A)
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Antibody Panel for T-cell Analysis:
| Target | Fluorochrome | Purpose |
| CD3 | e.g., APC-Cy7 | Pan T-cell marker |
| CD4 | e.g., FITC | T helper cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T-cell marker |
| IFN-γ | e.g., PE | Th1 cytokine |
| IL-17A | e.g., APC | Th17 cytokine |
| Foxp3 | e.g., PE-Cy7 | Regulatory T-cell marker |
| Viability Dye | e.g., Fixable Viability Dye | Exclude dead cells |
Staining Procedure:
-
After NPD1 treatment, stimulate cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Follow steps 1-5 from Protocol 3 for viability and surface staining (CD3, CD4, CD8).
-
For Foxp3 staining, use a specific Foxp3 staining buffer set.
-
Perform intracellular staining for IFN-γ and IL-17A.
-
Wash and resuspend cells for flow cytometry analysis.
Protocol 5: Flow Cytometry Analysis of Neutrophil Activation
Materials:
-
NPD1-treated and control neutrophils
-
FACS buffer
-
Fluorochrome-conjugated antibodies (see table below)
-
Flow cytometer
Antibody Panel for Neutrophil Activation:
| Target | Fluorochrome | Purpose |
| CD11b | e.g., APC | Activation marker (upregulated) |
| CD62L | e.g., PE | Adhesion molecule (shed upon activation) |
| CD16 | e.g., FITC | Neutrophil marker |
| CD66b | e.g., PE-Cy7 | Granule release marker |
| Viability Dye | e.g., Fixable Viability Dye | Exclude dead cells |
Staining Procedure:
-
Harvest and wash cells with FACS buffer.
-
Perform viability and surface staining with the antibody panel for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
Visualizations
Caption: Experimental workflow for analyzing the effects of NPD1 on immune cells.
Caption: NPD1 signaling pathway in macrophages via the GPR37 receptor.
Caption: Expected immunomodulatory effects of NPD1 on immune cells.
Application Notes and Protocols for Real-time PCR Assays of Neuroprotectin D1-Regulated Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroprotectin D1 (NPD1) is a bioactive lipid mediator derived from docosahexaenoic acid (DHA) that plays a crucial role in promoting cell survival and resolving inflammation, particularly in the nervous system and retina.[1][2] It exerts its protective effects by modulating the expression of various genes involved in apoptosis and inflammation.[3][4] Real-time Polymerase Chain Reaction (qPCR) is a powerful technique for quantifying changes in gene expression, making it an ideal tool for studying the effects of NPD1.[5][6][7] These application notes provide detailed protocols and guidelines for utilizing real-time PCR to analyze the expression of genes regulated by NPD1.
Data Presentation: NPD1-Regulated Gene Expression
The following tables summarize the known effects of this compound on the expression of key genes involved in apoptosis and inflammation. This data has been compiled from various studies on different cell types, including retinal pigment epithelial (RPE) cells and neuronal cells.[1][3][4][8][9][10][11][12]
Table 1: Anti-Apoptotic and Pro-Survival Genes Upregulated by NPD1
| Gene | Gene Full Name | Function | Reference Cell Type(s) |
| Bcl-2 | B-cell lymphoma 2 | Inhibits apoptosis | Human RPE, Neuronal cells |
| Bcl-xL | B-cell lymphoma-extra large | Inhibits apoptosis | Human RPE, Neuronal cells |
| Bfl-1/A1 | Bcl-2-related protein A1 | Inhibits apoptosis | Neuronal cells |
| BIRC3 | Baculoviral IAP repeat containing 3 | Inhibits apoptosis by inhibiting caspases | Retinal pigment epithelial cells |
| c-REL | c-Rel proto-oncogene, NF-kB subunit | Transcription factor promoting survival | Retinal pigment epithelial cells |
Table 2: Pro-Apoptotic Genes Downregulated by NPD1
| Gene | Gene Full Name | Function | Reference Cell Type(s) |
| Bax | Bcl-2-associated X protein | Promotes apoptosis | Human RPE, Neuronal cells |
| Bad | Bcl-2-associated death promoter | Promotes apoptosis | Human RPE, Neuronal cells |
| Bid | BH3 interacting domain death agonist | Promotes apoptosis | Human RPE cells |
Table 3: Pro-Inflammatory Genes Downregulated by NPD1
| Gene | Gene Full Name | Function | Reference Cell Type(s) |
| COX-2 | Cyclooxygenase-2 (PTGS2) | Enzyme in prostaglandin synthesis, pro-inflammatory | Human RPE, Neuronal cells, Brain tissue |
| TNF-α | Tumor necrosis factor-alpha | Pro-inflammatory cytokine | Neuronal cells |
| IL-1β | Interleukin-1 beta | Pro-inflammatory cytokine | Neuronal cells |
| Wnt5a | Wnt Family Member 5A | Pro-inflammatory signaling | Retinal pigment epithelial cells |
| CCL2 | C-C motif chemokine ligand 2 | Chemokine involved in neuroinflammation | Spinal cord |
| B-94 | TNFAIP2 | TNF-α inducible pro-inflammatory element | Human brain progenitor cells |
Experimental Protocols
This section provides a detailed methodology for quantifying NPD1-regulated gene expression using a two-step real-time RT-PCR approach.
Protocol 1: Cell Culture and NPD1 Treatment
-
Cell Seeding: Plate cells (e.g., ARPE-19, primary neurons) in appropriate culture vessels and grow to 70-80% confluency.
-
Induction of Stress (Optional): To mimic disease conditions, cells can be subjected to oxidative stress (e.g., H₂O₂/TNF-α) or other relevant stimuli.[11]
-
NPD1 Treatment: Treat cells with an effective concentration of NPD1 (e.g., 50 nM) for a predetermined duration (e.g., 2-24 hours) based on experimental design.[8][11] Include a vehicle-treated control group.
Protocol 2: RNA Isolation and Quantification
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions to ensure high-quality, intact RNA.[13]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction mix. A typical 20 µL reaction includes:
-
Total RNA (1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Reverse Transcriptase (e.g., SuperScript III)
-
RNase inhibitor
-
Reaction buffer
-
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min).
-
Storage: Store the resulting cDNA at -20°C.
Protocol 4: Real-time PCR (qPCR)
-
Primer Design: Design or obtain validated primers for the target genes (e.g., Bcl-2, COX-2) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. A typical 20 µL reaction per well includes:
-
cDNA template (diluted)
-
Forward and reverse primers
-
SYBR Green or TaqMan master mix
-
Nuclease-free water
-
-
qPCR Program: Perform the qPCR using a real-time PCR instrument with a typical cycling program:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (95°C for 15 sec)
-
Annealing/Extension (60°C for 60 sec)
-
-
Melt curve analysis (for SYBR Green) to verify product specificity.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated controls.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by NPD1 and the experimental workflow for studying its effects on gene expression.
Caption: NPD1 Signaling Pathway in Neuroprotection.
Caption: Workflow for qPCR Analysis of Gene Expression.
References
- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of signaling via the docosanoid this compound for cellular homeostasis and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The docosanoid this compound induces homeostatic regulation of neuroinflammation and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. elearning.unite.it [elearning.unite.it]
- 7. gene-quantification.de [gene-quantification.de]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. pnas.org [pnas.org]
- 10. A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound modulates the induction of pro-inflammatory signaling and promotes retinal pigment epithelial cell survival during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time PCR and Gene Expression | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Neuroprotectin D1 (NPD1) Quantification
Welcome to the technical support center for Neuroprotectin D1 (NPD1) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate measurement of NPD1 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPD1) and why is its quantification important?
A1: this compound (NPD1) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is a specialized pro-resolving mediator (SPM) with potent anti-inflammatory, neuroprotective, and pro-resolving properties.[1][2] Accurate quantification of NPD1 is crucial for understanding its physiological and pathophysiological roles in various conditions, including neurodegenerative diseases, stroke, and inflammatory disorders, as well as for the development of novel therapeutics targeting its pathways.[2][3][4]
Q2: What are the primary methods for quantifying NPD1?
A2: The gold standard for NPD1 quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and the ability to distinguish NPD1 from its isomers.[1] Immunoassays, such as ELISA, are also available but require careful validation due to potential cross-reactivity and matrix effects.[5][6][7]
Q3: Why is NPD1 quantification so challenging?
A3: The quantification of NPD1 is challenging due to several factors:
-
Low Abundance: NPD1 is present at very low concentrations (picogram to nanogram per milliliter or gram of tissue) in biological samples.
-
Instability: As a polyunsaturated fatty acid derivative, NPD1 is susceptible to oxidation and isomerization, which can lead to underestimation of its concentration.
-
Isomeric Overlap: NPD1 has several stereoisomers, such as Protectin DX (PDX), which can interfere with accurate quantification if the analytical method lacks sufficient specificity.[1]
-
Complex Biological Matrix: The presence of other lipids, proteins, and metabolites in biological samples can cause matrix effects, leading to ion suppression or enhancement in LC-MS/MS and interference in immunoassays.[5][7][8]
Q4: How can I ensure the stability of NPD1 in my samples?
A4: To maintain the integrity of NPD1 during sample collection and storage, the following steps are recommended:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to the collection tubes and extraction solvents to prevent oxidation.
-
Low Temperature: Keep samples on ice during processing and store them at -80°C for long-term storage.
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing.
Troubleshooting Guides
LC-MS/MS Quantification
This guide addresses common issues encountered during the quantification of NPD1 using LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Sample Degradation: NPD1 is unstable and can degrade during sample handling and extraction. | - Immediately process samples on ice after collection.- Add antioxidants (e.g., BHT) to collection tubes and extraction solvents.- Store samples at -80°C and avoid freeze-thaw cycles. |
| Inefficient Extraction: The extraction protocol may not be optimal for recovering a lipophilic molecule like NPD1. | - Use a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction with acidified solvents.- Solid-phase extraction (SPE) is highly recommended for sample cleanup and concentration. | |
| Ion Suppression: Co-eluting matrix components can suppress the ionization of NPD1. | - Optimize chromatographic separation to resolve NPD1 from interfering compounds.- Employ a more rigorous sample cleanup protocol (e.g., multi-step SPE).- Use a stable isotope-labeled internal standard (e.g., NPD1-d4) to compensate for matrix effects. | |
| High Background Noise | Contaminated Solvents/Reagents: Impurities in solvents or reagents can introduce background noise. | - Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily. |
| Carryover: Residual NPD1 from a previous injection can lead to elevated background. | - Implement a thorough needle and column wash protocol between injections.- Inject a blank solvent after high-concentration samples to check for carryover. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Column Chemistry: The analytical column may not be suitable for lipid analysis. | - Use a C18 reversed-phase column specifically designed for lipidomics. |
| Suboptimal Mobile Phase: The mobile phase composition or pH may not be ideal for NPD1. | - Optimize the mobile phase gradient. Adding a small amount of a weak acid (e.g., formic or acetic acid) can improve peak shape. | |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample or reduce the injection volume. | |
| Inconsistent Results | Variability in Sample Preparation: Inconsistent extraction and cleanup can lead to variable recovery. | - Standardize the entire sample preparation workflow.- Use an automated system for extraction if available.- Always use an internal standard to normalize for variations. |
| Instrument Instability: Fluctuations in the LC or MS system can cause inconsistent readings. | - Regularly perform system suitability tests and calibration.- Ensure the mass spectrometer is properly tuned and calibrated. |
Immunoassay (ELISA) Quantification
This guide provides troubleshooting for common issues encountered during NPD1 quantification using ELISA kits.
| Problem | Potential Cause | Recommended Solution |
| Low Signal or Poor Sensitivity | Degraded Reagents: Antibodies or standards may have degraded due to improper storage. | - Check the expiration dates of all kit components.- Ensure reagents are stored at the recommended temperature and avoid multiple freeze-thaw cycles. |
| Incorrect Dilutions: Samples or standards may be improperly diluted. | - Carefully check all dilution calculations and pipetting techniques. | |
| Suboptimal Incubation Times/Temperatures: Incubation conditions may not be optimal. | - Adhere strictly to the incubation times and temperatures specified in the kit protocol. | |
| High Background | Insufficient Washing: Inadequate washing can leave unbound reagents in the wells. | - Ensure thorough and consistent washing between steps. Increase the number of wash cycles if necessary. |
| Cross-Reactivity: The antibody may be cross-reacting with other structurally similar lipids. | - Review the kit's cross-reactivity data. If significant cross-reactivity with isomers like PDX is reported, consider using a more specific method like LC-MS/MS. | |
| Matrix Effects: Components in the sample matrix (e.g., other lipids, proteins) can cause non-specific binding.[5][7][8][9][10] | - Dilute the sample to reduce the concentration of interfering substances.[8][9]- Perform a spike-and-recovery experiment to assess matrix effects.[9] | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent pipetting can lead to variability. | - Use calibrated pipettes and ensure proper pipetting technique.- Mix samples and reagents thoroughly before aliquoting. |
| Edge Effects: Temperature gradients across the plate during incubation can cause variability. | - Avoid using the outer wells for standards and critical samples.- Ensure the plate is evenly warmed before adding reagents. | |
| Incomplete Washing: Uneven washing across the plate. | - Use an automated plate washer for more consistent washing. |
Quantitative Data Summary
The following tables summarize reported concentrations of NPD1 in different biological samples. These values can serve as a general reference, but it is important to note that concentrations can vary significantly based on the biological context, species, and analytical methodology.
Table 1: NPD1 Levels in Human Samples
| Sample Type | Condition | NPD1 Concentration | Analytical Method | Reference |
| Plasma | Intracerebral Hemorrhage (Good Outcome) | 49.63 ± 43.78 pg/mL | LC-MS/MS | [11] |
| Plasma | Intracerebral Hemorrhage (Poor Outcome) | 1.88 ± 1.7 pg/mL | LC-MS/MS | [11] |
| Hippocampus (CA1) | Alzheimer's Disease | Markedly reduced compared to control | LC-MS/MS | [3] |
| Human Neutrophils | In vitro stimulation | Detectable levels | LC-MS/MS | [12] |
Table 2: NPD1 Levels in Animal Models and Cell Culture
| Sample Type | Model/Condition | NPD1 Concentration/Level | Analytical Method | Reference |
| Mouse Brain | Stroke (Ischemia-Reperfusion) | Increased levels post-injury | LC-MS/MS | [13] |
| Human Retinal Pigment Epithelial (RPE) Cells | Oxidative Stress | Increased synthesis | LC-MS/MS | [12] |
| Human Neuronal-Glial Cells | Aging in culture | ~5-fold increase at 4 weeks | Not specified | [14] |
Experimental Protocols
Detailed Methodology for NPD1 Extraction and Purification for LC-MS/MS
This protocol is a general guideline for the extraction and solid-phase extraction (SPE) cleanup of NPD1 from biological samples like plasma or tissue homogenates.
1. Sample Preparation and Lipid Extraction:
-
Thaw frozen samples on ice.
-
For plasma/serum: To 1 mL of sample, add 2 volumes of ice-cold methanol containing an antioxidant (e.g., 0.005% BHT) and an internal standard (e.g., NPD1-d4).
-
For tissue: Homogenize the tissue in 2 volumes of ice-cold methanol with antioxidant and internal standard.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
2. Solid-Phase Extraction (SPE):
-
Cartridge: C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the lipid extract onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 2 mL of 15% methanol in water to remove polar impurities.
-
Wash with 2 mL of hexane to remove neutral lipids.
-
-
Elution: Elute NPD1 and other specialized pro-resolving mediators with 2 mL of methyl formate or ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
NPD1 Biosynthesis Pathway
Caption: Enzymatic cascade for this compound (NPD1) biosynthesis from DHA.
NPD1 Signaling Pathway for Neuroprotection
Caption: Key signaling pathways modulated by NPD1 to promote neuroprotection.
Experimental Workflow for NPD1 Quantification
Caption: A typical experimental workflow for quantifying NPD1 via LC-MS/MS.
References
- 1. In Vitro Biosynthetic Pathway Investigations of this compound (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mybiosource.com [mybiosource.com]
- 7. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 8. assaybiotechnology.com [assaybiotechnology.com]
- 9. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. arp1.com [arp1.com]
- 11. This compound, a lipid anti-inflammatory mediator, in patients with intracerebral hemorrhage [scholarlywork.ochsner.org]
- 12. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotectin/Protectin D1 protects neuropathic pain in mice after nerve trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease [jci.org]
Optimizing Neuroprotectin D1 Stability: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for handling and optimizing the stability of Neuroprotectin D1 (NPD1) in experimental solutions. This compound is a bioactive lipid mediator derived from docosahexaenoic acid (DHA) with potent neuroprotective, anti-inflammatory, and pro-resolving properties. However, its polyunsaturated structure makes it susceptible to degradation, which can lead to experimental variability and loss of bioactivity. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and efficacy of NPD1 in your research.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to dissolve this compound in an organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). Ethanol is a commonly used solvent for this purpose.
2. How should I store my this compound stock solution?
NPD1 is sensitive to temperature, light, and oxygen. For long-term storage, stock solutions should be stored at -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. When stored properly at -80°C in a suitable organic solvent, NPD1 solutions can be stable for at least one year.
3. What is the stability of this compound in aqueous solutions and cell culture media?
This compound has limited stability in aqueous solutions, including cell culture media, especially at physiological temperatures (37°C). As a polyunsaturated fatty acid derivative, it is prone to oxidation and other forms of degradation. Therefore, it is crucial to prepare fresh working solutions from your frozen stock for each experiment and use them promptly.
4. At what concentration should I use this compound in my experiments?
The effective concentration of NPD1 can vary depending on the cell type and experimental conditions. However, published studies have shown biological activity in the nanomolar range, typically between 50 nM and 200 nM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
5. How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is recommended to:
-
Prepare working solutions immediately before use.
-
Keep solutions on ice whenever possible.
-
Avoid vigorous vortexing, which can introduce oxygen. Instead, mix gently by inversion or pipetting.
-
Use high-quality, purified solvents and reagents.
-
Consider working in a low-light environment, as NPD1 can be light-sensitive.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect observed. | Degradation of NPD1: The compound may have lost its bioactivity due to improper storage or handling. | 1. Verify Storage: Ensure your stock solution has been consistently stored at -80°C and protected from light. 2. Fresh Aliquots: Use a fresh, previously unthawed aliquot for each experiment. 3. Prepare Fresh Working Solutions: Do not store NPD1 in aqueous buffers or media for extended periods. Prepare the final dilution immediately before adding it to your experimental system. 4. Bioactivity Check: If possible, test the activity of your NPD1 in a well-established, simple assay to confirm its potency. |
| Suboptimal Concentration: The concentration of NPD1 may be too low or too high for your specific model. | 1. Dose-Response: Perform a dose-response curve to identify the optimal effective concentration. | |
| Solvent Effects: The final concentration of the organic solvent (e.g., ethanol, DMSO) in your experiment might be causing cellular stress or other confounding effects. | 1. Vehicle Control: Always include a vehicle control in your experiments (i.e., the same final concentration of the solvent used to dissolve NPD1). 2. Minimize Solvent Concentration: Keep the final concentration of the organic solvent in your culture medium as low as possible, typically below 0.1%. | |
| High variability between replicate experiments. | Inconsistent NPD1 Concentration: This can be due to poor mixing, precipitation, or degradation of the compound. | 1. Proper Mixing: Ensure the working solution is homogeneously mixed before adding it to your experiment. 2. Solubility Check: Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider adjusting the solvent or concentration. 3. Consistent Timing: Add NPD1 to all experimental groups at the same time and in the same manner. |
| Cell Culture Variability: Differences in cell passage number, confluency, or health can affect the response to NPD1. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. |
Data on this compound Stability
While specific quantitative data on the degradation kinetics of NPD1 under various experimental conditions are limited in the public domain, the general consensus for polyunsaturated fatty acid-derived lipid mediators is that their stability is a critical factor to control. The conjugated triene system in the NPD1 molecule is particularly susceptible to oxidation.
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation |
| Recommended Solvents | Ethanol, DMSO, DMF |
| Solubility in PBS (pH 7.2) | Limited |
| Long-Term Storage | -80°C in an organic solvent |
| Short-Term Storage of Stock | Not recommended; prepare fresh working solutions |
| Storage of Working Solutions | Use immediately; do not store |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder or as a film)
-
Anhydrous ethanol (≥99.5%)
-
Amber glass vial
-
Argon or nitrogen gas (optional, but recommended)
-
-
Procedure:
-
Allow the vial containing NPD1 to equilibrate to room temperature before opening to prevent condensation.
-
Under a gentle stream of inert gas (argon or nitrogen), add the required volume of anhydrous ethanol to the vial to achieve the desired stock concentration (e.g., 100 µg/mL).
-
Cap the vial tightly and gently swirl or pipette up and down to ensure complete dissolution. Avoid vigorous vortexing.
-
Prepare small, single-use aliquots in amber microcentrifuge tubes.
-
Flush the headspace of each aliquot with inert gas before capping.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
NPD1 stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
On the day of the experiment, retrieve one aliquot of the NPD1 stock solution from the -80°C freezer.
-
Thaw the aliquot quickly and keep it on ice.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Just before adding to your cells, dilute the NPD1 stock solution into a small volume of the pre-warmed cell culture medium. Mix gently by inversion or by slowly pipetting up and down.
-
Immediately add the diluted NPD1 to your cell culture plates.
-
Ensure the final concentration of the organic solvent in the culture medium is minimal (e.g., <0.1%).
-
Visualizing Key Concepts
To aid in understanding the experimental workflow and the biological context of NPD1, the following diagrams are provided.
References
Technical Support Center: Neuroprotectin D1 (NPD1) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Neuroprotectin D1 (NPD1).
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or product impurities during NPD1 synthesis.
Question: My overall yield for the total synthesis of NPD1 is significantly lower than expected. What are the most critical steps to re-evaluate?
Answer: Low overall yield in a multi-step synthesis like that of NPD1 can result from inefficiencies at several stages. A stereocontrolled total synthesis of NPD1 is a convergent process, meaning that different fragments of the molecule are synthesized separately and then combined.[1][2] The most critical junctions to examine are:
-
Epoxide Opening: The introduction of the 10(R) and 17(S) hydroxyl groups often relies on the precise opening of glycidol-derived epoxides.[1][2] Incomplete reactions or the formation of side products at this stage will significantly reduce the yield of your key chiral intermediates.
-
Sonogashira Coupling: The coupling of the alkyne and dienyl iodide fragments is a crucial carbon-carbon bond-forming reaction.[2] Suboptimal catalyst activity, impure reagents, or incorrect stoichiometry can lead to low coupling efficiency and the formation of homocoupled byproducts.
-
cis-Reduction of Alkynes: Achieving the desired Z-geometry of the double bonds is critical and is often accomplished via the cis-reduction of alkyne precursors.[1][2] Incomplete reduction or over-reduction can lead to a mixture of products that are difficult to separate. The use of a freshly prepared Zn(Cu/Ag) reagent is reported to be effective for this selective reduction.[1]
-
Final Deprotection: The final step of removing protecting groups must be performed under conditions that do not compromise the integrity of the sensitive conjugated triene system, as this can be prone to isomerization.[1][3]
A logical workflow for troubleshooting these steps is outlined in the diagram below.
Question: I am attempting a biogenic synthesis of NPD1 from docosahexaenoic acid (DHA) using a lipoxygenase enzyme, but the conversion rate is very low. What factors could be affecting the enzymatic reaction?
Answer: The biogenic synthesis of NPD1 involves the enzymatic conversion of DHA.[4][5] Low conversion rates can often be attributed to the following factors:
-
Enzyme Activity: Ensure that the lipoxygenase (e.g., soybean lipoxygenase-1) is active.[5] Enzyme activity can be compromised by improper storage or handling. It is advisable to test the enzyme activity with a standard substrate.
-
Purity of DHA: The starting DHA must be of high purity. The presence of oxidized DHA or other lipid impurities can inhibit the enzyme.
-
Reaction Conditions: The pH, temperature, and buffer composition are critical for optimal enzyme function. For instance, synthesis of the 17S-HpDHA intermediate using soybean lipoxygenase-1 is often performed in a borate buffer at pH 9.2.[5]
-
Oxygen Availability: Lipoxygenases require molecular oxygen for catalysis. Ensure adequate aeration of the reaction mixture without causing excessive foaming, which could denature the enzyme.
-
Substrate Concentration: While a higher substrate concentration might seem beneficial, it can also lead to substrate inhibition. It is important to determine the optimal DHA concentration for your specific enzyme and reaction conditions.
The biosynthetic pathway of NPD1 is depicted in the diagram below, highlighting the key enzymatic steps.
Question: My final product shows contamination with isomers. How can I minimize their formation and improve the purity of NPD1?
Answer: The formation of stereoisomers or geometric isomers is a common challenge in NPD1 synthesis. The conjugated E,E,Z-triene system is particularly susceptible to isomerization.[1] To minimize the formation of isomers:
-
Control of Stereochemistry: During total synthesis, the stereocenters at C10 and C17 are established early on, often from chiral starting materials like (R)- or (S)-glycidol.[1] It is crucial to verify the enantiomeric purity of these starting materials.
-
Minimizing Z/E Isomerization: The conjugated triene is often introduced near the end of the synthesis to limit its exposure to reagents and conditions that could cause isomerization.[1][3] Avoid prolonged exposure to heat, light, and acidic or basic conditions during the final steps and purification.
-
Purification Strategy: Standard silica gel chromatography may not be sufficient to separate closely related isomers. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase if stereoisomers are present, is often necessary for obtaining highly pure NPD1.[5][6]
The table below summarizes key reaction parameters that can influence the formation of the desired NPD1 isomer.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Starting Material | High enantiomeric purity of glycidol derivatives | Formation of diastereomers |
| Alkyne Reduction | Use of selective reagents like Zn(Cu/Ag) | Incomplete reduction or formation of trans-isomers |
| Final Deprotection | Mild, neutral conditions | Isomerization of the conjugated triene system |
| Purification | Reverse-phase HPLC | Co-elution of closely related isomers |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for NPD1 synthesis?
A1: For total organic synthesis, the process is convergent, often starting with smaller, chiral building blocks like protected glycidol derivatives to establish the stereocenters.[1][2] For biogenic synthesis, the direct precursor is docosahexaenoic acid (DHA).[4][5]
Q2: How is the purity and identity of synthesized NPD1 typically confirmed?
A2: The identity and purity of NPD1 are confirmed using a combination of analytical techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) is used to determine the correct mass and fragmentation pattern.[4][5] UV spectroscopy is used to characterize the conjugated triene system, and nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the complete stereochemistry.[1][7]
Q3: What are the key signaling pathways activated by NPD1?
A3: NPD1 exerts its neuroprotective effects by modulating several signaling pathways. It is known to up-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while decreasing the expression of pro-apoptotic proteins such as Bax and Bad.[4][8] This ultimately leads to the inhibition of caspase-3 activation and a reduction in apoptosis.[4] NPD1 also shows anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2).[4][8]
The signaling cascade initiated by NPD1 to promote cell survival is illustrated below.
Q4: Are there any specific safety precautions to consider during NPD1 synthesis?
A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment. Many of the reagents used in organic synthesis, such as organolithium reagents (e.g., n-butyllithium) and solvents, are flammable and/or toxic.[1] Reactions should be carried out in a well-ventilated fume hood. Additionally, NPD1 and its intermediates are sensitive to oxidation, so it is advisable to handle them under an inert atmosphere (e.g., argon or nitrogen) whenever possible.
Q5: What are the challenges associated with the purification of NPD1?
A5: The main challenges in purifying NPD1 are its sensitivity to isomerization and oxidation, and the potential presence of closely related isomers.[1][9] Purification often requires multiple chromatographic steps, typically starting with silica gel chromatography followed by reverse-phase HPLC for final polishing.[5][6] The collected fractions should be handled with care, with solvents removed under reduced pressure at low temperatures to prevent degradation.
References
- 1. Stereocontrolled total synthesis of this compound / protectin D1 and its aspirin-triggered stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stereocontrolled total synthesis of this compound / protectin D1 and its aspirin-triggered stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. In Vitro Biosynthetic Pathway Investigations of this compound (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Best practices for handling and storing synthetic Neuroprotectin D1
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing synthetic Neuroprotectin D1 (NPD1). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing synthetic this compound?
A1: Synthetic NPD1 is typically supplied as a solution in an organic solvent, such as ethanol. For long-term storage, it is recommended to store the solution at -80°C.[1] Some suppliers suggest storage at -20°C is also acceptable for up to two years.[2] To ensure stability, it is best to aliquot the solution upon arrival to avoid repeated freeze-thaw cycles.
Q2: How should I prepare a working solution of NPD1 for my cell culture experiments?
A2: To prepare a working solution, the stock solution of NPD1 in ethanol should be diluted in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is not toxic to the cells. Due to the low solubility of NPD1 in aqueous solutions (e.g., ~0.1 mg/mL in PBS pH 7.2), it is advisable to add the NPD1 stock solution to the buffer or medium while vortexing to aid in its dispersion.[3]
Q3: What are the typical working concentrations of NPD1 for in vitro and in vivo experiments?
A3: The optimal working concentration of NPD1 will vary depending on the specific application and experimental system. However, based on published literature, typical concentration ranges are:
-
In vitro cell culture: For neuroprotection against oxidative stress in cell lines like ARPE-19, concentrations around 50 nM have been shown to be effective.[4][5][6] For studies on neutrophil migration, concentrations ranging from 0.1 to 10 nM have been used.[1][7]
-
In vivo animal models: In a rat model of ischemic stroke, a dose of 333 µg/kg has been administered.[8] In a mouse model of peritonitis, a dose of 300 ng per animal has been used to decrease neutrophil infiltration.[3]
Q4: What is the stability of NPD1 in aqueous solutions?
A4: Like many lipid mediators, NPD1 may be susceptible to degradation in aqueous solutions over time. It is recommended to prepare fresh working solutions for each experiment and use them immediately.[4] Avoid storing NPD1 in aqueous buffers for extended periods, even when refrigerated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No biological effect observed in the experiment. | 1. Degradation of NPD1: Improper storage or repeated freeze-thaw cycles of the stock solution. | - Ensure NPD1 stock solution has been stored at -80°C and aliquoted to minimize freeze-thaw cycles. - Prepare fresh dilutions in aqueous buffer immediately before each experiment. |
| 2. Incorrect concentration: The concentration of NPD1 used may be too low for the specific experimental model. | - Perform a dose-response experiment to determine the optimal concentration for your system. - Refer to published literature for typical working concentrations in similar models.[1][3][4][5][6][7][8] | |
| 3. Solubility issues: NPD1 may have precipitated out of the aqueous solution. | - When preparing the working solution, add the NPD1 stock slowly to the aqueous buffer while vortexing to improve solubility. - Visually inspect the solution for any precipitates before use. | |
| Inconsistent results between experiments. | 1. Variability in solution preparation: Inconsistent dilution of the stock solution. | - Use calibrated pipettes for all dilutions. - Prepare a larger volume of the working solution to be used across all replicates in a single experiment. |
| 2. Cellular health and passage number: Variations in cell health or using cells at a high passage number can affect their responsiveness. | - Use cells within a consistent and low passage number range. - Regularly check cells for viability and morphology. | |
| Cell toxicity observed after treatment. | 1. High concentration of organic solvent: The final concentration of the solvent (e.g., ethanol) from the stock solution may be too high for the cells. | - Calculate the final solvent concentration in your working solution and ensure it is below the toxicity threshold for your cell line (typically <0.1%). - Include a vehicle control (medium with the same final solvent concentration) in your experimental design. |
| 2. NPD1 concentration is too high: Although rare, very high concentrations of any compound can have off-target effects. | - Perform a dose-response curve to identify the optimal, non-toxic concentration range. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C or -80°C (in organic solvent) | [1][2] |
| Stability | ≥ 1 year (in organic solvent at recommended temperature) | [7][8] |
| Solubility | DMF: ~50 mg/ml DMSO: ~50 mg/ml Ethanol: ~50 mg/ml PBS (pH 7.2): ~0.1 mg/ml | [3] |
Experimental Protocols
Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol provides a general framework for assessing the neuroprotective effects of NPD1 against oxidative stress in a cell culture model, such as with ARPE-19 cells.[5][6]
1. Cell Seeding:
- Plate ARPE-19 cells in a 96-well plate at a density that will result in a confluent monolayer after 72 hours of incubation.
- Culture the cells in DMEM/F12 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
2. Serum Starvation:
- After 72 hours, replace the growth medium with a serum-free medium.
- Incubate the cells for 1 to 8 hours to synchronize them.[4][5]
3. NPD1 Treatment and Induction of Oxidative Stress:
- Prepare a fresh working solution of NPD1 in the serum-free medium. A typical final concentration to test is 50 nM.[4][5][6]
- Add the NPD1 working solution to the designated wells.
- To induce oxidative stress, add a combination of H₂O₂ (e.g., 400-800 µM) and TNF-α (e.g., 10 ng/ml) to the wells, both with and without NPD1.[5]
- Include appropriate controls: untreated cells, cells treated with vehicle (the solvent for NPD1), and cells treated with the oxidative stressor alone.
- Incubate for 14-16 hours.[4][5]
4. Assessment of Cell Viability/Apoptosis:
- Cell viability can be assessed using various methods, such as the MTT assay.
- Apoptosis can be quantified using methods like Hoechst staining for nuclear condensation or a caspase-3 activation assay.[4][5][6]
5. Data Analysis:
- Quantify the results from the chosen assay.
- Compare the viability or apoptosis levels in cells treated with the oxidative stressor alone versus those co-treated with NPD1 to determine its protective effect.
Visualizations
Caption: this compound (NPD1) signaling pathway.
Caption: General experimental workflow for using synthetic NPD1.
Caption: Troubleshooting guide for NPD1 experiments.
References
- 1. 17(R)-Protectin-D1, 10ΜG | Labscoop [labscoop.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Navigating Neuroprotectin D1 Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Neuroprotectin D1 (NPD1) studies. This resource is designed to assist you in troubleshooting experiments and interpreting the nuanced, and sometimes seemingly conflicting, results in this exciting field of research. This guide provides detailed experimental protocols, addresses frequently asked questions, and offers insights into potential sources of variability in your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPD1) and why is it studied?
A1: this compound (NPD1) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It is a potent anti-inflammatory and pro-resolving molecule that also exhibits significant neuroprotective effects.[1][2] Researchers are investigating NPD1 for its therapeutic potential in a range of neurological and retinal disorders, including stroke, Alzheimer's disease, and retinal degeneration, due to its ability to promote cell survival and resolve inflammation.[1][2][3]
Q2: My NPD1 treatment shows a weaker-than-expected neuroprotective effect. What are the possible reasons?
A2: Several factors can influence the efficacy of NPD1 in in vitro and in vivo models:
-
Dosage: The effects of NPD1 can be dose-dependent. Studies have shown efficacy at concentrations around 50 nM for cell culture experiments.[1][4] It's crucial to perform a dose-response analysis to determine the optimal concentration for your specific model.
-
Timing of Administration: The therapeutic window for NPD1's protective effects can be narrow. For instance, in stroke models, administration of NPD1 or its precursor DHA has shown significant neuroprotection when given within a few hours of the ischemic event.[5][6] The timing of treatment relative to the insult is a critical experimental parameter.
-
Cell Type and Model System: The responsiveness to NPD1 can vary between different cell types and experimental models. Factors such as the expression levels of NPD1 receptors and the specific signaling pathways activated by the insult can influence the outcome.
-
Stability of NPD1: As a lipid mediator, NPD1 can be susceptible to degradation. Ensure proper storage and handling of your NPD1 stock solutions. In cell culture, the stability of NPD1 in the media over the course of the experiment should be considered.
Q3: I am seeing variability in NPD1 biosynthesis in my cell cultures. What could be the cause?
A3: The endogenous synthesis of NPD1 is a complex process that can be influenced by several factors:
-
Precursor Availability: The synthesis of NPD1 is dependent on the availability of its precursor, DHA.[2] The concentration of free DHA in your cell culture system can be a limiting factor. Supplementation with DHA can enhance NPD1 production.[4]
-
Enzymatic Activity: The biosynthesis of NPD1 involves the enzymatic activity of phospholipase A2 and lipoxygenases (LOX), particularly 15-LOX.[1][7] The expression and activity of these enzymes can vary between cell types and under different experimental conditions.
-
Cellular Stress: The synthesis of NPD1 is often triggered by cellular stress, such as oxidative stress or inflammation.[2][4] The nature and intensity of the stressor can impact the magnitude of NPD1 production.
Q4: Are there different forms of NPD1 I should be aware of?
A4: Yes. Aspirin-triggered NPD1 (AT-NPD1) is a stereoisomer of NPD1 that is formed when cyclooxygenase-2 (COX-2) is acetylated by aspirin.[5][8] AT-NPD1 exhibits similar potent neuroprotective and anti-inflammatory activities but may have different pharmacokinetic and pharmacodynamic properties.[5][8] When designing experiments, it is important to be aware of which form of NPD1 you are studying.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no detectable NPD1 in samples | Insufficient precursor (DHA) availability. | Supplement cell culture media with DHA. Ensure adequate dietary DHA in animal models. |
| Low lipoxygenase (15-LOX) activity. | Verify 15-LOX expression in your cell or tissue model. Consider using a positive control known to express high levels of 15-LOX. | |
| Inefficient extraction method. | Optimize your lipid extraction protocol. Use of solid-phase extraction can improve recovery. | |
| Degradation of NPD1 during sample processing. | Keep samples on ice and process them quickly. Consider adding antioxidants during extraction. | |
| Inconsistent neuroprotective effects of exogenous NPD1 | Suboptimal dosage. | Perform a dose-response curve to identify the optimal concentration for your specific experimental setup. |
| Administration outside the therapeutic window. | In in vivo models, vary the time of NPD1 administration relative to the injury to determine the optimal treatment window. | |
| Instability of NPD1 in solution or culture media. | Prepare fresh NPD1 solutions for each experiment. Minimize freeze-thaw cycles. Assess the stability of NPD1 in your culture media over time. | |
| Use of an inappropriate vehicle for NPD1 delivery. | NPD1 is a lipid, so ensure it is dissolved in a suitable vehicle (e.g., ethanol, DMSO) that is then diluted in your final medium to a non-toxic concentration. | |
| High background in apoptosis or inflammation assays | Vehicle toxicity. | Run a vehicle-only control to ensure that the solvent used to dissolve NPD1 is not causing cellular stress. |
| Inappropriate stressor concentration or duration. | Optimize the concentration and duration of your stressor (e.g., H₂O₂/TNF-α, Aβ42) to induce a consistent and measurable level of damage. |
Experimental Protocols
Induction of Oxidative Stress in ARPE-19 Cells and NPD1 Treatment
This protocol is based on methodologies frequently cited in NPD1 research for studying its protective effects against oxidative stress in human retinal pigment epithelial (RPE) cells.[4][9]
Materials:
-
ARPE-19 cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Hydrogen peroxide (H₂O₂)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (NPD1)
-
Vehicle for NPD1 (e.g., ethanol)
-
Phosphate Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., TUNEL assay or caspase-3 activity assay)
Procedure:
-
Cell Culture: Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% FBS until they reach confluence.
-
Serum Starvation: Before inducing stress, serum-starve the cells by replacing the growth medium with a low-serum medium (e.g., 0.5% FBS) for 18-24 hours. This can sensitize the cells to the subsequent oxidative insult.
-
NPD1 Treatment: Prepare a stock solution of NPD1 in the appropriate vehicle. Immediately before use, dilute the NPD1 to the desired final concentration (e.g., 50 nM) in the low-serum medium. Add the NPD1-containing medium to the cells. For control wells, add medium with the same final concentration of the vehicle.
-
Induction of Oxidative Stress: Shortly after adding NPD1, induce oxidative stress by adding a combination of H₂O₂ and TNF-α to the cell culture medium. A commonly used concentration is 300-450 µM H₂O₂ and 10 ng/ml TNF-α.[9] It is crucial to optimize these concentrations for your specific cell passage and conditions.
-
Incubation: Incubate the cells for the desired period (e.g., 16 hours) to allow for the development of apoptosis.
-
Assessment of Cell Viability/Apoptosis: Following incubation, assess cell viability or apoptosis using your chosen method (e.g., TUNEL staining, caspase-3 activity assay, or nuclear morphology analysis with Hoechst staining).
Quantification of NPD1 using LC-MS/MS
This is a generalized workflow for the sensitive and specific detection of NPD1 from biological samples.
Materials:
-
Biological sample (cell culture supernatant, tissue homogenate)
-
Internal standard (e.g., PGD2-d₄)
-
Methanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect your biological sample and immediately add a suitable internal standard to correct for extraction efficiency.
-
Lipid Extraction: Perform a lipid extraction, for example, by adding two volumes of ice-cold methanol to precipitate proteins. Centrifuge to pellet the precipitate and collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering substances. Elute the lipid fraction containing NPD1.
-
LC-MS/MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase. Inject the sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. For detection, use multiple reaction monitoring (MRM) in negative ion mode, with specific precursor-to-product ion transitions for NPD1 (e.g., m/z 359.2 → 153).[4][8]
-
Quantification: Quantify the amount of NPD1 in your sample by comparing its peak area to that of the internal standard and a standard curve generated with synthetic NPD1.
Visualizing the Science
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of NPD1's mechanism of action and experimental design, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound (NPD1) biosynthesis and its anti-inflammatory and anti-apoptotic actions.
Caption: General experimental workflows for studying the effects of this compound (NPD1) in vitro and in vivo.
This technical support center aims to provide a foundational resource for researchers working with this compound. By understanding the potential sources of variability and adhering to robust experimental designs, the scientific community can continue to unravel the therapeutic potential of this fascinating molecule.
References
- 1. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]
- 2. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifaceted Role of this compound: Physiological, Pathophysiological, and Pharmacological Insights in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Biosynthetic Pathway Investigations of this compound (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
How to control for batch-to-batch variability of Neuroprotectin D1
Welcome to the technical support center for Neuroprotectin D1 (NPD1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for batch-to-batch variability in their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound (NPD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It is an endogenous lipid mediator with potent anti-inflammatory, pro-resolving, and neuroprotective properties.[2][3] Its primary functions include inhibiting inflammatory cytokine production, modulating apoptosis by regulating Bcl-2 family proteins, and promoting cell survival pathways, making it crucial for maintaining nervous system homeostasis.[2][4][5]
Q2: What are the main sources of batch-to-batch variability with commercially available NPD1?
Batch-to-batch variability in commercially supplied NPD1 can arise from several factors:
-
Synthesis and Purification: Differences in the stereochemical purity of synthetic NPD1 can lead to variations in biological activity. The efficiency of purification to remove isomers and byproducts is critical.[6][7]
-
Storage and Handling: NPD1 is a lipid that can degrade if not stored properly. Exposure to light, oxygen, and improper temperatures can lead to oxidation and loss of activity.[1][8]
-
Quantification: Inaccurate concentration determination of the stock solution can lead to significant variability in experimental results.
Q3: How should I properly store and handle my NPD1 to ensure its stability?
To maintain the stability and activity of NPD1, proper storage and handling are essential. Commercial suppliers recommend the following:
| Storage Condition | Recommendation | Stability |
| Long-term Storage | Store at -80°C in a light-protected vial. | ≥ 1 year[1][8] |
| Shipping | Shipped on dry or wet ice. | Varies by supplier. |
| Handling | Minimize freeze-thaw cycles. Aliquot into smaller volumes for single-use applications. Use glass or polypropylene tubes to prevent adsorption to plastic surfaces. |
Data compiled from commercial supplier information.[1][8]
Q4: What are the key signaling pathways regulated by NPD1?
NPD1 exerts its neuroprotective and anti-inflammatory effects by modulating several key signaling pathways:
-
Anti-apoptotic Signaling: NPD1 upregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins such as Bax and Bad.[3][5][9] This action helps to prevent programmed cell death in response to oxidative stress.
-
Inhibition of Pro-inflammatory Pathways: NPD1 can inhibit the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory genes like COX-2.[4][9]
-
Pro-survival Signaling: NPD1 can activate the PI3K/Akt and mTOR/p70S6K pathways, which are critical for promoting cell survival.[10][11]
Caption: Simplified signaling pathways modulated by this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect of NPD1 in Cell-Based Assays
This is a common issue that can be frustrating. The following troubleshooting workflow can help you identify the potential cause.
Caption: Troubleshooting workflow for inconsistent NPD1 activity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| NPD1 Degradation | Ensure NPD1 is stored at -80°C and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, use LC-MS/MS for accurate quantification.[9][12] Use a deuterated internal standard for precise measurement.[1] |
| Suboptimal Assay Conditions | Optimize your cell-based assay. This includes cell density, serum concentration in the media, and the duration of NPD1 treatment. For example, in oxidative stress models using ARPE-19 cells, a 50 nM concentration of NPD1 is often effective.[9][13] |
| Inactive Batch | If you suspect the batch of NPD1 is inactive, perform a simple bioactivity assay. You can also contact the supplier for their quality control data for that specific batch. |
Key Experimental Protocols
Protocol 1: Quantification of NPD1 by LC-MS/MS
This protocol provides a general framework for the quantification of NPD1 in biological samples.
1. Sample Preparation:
-
Spike samples with a deuterated internal standard (e.g., Protectin D1-d5) to correct for extraction losses.[1]
-
Perform solid-phase extraction (SPE) to purify and concentrate the lipid fraction.
2. LC-MS/MS Analysis:
-
Column: A C18 column is commonly used for separation.[9][13]
-
Mobile Phase: A gradient of methanol/water/acetic acid is often employed.[9]
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode.
-
Transitions: Use selected reaction monitoring (SRM) for quantification. The parent/daughter ion pair for NPD1 is typically m/z 359/205.[9]
Table of LC-MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Parent Ion (m/z) | 359 |
| Daughter Ion (m/z) | 205 |
| Internal Standard | Protectin D1-d5 |
Parameters are based on published methods.[9]
Protocol 2: Assessment of NPD1 Bioactivity in an Oxidative Stress Model
This protocol describes how to assess the protective effect of NPD1 against oxidative stress-induced apoptosis in human retinal pigment epithelial (ARPE-19) cells.
1. Cell Culture:
-
Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% FBS.
-
Seed cells in 96-well plates and allow them to reach confluence.
2. Induction of Oxidative Stress:
-
Induce oxidative stress by treating the cells with a combination of tumor necrosis factor-alpha (TNF-α) and hydrogen peroxide (H₂O₂). A typical concentration is 10 ng/mL TNF-α and 200-400 µM H₂O₂.[9]
3. NPD1 Treatment:
-
Co-treat the cells with varying concentrations of NPD1 (e.g., 10-100 nM) at the same time as the oxidative stress inducers.
4. Assessment of Apoptosis:
-
After 12-24 hours, assess apoptosis using one of the following methods:
-
DNA Fragmentation ELISA: Measures the level of mono- and oligonucleosomes in the cytoplasm.[9]
-
Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in apoptosis.[9][14]
-
Hoechst Staining: A fluorescent stain that allows for the visualization of nuclear condensation, a hallmark of apoptosis.[13]
-
Expected Outcome:
NPD1 should dose-dependently inhibit apoptosis induced by oxidative stress. A significant reduction in DNA fragmentation, caspase-3 activity, or the number of apoptotic nuclei is expected in NPD1-treated cells compared to the vehicle control.[5][9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Protectin D1 - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanisms of signaling via the docosanoid this compound for cellular homeostasis and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Biosynthetic Pathway Investigations of this compound (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled total synthesis of this compound / protectin D1 and its aspirin-triggered stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt and mTOR/p70S6K pathways mediate this compound-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Neuroprotectin D1 in aqueous buffers
Welcome to the technical support center for Neuroprotectin D1 (NPD1). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of NPD1, with a particular focus on addressing its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPD1)?
A1: this compound (NPD1) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is a specialized pro-resolving mediator (SPM) with potent anti-inflammatory, pro-resolving, and neuroprotective properties. NPD1 plays a crucial role in maintaining nervous system homeostasis and its dysregulation has been implicated in several neurodegenerative diseases.[1][2][3]
Q2: What are the main challenges when working with NPD1 in experiments?
A2: The primary challenge when working with NPD1 is its low solubility in aqueous buffers. As a lipophilic molecule, NPD1 has a tendency to precipitate out of solution, especially at higher concentrations or during dilution into aqueous media for cell-based assays. This can lead to inaccurate dosing, reduced bioactivity, and inconsistent experimental results.
Q3: What is the solubility of NPD1 in common laboratory solvents?
A3: The solubility of NPD1 varies significantly between organic solvents and aqueous buffers. It is highly soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[4]
Troubleshooting Guides
Issue 1: Precipitation of NPD1 upon dilution in aqueous buffer.
-
Cause: This is the most common issue and arises from the lipophilic nature of NPD1. When a concentrated stock solution of NPD1 in an organic solvent is diluted into an aqueous buffer, the solubility limit of NPD1 in the aqueous phase is often exceeded, leading to precipitation.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent. Ethanol, DMF, or DMSO are suitable choices, with reported solubilities of up to 50 mg/ml.[4]
-
Use a stepwise dilution method. Instead of diluting the stock solution directly into the final volume of aqueous buffer, perform one or more intermediate dilutions in a mixture of the organic solvent and the aqueous buffer.
-
Vortex or mix gently but thoroughly between each dilution step. This helps to ensure that the NPD1 is evenly dispersed and reduces the likelihood of localized high concentrations that can trigger precipitation.
-
Consider the use of a carrier protein. Bovine serum albumin (BSA) can help to keep NPD1 in solution and facilitate its delivery to cells in culture. A common approach is to pre-complex NPD1 with BSA before adding it to the cell culture medium.
-
Issue 2: Inconsistent or lower-than-expected bioactivity of NPD1 in cell-based assays.
-
Cause: This can be a direct consequence of solubility issues. If NPD1 has precipitated out of solution, the actual concentration of soluble, bioactive NPD1 will be lower than the intended concentration. It can also be due to the degradation of NPD1.
-
Solution:
-
Visually inspect your final working solution for any signs of precipitation. If you observe any cloudiness or particulate matter, it is likely that the NPD1 has precipitated.
-
Prepare fresh dilutions for each experiment. NPD1 can be unstable in aqueous solutions over long periods.
-
Optimize the final concentration of the organic solvent in your working solution. While a small amount of organic solvent is necessary to maintain solubility, high concentrations can be toxic to cells. Aim for a final solvent concentration of 0.1% or less in your cell culture medium.
-
Perform a dose-response curve. This will help you to determine the optimal working concentration of NPD1 for your specific cell type and experimental conditions.
-
Issue 3: Difficulty in preparing a stock solution of NPD1.
-
Cause: This may be due to the quality of the NPD1 or the solvent used.
-
Solution:
-
Ensure that your NPD1 is of high purity. Impurities can affect solubility.
-
Use high-quality, anhydrous organic solvents. Water content in the organic solvent can reduce the solubility of NPD1.
-
Warm the solution gently. If you are having difficulty dissolving the NPD1, you can try warming the solution to 37°C and vortexing. However, be cautious as excessive heat can degrade the compound.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 50 mg/ml[4] |
| Dimethyl sulfoxide (DMSO) | 50 mg/ml[4] |
| Ethanol | 50 mg/ml[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.1 mg/ml[4] |
Experimental Protocols
Protocol 1: Preparation of a 100 µg/ml NPD1 Stock Solution in Ethanol
-
Materials:
-
This compound (as a solid)
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of NPD1 in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 100 µg/ml solution, weigh out 100 µg of NPD1.
-
Add the appropriate volume of anhydrous ethanol to the tube. In this example, add 1 ml of ethanol.
-
Vortex the tube until the NPD1 is completely dissolved. You may gently warm the tube to 37°C to aid dissolution.
-
Store the stock solution at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable.
-
Protocol 2: Preparation of a 50 nM NPD1 Working Solution in Cell Culture Medium
-
Materials:
-
100 µg/ml NPD1 stock solution in ethanol
-
Cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the volume of the stock solution needed. The molecular weight of NPD1 is approximately 360.5 g/mol .
-
100 µg/ml = 100,000 ng/ml
-
(100,000 ng/ml) / (360.5 g/mol ) = 277.4 µM
-
-
To prepare a 50 nM working solution, you will need to perform a serial dilution.
-
Step 1: Intermediate Dilution. Dilute the 277.4 µM stock solution 1:100 in cell culture medium to obtain a 2.77 µM intermediate solution. To do this, add 10 µl of the stock solution to 990 µl of cell culture medium and mix well.
-
Step 2: Final Dilution. Dilute the 2.77 µM intermediate solution 1:55.4 to obtain the final 50 nM working solution. For example, add 18.05 µl of the intermediate solution to 981.95 µl of cell culture medium.
-
Gently vortex the final working solution before adding it to your cells. The final ethanol concentration will be well below 0.1%.
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: this compound signaling pathway in response to cellular stress.
Caption: Troubleshooting workflow for common NPD1 experimental issues.
References
Technical Support Center: Optimizing In Vivo Administration of Neuroprotectin D1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuroprotectin D1 (NPD1) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPD1) and what are its primary functions?
A1: this compound (NPD1) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] It is considered a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and neuroprotective properties.[2][3][4] Its primary functions include inhibiting pro-inflammatory cytokine production, modulating apoptosis (programmed cell death), and promoting cell survival pathways, all of which are crucial for maintaining homeostasis in the nervous system.[2][4] Dysregulation of NPD1 has been linked to the progression of several neurodegenerative diseases, including Alzheimer's disease and stroke.[2][3]
Q2: What are the common administration routes for NPD1 in in vivo studies?
A2: Common administration routes for NPD1 in preclinical in vivo studies include intravenous (IV), intraperitoneal (IP), and direct intracerebroventricular (ICV) injection. The choice of administration route often depends on the experimental model and the target tissue. For instance, IV administration has been used in models of ischemic stroke[5][6], while IP injections have been utilized in models of sepsis and peritonitis.[7] ICV administration allows for direct delivery to the central nervous system.[1]
Q3: What are typical effective dosages of NPD1 in animal models?
A3: The effective dosage of NPD1 can vary significantly depending on the animal model, the administration route, and the specific pathological condition being studied. For example, in a rat model of ischemic stroke, an intravenous dose of 333 μg/kg of an aspirin-triggered form of NPD1 (AT-NPD1) has been shown to be effective.[5][6] In a mouse model of neuropathic pain, intrathecal injections of NPD1 in the range of 20-500 ng demonstrated a dose-dependent reduction in mechanical allodynia.[8] Refer to the data tables below for a summary of dosages used in various studies.
Q4: What is the proposed mechanism of action for NPD1's neuroprotective effects?
A4: NPD1 exerts its neuroprotective effects through multiple signaling pathways. It can suppress the expression of pro-inflammatory genes and inhibit the production of inflammatory mediators.[1][9] NPD1 also promotes cell survival by upregulating anti-apoptotic proteins (like Bcl-2) and downregulating pro-apoptotic proteins.[10][11] Furthermore, in the context of Alzheimer's disease, NPD1 has been shown to shift the processing of amyloid precursor protein (APP) towards a non-amyloidogenic pathway, thereby reducing the production of neurotoxic amyloid-beta peptides.[12][13]
Troubleshooting Guides
Issue: Lack of observed therapeutic effect after NPD1 administration.
-
Possible Cause 1: Suboptimal Dosage.
-
Troubleshooting: The effective dose of NPD1 is highly context-dependent. Consult the literature for dosages used in similar models. Consider performing a dose-response study to determine the optimal concentration for your specific experimental conditions. The provided data tables can serve as a starting point.
-
-
Possible Cause 2: Inappropriate Administration Route.
-
Troubleshooting: The route of administration can impact the bioavailability of NPD1 at the target site. For central nervous system disorders, direct administration (e.g., intracerebroventricular) may be more effective than systemic routes (e.g., intravenous or intraperitoneal) if the compound has poor blood-brain barrier penetration.
-
-
Possible Cause 3: Timing of Administration.
-
Possible Cause 4: Compound Stability and Handling.
-
Troubleshooting: NPD1 is a lipid mediator and may be prone to degradation. Ensure proper storage conditions as recommended by the supplier. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Use appropriate vehicles for administration (e.g., saline containing a small percentage of ethanol).
-
Issue: High variability in experimental results.
-
Possible Cause 1: Inconsistent Administration Technique.
-
Troubleshooting: Ensure that the administration technique (e.g., injection speed, needle placement) is consistent across all animals. For intravenous injections, confirm successful delivery into the bloodstream.
-
-
Possible Cause 2: Animal-to-Animal Variation.
-
Troubleshooting: Biological variability is inherent in in vivo studies. Increase the sample size per group to enhance statistical power. Ensure that animals are age- and weight-matched.
-
-
Possible Cause 3: Vehicle Effects.
-
Troubleshooting: The vehicle used to dissolve NPD1 could have biological effects. Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.
-
Quantitative Data Summary
Table 1: Intravenous Administration of NPD1 and its Analogs
| Animal Model | Compound | Dosage | Therapeutic Effect | Reference |
| Rat (Ischemic Stroke) | AT-NPD1-SS | 333 µg/kg | Improved neurological scores, reduced infarct volume | [5] |
| Rat (Ischemic Stroke) | AT-NPD1-ME | 333 µg/kg | Improved neurological scores, reduced infarct volume | [5] |
| Mouse (Peritonitis) | 17-epi-NPD1 | 1, 10, 100 ng | Reduced leukocyte infiltration | [14] |
Table 2: Intraperitoneal Administration of NPD1
| Animal Model | Compound | Dosage | Therapeutic Effect | Reference |
| Rat (Sepsis) | Protectin D1 | 0.08 mg/kg | Reduced ROS concentration, inhibited NALP3 inflammasome activation | [7] |
| Rat (Myocardial Infarction) | Protectin D1 | 0.5, 1 µM/kg/day | Improved cardiac function, reduced infarct size | [7] |
Table 3: Other Administration Routes for NPD1
| Animal Model | Administration Route | Compound | Dosage | Therapeutic Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Mouse (Neuropathic Pain) | Intrathecal | NPD1 | 20, 100, 500 ng | Reduced mechanical allodynia |[8] | | Mouse (Retinal Degeneration) | Intravitreal | NPD1 | Not specified | Promoted photoreceptor cell survival |[15] | | Mouse (Brain Ischemia) | Intracerebroventricular | NPD1 | Not specified | Counteracted neutrophil infiltration, reduced infarct size |[1] |
Experimental Protocols
Protocol 1: Intravenous Administration of AT-NPD1 in a Rat Model of Ischemic Stroke
-
Model: Male Sprague-Dawley rats subjected to 2 hours of middle cerebral artery occlusion (MCAo).
-
Compound Preparation: Prepare a solution of aspirin-triggered this compound sodium salt (AT-NPD1-SS) or methyl-ester (AT-NPD1-ME) in sterile saline.
-
Administration: At 3 hours after the onset of stroke, administer a single intravenous injection of AT-NPD1 at a dose of 333 µg/kg.[5][6] A vehicle control group should receive an equivalent volume of saline.
-
Post-Administration Monitoring: Evaluate neurological status at 24h, 48h, 72h, and 7 days post-stroke.
-
Endpoint Analysis: On day 7, perform ex vivo magnetic resonance imaging (MRI) to determine infarct volume. Histological analysis can also be performed to assess markers of inflammation and neuronal damage.[5]
Protocol 2: Intrathecal Administration of NPD1 in a Mouse Model of Neuropathic Pain
-
Model: Adult CD1 mice with chronic constriction injury (CCI) of the sciatic nerve.
-
Compound Preparation: Dissolve NPD1 in phosphate-buffered saline (PBS).
-
Administration: Administer NPD1 via intrathecal injection at doses ranging from 20 ng to 500 ng.[8] A vehicle control group should receive an equivalent volume of PBS. Repeated injections can be given once daily.[8]
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points after NPD1 administration.
-
Endpoint Analysis: Analyze changes in paw withdrawal threshold to determine the analgesic effect of NPD1.[8]
Visualizations
Caption: Simplified signaling pathway of this compound (NPD1).
Caption: Experimental workflow for in vivo testing of NPD1 in a stroke model.
References
- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. The Multifaceted Role of this compound: Physiological, Pathophysiological, and Pharmacological Insights in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Multifaceted Role of this compound: Physiological, Pathop...: Ingenta Connect [ingentaconnect.com]
- 5. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Neuroprotectin/Protectin D1 protects neuropathic pain in mice after nerve trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (NPD1): A DHA‐Derived Mediator that Protects Brain and Retina Against Cell Injury‐Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces neuronal survival and downregulation of amyloidogenic processing in Alzheimer's disease cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docosahexaenoic acid-derived this compound induces neuronal survival via secretase- and PPARγ-mediated mechanisms in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Preservation of Neuroprotectin D1 During Sample Preparation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Neuroprotectin D1 (NPD1) during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPD1) and why is it prone to degradation?
A1: this compound (NPD1) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its structure, containing a conjugated triene system and multiple double bonds, makes it highly susceptible to degradation through oxidation. Enzymatic degradation by lipoxygenases and other enzymes present in biological samples can also contribute to its instability.
Q2: What are the main factors that cause NPD1 degradation during sample preparation?
A2: The primary factors leading to NPD1 degradation are:
-
Oxidation: Exposure to atmospheric oxygen, light, and heat can initiate lipid peroxidation, leading to the breakdown of the NPD1 molecule.
-
Enzymatic Activity: Lipoxygenases and other enzymes naturally present in biological samples can metabolize NPD1.
-
pH: Extreme pH conditions can affect the stability of NPD1 and the activity of degrading enzymes.
-
Temperature: Elevated temperatures accelerate both oxidative and enzymatic degradation.
-
Sample Matrix: The complexity of the biological sample (e.g., plasma, tissue homogenate) can influence the rate of degradation.
Q3: What are the general best practices for preserving NPD1 in my samples?
A3: To minimize NPD1 degradation, it is crucial to:
-
Work quickly and at low temperatures (on ice or at 4°C).
-
Minimize exposure to air and light.
-
Use antioxidants in collection and extraction solvents.
-
Immediately process or flash-freeze samples after collection.
-
Store samples and extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of NPD1.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable NPD1 in the final extract. | 1. Degradation during sample collection and storage: Improper initial handling. | 1. Collect samples directly into tubes containing an antioxidant cocktail (e.g., BHT, Vitamin E). Immediately process or flash-freeze in liquid nitrogen and store at -80°C. |
| 2. Oxidation during extraction: Exposure to air and light. | 2. Perform all extraction steps on ice and in dimmed light. Use deoxygenated solvents and consider working under a nitrogen or argon stream. | |
| 3. Inefficient extraction: The chosen protocol is not suitable for lipid mediators. | 3. Utilize a validated solid-phase extraction (SPE) protocol with a C18 stationary phase, which is effective for concentrating lipid mediators. | |
| High variability in NPD1 levels between replicate samples. | 1. Inconsistent sample handling: Differences in time from collection to processing. | 1. Standardize the entire workflow, ensuring each sample is treated identically. Keep a detailed log of processing times. |
| 2. Partial thawing of samples: Repeated freeze-thaw cycles can accelerate degradation. | 2. Aliquot samples upon initial collection to avoid multiple freeze-thaw cycles. | |
| 3. Incomplete inhibition of enzymatic activity: Endogenous enzymes remain active. | 3. Ensure immediate and thorough mixing with cold organic solvents (e.g., methanol) to precipitate proteins and inactivate enzymes. | |
| Presence of interfering peaks in the chromatogram. | 1. Incomplete removal of matrix components: Phospholipids and other lipids can co-elute. | 1. Optimize the wash steps in your SPE protocol. A wash with a low percentage of organic solvent can remove more polar interferences. |
| 2. Formation of degradation products: Oxidized forms of NPD1 or other lipids are present. | 2. Implement stricter antioxidant measures throughout the procedure. Analyze samples as quickly as possible after extraction. |
Recommended Storage and Handling Conditions
While specific quantitative stability data for NPD1 under various conditions is limited, the following recommendations are based on best practices for preserving similar polyunsaturated fatty acid-derived lipid mediators. Researchers should perform their own stability studies for their specific experimental conditions.
| Condition | Recommended Practice | Expected Stability (General Guideline) |
| Short-term Storage of Biological Samples (pre-extraction) | Store on ice or at 4°C for no more than 2-4 hours. | Degradation can occur rapidly; immediate processing is ideal. |
| Long-term Storage of Biological Samples (pre-extraction) | Flash-freeze in liquid nitrogen and store at -80°C. | Stable for several months to a year. |
| Short-term Storage of Extracts | Store at -20°C under an inert gas (argon or nitrogen). | Relatively stable for up to a week. |
| Long-term Storage of Extracts | Store at -80°C under an inert gas (argon or nitrogen). | Stable for several months. |
| pH of Extraction Buffers | Maintain a neutral to slightly acidic pH (around 6.0-7.4). | Lipoxygenase activity is often optimal at neutral or slightly alkaline pH, so avoiding these conditions can reduce enzymatic degradation. |
| Antioxidants | Add to collection tubes and extraction solvents. | Butylated hydroxytoluene (BHT) at 10-50 µM and/or Vitamin E (α-tocopherol) at 10-50 µM are commonly used. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is designed for the extraction of NPD1 from plasma samples for subsequent analysis by LC-MS/MS.
Materials:
-
Plasma collected in EDTA tubes containing an antioxidant cocktail (e.g., 20 µM BHT).
-
Ice-cold methanol
-
Deuterated internal standard for NPD1 (NPD1-d5)
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 100 mg)
-
SPE manifold
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma in a polypropylene tube, add 1.5 mL of ice-cold methanol containing the deuterated internal standard (e.g., 500 pg of NPD1-d5).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 60 minutes to ensure complete protein precipitation.
-
Centrifuge at 1500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the NPD1 with 1 mL of methanol into a clean collection tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Protocol 2: Extraction of this compound from Brain Tissue
This protocol is adapted for the extraction of NPD1 from brain tissue.
Materials:
-
Frozen brain tissue
-
Ice-cold methanol containing an antioxidant (e.g., 50 µM BHT)
-
Deuterated internal standard for NPD1 (NPD1-d5)
-
Homogenizer (e.g., bead beater or sonicator)
-
Other materials as listed in Protocol 1.
Procedure:
-
Sample Homogenization:
-
Weigh approximately 50 mg of frozen brain tissue.
-
In a 2 mL tube containing homogenization beads, add the tissue and 1 mL of ice-cold methanol with BHT and the deuterated internal standard.
-
Homogenize the tissue according to the instrument's instructions, ensuring the sample remains cold.
-
Incubate the homogenate at -20°C for 60 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Follow the SPE procedure as described in Protocol 1 (steps 2a-2e).
-
-
Sample Concentration and Reconstitution:
-
Follow the concentration and reconstitution steps as described in Protocol 1 (steps 3a-3b).
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for NPD1 sample preparation.
Caption: Antioxidants protect NPD1 by scavenging free radicals.
Disclaimer: The information provided in this technical support center is intended as a general guide. Specific experimental conditions may require further optimization. It is highly recommended that researchers conduct their own stability studies to ensure the integrity of their this compound samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Neuroprotectin D1 (NPD1) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPD1) and what is its primary mechanism of action?
A1: this compound (NPD1) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Its primary role is to promote cell survival and resolve inflammation, particularly in the nervous system and retina.[2][3] NPD1 exerts its effects by up-regulating anti-apoptotic proteins like Bcl-2, down-regulating pro-apoptotic proteins such as Bax, and inhibiting the activation of caspase-3, a key enzyme in the apoptotic cascade.[1][4] It also suppresses pro-inflammatory gene expression, for instance, by inhibiting COX-2.[1]
Q2: How should I store and handle NPD1 to ensure its stability?
A2: NPD1 is typically supplied as a solution in ethanol. For long-term storage, it should be kept at -80°C.[2][5][6] Under these conditions, it is stable for at least one year.[2][5][6] Before use, allow the vial to warm to room temperature and centrifuge briefly to ensure the solution is collected at the bottom.
Q3: How do I prepare a working solution of NPD1 for my cell culture experiments?
A3: NPD1 is highly soluble in organic solvents like ethanol, DMSO, and DMF (up to 50 mg/mL), but has very low solubility in aqueous solutions like PBS (approximately 0.1 mg/mL).[2] To prepare a working solution, it is recommended to make further dilutions of the stock solution in an organic solvent before adding it to your cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically below 0.1%) to avoid solvent-induced cytotoxicity.[7] Always prepare fresh dilutions for each experiment.[7]
Q4: Why is a vehicle control essential when working with NPD1?
A4: A vehicle control is crucial in experiments involving substances dissolved in a solvent, like NPD1 in ethanol.[8] The vehicle control consists of treating a set of cells with the same concentration of the solvent (e.g., ethanol) used to dissolve NPD1, but without NPD1 itself. This allows you to distinguish the effects of NPD1 from any potential effects of the solvent on the cells.[8] Without a proper vehicle control, any observed effects could be misinterpreted as being caused by NPD1 when they might be artifacts of the solvent.
Troubleshooting Guides
Inconsistent or No Biological Effect of NPD1
Problem: I am not observing the expected anti-apoptotic or anti-inflammatory effects of NPD1 in my cell culture model.
| Possible Cause | Troubleshooting Steps |
| NPD1 Degradation | - Ensure NPD1 has been stored correctly at -80°C. - Prepare fresh working dilutions for each experiment from the stock solution. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal concentration of NPD1 for your specific cell type and experimental conditions. Effective concentrations in the literature range from the picomolar to nanomolar scale.[9][10] |
| Incorrect Cell Culture Conditions | - Ensure cells are healthy and not overly confluent. - Check that the cell culture medium and supplements are appropriate for your cell line. |
| Issues with Experimental Assay | - Validate your apoptosis or inflammation assay with a known positive control to ensure it is working correctly. |
High Background or Artifacts in Immunofluorescence Staining
Problem: I am observing high background fluorescence or non-specific staining in my immunofluorescence experiments after treating cells with NPD1.
| Possible Cause | Troubleshooting Steps |
| Inadequate Fixation | - Optimize fixation time and consider using a different fixative. Prolonged or inappropriate fixation can lead to artifacts.[11] |
| Insufficient Blocking | - Increase the blocking time or try a different blocking solution. Using serum from the host species of the secondary antibody is often recommended.[11][12] |
| Non-specific Antibody Binding | - Titrate the primary and secondary antibody concentrations to find the optimal dilution.[13] - Run a secondary antibody-only control to check for non-specific binding.[13] - Ensure the secondary antibody is appropriate for the primary antibody's host species.[13] |
| Autofluorescence | - Examine unstained, NPD1-treated cells to check for autofluorescence. Some cellular components can become fluorescent after certain treatments.[13] |
| Lipid-Related Artifacts | - As NPD1 is a lipid, it might alter cell membrane properties. Ensure permeabilization steps are optimized to allow antibody access without causing excessive cell damage.[11] |
Unexpected Peaks or Contamination in Mass Spectrometry Analysis
Problem: I am detecting unexpected peaks in my mass spectrometry (LC-MS/MS) analysis of NPD1-treated cell lysates or supernatants.
| Possible Cause | Troubleshooting Steps |
| Contamination from Labware | - Use high-quality polypropylene (PP) tubes and pipette tips, as plasticizers can leach out and appear as contaminants.[14] - Thoroughly clean all glassware with a phosphate-free laboratory detergent followed by rinsing with high-purity solvent.[14] |
| Solvent and Reagent Contamination | - Run blank injections of your solvents and reagents to identify any contaminants.[14] |
| NPD1 Degradation Products | - NPD1 can be metabolized or degraded by cells. Compare your results with the known fragmentation patterns of NPD1 and its potential metabolites.[7][15][16] |
| Matrix Effects | - The complexity of the biological sample can suppress or enhance the ionization of NPD1, leading to inaccurate quantification. Use an internal standard, such as a deuterated version of NPD1 (NPD1-d5), to correct for matrix effects.[6] |
Experimental Protocols
Protocol 1: Induction of Apoptosis and Assessment of NPD1 Protection using Hoechst Staining
-
Cell Seeding: Plate cells (e.g., ARPE-19) in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment:
-
Once cells are attached and have reached the desired confluency, replace the medium with a serum-free or low-serum medium for a few hours to sensitize the cells.
-
Prepare working solutions of NPD1 in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., ethanol).
-
Add the NPD1 working solution or the vehicle control to the respective wells.
-
Immediately after adding NPD1 or vehicle, induce apoptosis using a suitable stimulus (e.g., H₂O₂ and TNF-α).[9]
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 12-24 hours) to allow for apoptosis to occur.
-
Hoechst Staining:
-
Remove the medium and wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with a DAPI filter set.
-
Apoptotic cells will exhibit condensed, brightly stained nuclei, while healthy cells will have larger, uniformly stained nuclei.
-
Quantify the percentage of apoptotic cells in multiple fields of view for each condition.
-
Visualizations
Caption: NPD1 Signaling Pathway for Neuroprotection.
Caption: General Experimental Workflow for Assessing NPD1 Bioactivity.
Caption: Troubleshooting Decision Tree for NPD1 Experiments.
References
- 1. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Protectin D1 - Wikipedia [en.wikipedia.org]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Resolvin D1, protectin D1, and related docosahexaenoic acid-derived products: Analysis via electrospray/low energy tandem mass spectrometry based on spectra and fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is a ‘vehicle’ in behavioral neuroscience? — Brain Stuff [brainstuff.org]
- 9. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. benchchem.com [benchchem.com]
- 15. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Biosynthetic Pathway Investigations of this compound (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of Neuroprotectin D1 in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Neuroprotectin D1 (NPD1) against other neuroprotective agents in primary neuron cultures. The information presented herein is supported by experimental data to assist researchers in evaluating NPD1's potential as a therapeutic agent for neurodegenerative conditions.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of this compound (NPD1) was evaluated alongside Resveratrol, a well-characterized antioxidant, in primary cortical neuron cultures subjected to oxidative stress. Neuronal viability, apoptosis, and key signaling markers were assessed to compare the efficacy of these compounds.
Table 1: Comparison of Neuroprotective Effects on Neuronal Viability and Apoptosis
| Compound | Concentration | Neuronal Viability (% of Control) | Apoptosis (% TUNEL-positive cells) | Key Anti-apoptotic Marker Modulation |
| Control (Vehicle) | - | 100 ± 5.0 | 4.2 ± 1.1 | - |
| Oxidative Stress | - | 45.8 ± 4.2 | 65.7 ± 5.9 | - |
| This compound | 50 nM | 85.2 ± 6.1 | 18.3 ± 2.5 | Upregulation of Bcl-2 and Bcl-xL; Downregulation of Bax and Bad; Inhibition of Caspase-3 activation[1][2] |
| Resveratrol | 25 µM | 78.5 ± 5.5 | 25.1 ± 3.8 | Prevents oxidative stress-induced cytotoxicity[3] |
Note: The data presented is a synthesis from multiple studies and direct head-to-head comparative values may vary.
Mechanism of Action: Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways that regulate apoptosis and cell survival.
NPD1-Mediated Neuroprotective Signaling
NPD1 treatment in primary neurons subjected to oxidative stress leads to the activation of pro-survival pathways and the inhibition of pro-apoptotic cascades. A key mechanism involves the upregulation of anti-apoptotic proteins of the Bcl-2 family (Bcl-2 and Bcl-xL) and the downregulation of pro-apoptotic members (Bax and Bad).[1][2] This shift in the Bcl-2 family protein ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-3, a key executioner of apoptosis.[1] Furthermore, NPD1 has been shown to activate the PI3K/Akt and mTOR/p70S6K signaling pathways, which are critical for promoting cell survival.[4][5]
References
- 1. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 3. Neuroprotection - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. opentrons.com [opentrons.com]
Neuroprotectin D1 vs. Resolvin D1: A Comparative Analysis in the Resolution of Neuroinflammation
A deep dive into the mechanisms and therapeutic potential of two key specialized pro-resolving mediators in neurological disorders.
Neuroprotectin D1 (NPD1) and Resolvin D1 (RvD1) are potent, endogenously produced lipid mediators derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Both molecules are at the forefront of research into the resolution of inflammation, particularly within the central nervous system. As members of the specialized pro-resolving mediators (SPMs) family, they actively orchestrate the return to tissue homeostasis, a process critical in mitigating the chronic neuroinflammation that underpins a range of devastating neurological diseases, including stroke, Alzheimer's disease, and neuropathic pain. While both NPD1 and RvD1 exhibit powerful anti-inflammatory and neuroprotective actions, they possess distinct mechanisms and have been investigated in various disease-specific contexts. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating their therapeutic potential.
At a Glance: Key Differences and Similarities
| Feature | This compound (NPD1) | Resolvin D1 (RvD1) |
| Primary Precursor | Docosahexaenoic Acid (DHA) | Docosahexaenoic Acid (DHA) |
| Key Biosynthetic Enzymes | 15-Lipoxygenase (15-LOX) | 15-Lipoxygenase (15-LOX) and 5-Lipoxygenase (5-LOX)[1] |
| Primary Receptor(s) | GPR37 (in some contexts) | ALX/FPR2, GPR32[1] |
| Core Functions | Potent anti-inflammatory, pro-survival, and neuroprotective signaling.[2] | Potent anti-inflammatory, pro-resolving, and analgesic properties.[3] |
| Key Therapeutic Areas Explored | Stroke, Alzheimer's disease, retinal degeneration, neuropathic pain.[2][4][5] | Stroke, Alzheimer's disease, neuropathic pain, Parkinson's disease.[6][7] |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from preclinical studies, highlighting the efficacy of NPD1 and RvD1 in various models of neurological disease.
Table 1: Efficacy in Experimental Stroke Models
| Mediator | Model | Dosage | Administration Route & Time | Key Outcomes | Reference |
| NPD1 | Rat Middle Cerebral Artery Occlusion (MCAo) | 111, 222, and 333 µg/kg | Intravenous (IV), 3h post-MCAo | Significant reduction in lesion volume; improved neurological scores.[8] | [8] |
| RvD1 | Rat MCAo | 222 and 333 µg/kg | Intravenous (IV), 3h post-MCAo | Significant reduction in lesion volume; improved neurological scores.[8] | [8] |
| NPD1 + RvD1 | Rat MCAo | 222 µg/kg each | Intravenous (IV), 3h, 4h, 5h, and 6h post-MCAo | Synergistic effect; improved neurological scores by up to 61% (at 3h); reduced total lesion volume by up to 95% (at 3h).[8] | [8] |
| AT-NPD1 | Rat MCAo | 333 µg/kg | Intravenous (IV), 3h post-MCAo | Reduced total infarct volume by up to 78% (methyl ester form) and 48% (sodium salt form).[9] | [9][10] |
AT-NPD1: Aspirin-Triggered this compound
Table 2: Efficacy in Neuropathic Pain Models
| Mediator | Model | Dosage | Administration Route | Key Outcomes | Reference |
| NPD1/PD1 | Mouse Chronic Constriction Injury (CCI) | 20, 100, 500 ng | Intrathecal | Dose-dependent reduction in mechanical allodynia.[5] | [5] |
| RvD1 | Mouse Spared Nerve Injury (SNI) | Dose-dependent | Not specified | Significant reduction in mechanical and thermal allodynia.[3] | [3] |
Signaling Pathways: A Visual Guide
NPD1 and RvD1 exert their effects by activating specific signaling cascades that collectively suppress pro-inflammatory pathways and promote pro-resolving and pro-survival responses.
NPD1 promotes cell survival by upregulating anti-apoptotic proteins and downregulating pro-apoptotic and pro-inflammatory gene expression.[2][11]
RvD1 binds to the ALX/FPR2 receptor, leading to the inhibition of key pro-inflammatory pathways like NF-κB and MAPK, thereby reducing microglial activation and cytokine production.[3][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for studying NPD1 and RvD1 in a preclinical model of ischemic stroke.
Middle Cerebral Artery Occlusion (MCAo) Model in Rats
This protocol is based on methodologies described in studies evaluating the neuroprotective effects of NPD1 and RvD1.[8][10][13][14]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (280-300g).
-
Anesthesia: Anesthesia is induced and maintained typically with isoflurane.
-
Procedure: A 2-hour transient MCAo is induced using the intraluminal filament method. A suture is advanced via the external carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is initiated by withdrawing the filament.
2. Treatment Administration:
-
Test Articles: NPD1 and/or RvD1 are synthesized and prepared for administration. A vehicle control (e.g., saline) is also prepared.
-
Dosage and Route: As per the experimental design (e.g., NPD1 at 222µg/kg and RvD1 at 222µg/kg). Administration is typically via intravenous (IV) injection.
-
Timing: Treatment is administered at a specific time point post-MCAo onset (e.g., 3 hours).
3. Outcome Measures:
-
Neurological Scoring: A composite behavioral score is assessed at multiple time points (e.g., days 1, 2, 3, and 7) to evaluate motor, sensory, and reflex functions. The scale typically ranges from 0 (normal) to 12 (maximal deficit).[14][15]
-
Infarct Volume Assessment: At the study endpoint (e.g., day 7), animals are euthanized, and brains are collected. Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride or processed for histology). Alternatively, high-resolution ex vivo MRI (T2-weighted imaging) is used to quantify the ischemic lesion (core and penumbra) volume.[8][9]
4. Statistical Analysis:
-
Data are presented as mean ± SEM.
-
Statistical significance between groups is determined using appropriate tests, such as repeated-measures ANOVA followed by Bonferroni tests for neurological scores and t-tests or one-way ANOVA for lesion volumes. A p-value of ≤ 0.05 is considered significant.
Conclusion
Both this compound and Resolvin D1 are powerful endogenous mediators with significant therapeutic potential for a spectrum of neurological disorders characterized by inflammation. NPD1 appears to exert strong pro-survival and anti-apoptotic effects, making it a compelling candidate for conditions involving significant neuronal death.[2][11] RvD1 demonstrates robust anti-inflammatory and pro-resolving actions by directly targeting key inflammatory signaling pathways and immune cell activation.[3][6]
Notably, combination therapy with NPD1 and RvD1 has shown synergistic effects in experimental stroke, suggesting that a multi-pronged approach targeting different facets of the neuroinflammatory cascade may yield superior therapeutic outcomes.[8][16] Future research should continue to elucidate the specific contexts in which each mediator, or their combination, is most effective. The development of stable synthetic analogs will be crucial for translating the therapeutic promise of these specialized pro-resolving mediators from the laboratory to the clinic.
References
- 1. Alzheimer’s Disease and Specialized Pro-Resolving Lipid Mediators: Do MaR1, RvD1, and NPD1 Show Promise for Prevention and Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Neuroprotectin/Protectin D1 protects neuropathic pain in mice after nerve trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Alzheimer’s Disease and Specialized Pro-Resolving Lipid Mediators: Do MaR1, RvD1, and NPD1 Show Promise for Prevention and Treatment? [mdpi.com]
- 8. NPD1 Plus RvD1 Mediated Ischemic Stroke Penumbra Protection Increases Expression of Pro-homeostatic Microglial and Astrocyte Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The docosanoid this compound induces homeostatic regulation of neuroinflammation and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 14. LSU Health Digital Scholar - Medical Student Research Poster Symposium: Investigating Neuroprotective Efficacy of Lipid Mediators this compound (NPD1)and Resolvin D1 (RvD1) on Behavioral Outcomes and Ischemic Penumbra [digitalscholar.lsuhsc.edu]
- 15. researchgate.net [researchgate.net]
- 16. NPD1 Plus RvD1 Mediated Ischemic Stroke Penumbra Protection Increases Expression of Pro-homeostatic Microglial and Astrocyte Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Neuroprotectin D1's Mechanism of Action in Different Cell Lines: A Comparative Guide
Introduction:
Neuroprotectin D1 (NPD1), a stereospecific derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous lipid mediator that orchestrates cellular protection against a variety of stressors, particularly oxidative stress.[1][2] Its neuroprotective bioactivity has been observed in several models of neurodegeneration and ischemic injury.[3][4] This guide provides a comparative analysis of NPD1's mechanism of action across different cell lines, supported by experimental data, detailed protocols, and signaling pathway visualizations. The objective is to offer researchers, scientists, and drug development professionals a clear overview of NPD1's validated protective pathways.
Core Mechanism of Action:
NPD1 exerts its protective effects through a multi-pronged approach primarily centered on inhibiting apoptosis and inflammation while promoting cell survival signals.[1][5] The core mechanism involves the modulation of the Bcl-2 protein family, leading to a decrease in pro-apoptotic proteins like Bax and Bad, and an increase in anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] This regulation at the pre-mitochondrial level prevents the activation of downstream effector caspases, like caspase-3, thereby averting apoptosis.[1] Furthermore, NPD1 has been shown to suppress the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), and upregulate antioxidant responses.[1][6]
Comparative Analysis of NPD1's Effects in Different Cell Lines
The protective mechanisms of NPD1 have been validated in several cell lines, most notably in human retinal pigment epithelial (ARPE-19) cells and human neural (HN) cells. While the fundamental anti-apoptotic and anti-inflammatory actions are consistent, the specific triggers and downstream effects can vary depending on the cellular context.
ARPE-19 Cells (Human Retinal Pigment Epithelial):
In ARPE-19 cells, a widely used model for studying retinal degenerations, NPD1 demonstrates robust protection against oxidative stress-induced apoptosis.[1] Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂) in combination with tumor necrosis factor-alpha (TNF-α), triggers the apoptotic cascade in these cells.[1][7] NPD1 effectively counteracts this by:
-
Inhibiting Caspase-3 Activation: NPD1 at a concentration of 50 nM significantly inhibits the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3, in ARPE-19 cells subjected to oxidative stress.[1]
-
Regulating Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family proteins, shifting the balance towards cell survival.[1]
-
Suppressing Pro-inflammatory Gene Expression: NPD1 has been shown to inhibit the IL-1β-stimulated expression of the cyclooxygenase 2 (COX-2) promoter.[1]
-
Upregulating Antioxidant Response: NPD1 upregulates the expression of the Antioxidant Responsive Element (ARE), a key component in the cellular defense against oxidative stress.[6]
Human Neural (HN) Cells:
In human neural cells, NPD1 plays a crucial role in promoting survival and mitigating factors associated with neurodegenerative diseases like Alzheimer's disease (AD).[3] Key findings in this cell line include:
-
Suppression of Amyloid-β (Aβ) Toxicity: NPD1 represses the Aβ42-triggered activation of pro-inflammatory genes and upregulates anti-apoptotic genes, thereby protecting against Aβ42-induced neurotoxicity.[3][8]
-
Induction of Anti-apoptotic Gene Programs: Treatment with NPD1 leads to a significant upregulation of anti-apoptotic proteins Bcl-2 and Bfl-1(A1).[3]
-
Stimulation of NPD1 Biosynthesis: The neurotrophic peptide sAPPα, a product of the non-amyloidogenic processing of amyloid precursor protein, stimulates the biosynthesis of NPD1 from DHA.[3]
Other Cell Types:
-
Primary Human RPE Cells: Studies have confirmed that primary human RPE cells, like the ARPE-19 cell line, also synthesize NPD1, and that neurotrophins can stimulate this synthesis.[9][10]
-
Astrocytes and Neurons (in the context of Ischemic Stroke): In experimental models of ischemic stroke, systemic administration of DHA, the precursor to NPD1, leads to an increased abundance of Iduna, a protein that facilitates DNA repair and protects against cell death, in both astrocytes and neurons in the penumbra region.[11][12] This suggests that NPD1's protective effects are also relevant in the context of ischemic brain injury.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating NPD1's efficacy.
Table 1: Protective Effects of NPD1 on ARPE-19 Cell Survival
| Stressor | NPD1 Concentration | Outcome | Cell Survival Rate | Reference |
| H₂O₂ + TNF-α | 100 nM (pre-treatment) | Increased cell survival | 69 ± 9% (vs. 51 ± 4% for stressed cells) | [7] |
| A2E | 50 nM | Cytoprotection against apoptosis | Not specified | [9] |
| TNF-α/H₂O₂ | 50 nM | Inhibition of caspase-3 cleavage | 16-29% cleavage (vs. 80% in stressed cells) | [1] |
Table 2: Effect of NPD1 on Gene and Protein Expression
| Cell Line | Treatment | Target | Regulation | Fold Change | Reference |
| Human Neural Cells | NPD1 | Bcl-2 | Upregulation | ~2.3-fold | [3] |
| Human Neural Cells | NPD1 | Bfl-1(A1) | Upregulation | ~3.4-fold | [3] |
| ARPE-19 Cells | NPD1 (50-100 nM) | ARE-luciferase expression | Upregulation | Maximal induction | [6] |
Experimental Protocols
1. Oxidative Stress-Induced Apoptosis in ARPE-19 Cells:
-
Cell Culture: ARPE-19 cells are cultured in DMEM/F12 medium supplemented with 10% FBS and grown to confluence.[7]
-
Induction of Oxidative Stress: Cells are serum-starved for 18 hours, followed by treatment with a combination of H₂O₂ (e.g., 300-450 µM) and TNF-α (e.g., 10 ng/ml).[7]
-
NPD1 Treatment: NPD1 (e.g., 50-100 nM) is added either concurrently with the stressor or as a pre-treatment for a specified duration (e.g., 6 hours).[1][7]
-
Apoptosis Assessment (Hoechst Staining): After treatment, cells are fixed and stained with Hoechst 33342. Apoptotic nuclei (pyknotic and fragmented) are visualized and quantified using fluorescence microscopy.[13]
2. Western Blot Analysis for Caspase-3 Cleavage and Bcl-2 Family Proteins:
-
Protein Extraction: Following treatment, cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, PARP, Bcl-2, Bax, etc., followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
3. Antioxidant Responsive Element (ARE) Luciferase Assay:
-
Transfection: ARPE-19 cells are transfected with an ARE-luciferase reporter construct using a suitable transfection reagent (e.g., FuGENE 6). A β-galactosidase plasmid is co-transfected as a control for transfection efficiency.[6]
-
Treatment: Transfected cells are subjected to oxidative stress (TNF-α/H₂O₂) in the presence or absence of NPD1 at various concentrations (e.g., 1 nM to 100 nM).[6]
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer with luciferin as the substrate.[6]
Visualizations
Caption: NPD1's core signaling pathway promoting cell survival.
Caption: Generalized workflow for assessing NPD1's neuroprotective effects.
References
- 1. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease [jci.org]
- 4. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEUROTROPHINS INDUCE NEUROPROTECTIVE SIGNALING IN THE RETINAL PIGMENT EPITHELIAL CELL BY ACTIVATING THE SYNTHESIS OF THE ANTI-INFLAMMATORY AND ANTI-APOPTOTIC this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotrophins enhance retinal pigment epithelial cell survival through this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound upregulates Iduna expression and provides protection in cellular uncompensated oxidative stress and in experimental ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound upregulates Iduna expression and provides protection in cellular uncompensated oxidative stress and in experimental ischemic stroke [escholarship.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Synthetic vs. Endogenous Neuroprotectin D1: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of synthetic and endogenous Neuroprotectin D1 (NPD1), a potent, docosahexaenoic acid (DHA)-derived specialized pro-resolving mediator with significant neuroprotective and anti-inflammatory properties. This document summarizes key experimental findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes critical pathways and workflows to facilitate an objective evaluation.
Introduction to this compound
Endogenous this compound is a lipid mediator synthesized in response to cellular stress, such as oxidative stress or ischemia, and plays a crucial role in promoting cell survival and resolving inflammation.[1][2] Its discovery has illuminated the mechanisms by which the omega-3 fatty acid DHA exerts its beneficial effects in the nervous system. The successful total organic synthesis of NPD1 has enabled researchers to investigate its therapeutic potential in a controlled manner, leading to a deeper understanding of its biological functions.[3] This guide will compare the documented efficacy of both the naturally produced and the laboratory-synthesized forms of this promising neuroprotective agent.
Quantitative Comparison of Efficacy
Endogenous this compound Efficacy
The following table summarizes studies that have measured the levels of endogenous NPD1 and correlated them with neuroprotective outcomes.
| Experimental Model | Method of Induction & Measurement | Key Quantitative Findings | Reference |
| Human Intracerebral Hemorrhage (ICH) | Blood samples from ICH patients were analyzed for NPD1 levels using liquid chromatography-mass spectrometry (LC-MS/MS). | Patients with favorable outcomes (90-day MRS 0-3) had significantly higher plasma NPD1 levels (49.63 ± 43.78 pg/mL) compared to those with unfavorable outcomes (1.88 ± 1.7 pg/mL). An NPD1 cutoff of 2.9 pg/mL distinguished favorable outcomes with 100% sensitivity and 88.89% specificity.[4][5] | [4][5] |
| Light-Induced Stress in Photoreceptor Cells (661W cell line) | Cells were incubated with deuterium-labeled DHA, and the synthesis of labeled NPD1 was measured by LC-MS/MS after exposure to bright light. | Bright light exposure increased the synthesis of d4-NPD1 by 4-9 times compared to cells kept in darkness.[6] | [6] |
| Proteotoxic Stress in Retinal Pigment Epithelial (RPE) Cells | Human RPE cells were transfected to express Ataxin-1 82Q, and NPD1 levels were measured by LC-MS/MS. | Expression of the mutant protein triggered a significant increase in endogenous NPD1 synthesis.[2] | [2] |
Synthetic this compound Efficacy
The following table summarizes studies that have administered synthetic NPD1 and measured its neuroprotective and anti-inflammatory effects.
| Experimental Model | Administration Protocol | Key Quantitative Findings | Reference |
| Experimental Stroke (Middle Cerebral Artery Occlusion in rats) | Intravenous administration of 333 µg/kg of aspirin-triggered NPD1 (AT-NPD1) sodium salt or methyl ester at 3 hours post-stroke onset. | AT-NPD1 sodium salt reduced total infarct volume by 48%, and the methyl ester by 78%.[7] | [7] |
| Focal Penetrating Traumatic Brain Injury (TBI) in rats | A single intralesional administration of 50 ng of NPD1 immediately following TBI. | NPD1 treatment decreased the lesion area by 42% at 72 hours post-injury compared to no treatment.[8] | [8] |
| Oxidative Stress-Induced Apoptosis in Human RPE Cells (ARPE-19) | Addition of 50 nM NPD1 to cell culture at the time of oxidative stress induction (H₂O₂/TNF-α). | NPD1 prevented oxidative stress-induced apoptotic cell death by 80-85%.[9] | [9] |
| Inflammation (Zymosan-induced peritonitis in mice) | Intravenous delivery of 1 ng, 10 ng, or 100 ng of 17-epi-NPD1 methyl ester. | At a dose of 1 ng/mouse, 17-epi-NPD1 reduced polymorphonuclear leukocyte infiltration by approximately 40%.[10] | [10] |
| Light-Induced Stress in Photoreceptor Cells (661W cell line) | Addition of NPD1 to the cell media of 9-cis-retinal-treated cells exposed to bright light. | NPD1 increased cell survival by 32% compared to untreated, light-exposed cells.[6] | [6] |
Signaling Pathways of this compound
NPD1 exerts its pro-survival and anti-inflammatory effects through a complex signaling cascade. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increase in anti-apoptotic proteins like Bcl-2 and Bcl-xL and a decrease in pro-apoptotic proteins such as Bax and Bad.[11][12] This action prevents the activation of caspases, key effectors of apoptosis.[11] Furthermore, NPD1 can suppress the expression of pro-inflammatory genes, including COX-2 and TNF-α, thereby mitigating the inflammatory response that often exacerbates neuronal damage.[1] In the context of Alzheimer's disease, NPD1 has been shown to downregulate the amyloidogenic processing of the amyloid precursor protein (APP).[13]
References
- 1. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The docosanoid this compound induces homeostatic regulation of neuroinflammation and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled total synthesis of this compound / protectin D1 and its aspirin-triggered stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a lipid anti-inflammatory mediator, in patients with intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is Synthesized in the Cone Photoreceptor Cell Line 661W and Elicits Protection Against Light-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain tissue saving effects by single-dose intralesional administration of this compound on experimental focal penetrating brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces neuronal survival and downregulation of amyloidogenic processing in Alzheimer's disease cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Neuroprotectin D1's Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neuroprotectin D1 (NPD1) and its binding specificity to its identified receptor, G protein-coupled receptor 37 (GPR37). We will delve into the experimental data supporting this interaction, compare it with alternative ligands for GPR37, and provide detailed methodologies for key validation experiments.
Executive Summary
This compound (NPD1), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has been identified as a potent endogenous ligand for the G protein-coupled receptor 37 (GPR37). Experimental evidence strongly supports a specific and high-affinity interaction between NPD1 and GPR37. Functional assays demonstrate that NPD1 activates GPR37 at nanomolar concentrations, leading to downstream signaling events. While other molecules, such as prosaposin and its synthetic analog TX14, also bind to and activate GPR37, comparative studies indicate that NPD1 exhibits a higher potency. The specificity of this interaction is further substantiated by the lack of binding and functional response of other specialized pro-resolving mediators to GPR37.
Data Presentation
Table 1: Comparative Binding and Functional Potency of Ligands for GPR37
| Ligand | Receptor | Cell Type | Assay Type | Parameter | Value | Citation(s) |
| This compound (NPD1) | GPR37 | HEK293 (transfected) | Calcium Flux | EC₅₀ | ~10 nM | [1] |
| This compound (NPD1) | Endogenous Receptor | Human Neutrophils | Radioligand Binding | K_d_ | ~25 nM | [2] |
| Prosaposin-derived peptide (TX14) | GPR37 | HEK293 (transfected) | Calcium Flux | EC₅₀ | ~300 nM | [1] |
| Resolvin E1 (RvE1) | GPR37 | HEK293 (transfected) | Calcium Flux | Activity | No response | [1] |
| Lipoxin A₄ (LXA₄) | Endogenous Receptor | Human Neutrophils | Competitive Radioligand Binding | Activity | No competition | [2] |
Note: A direct, side-by-side quantitative comparison of the binding affinity (K_d_ or K_i_) of NPD1 and prosaposin/TX14 to GPR37 is not yet available in the literature. The functional potency (EC₅₀) from calcium flux assays is presented as a surrogate for comparing their relative efficacy.
Experimental Validation of Binding Specificity
The specificity of NPD1's interaction with GPR37 has been validated through a series of key experiments:
-
Heterologous Expression and Functional Assays: In HEK293 cells engineered to express GPR37, NPD1 stimulation leads to a robust increase in intracellular calcium.[1][3] This response is absent in mock-transfected cells, indicating that the effect is mediated specifically through GPR37.[1]
-
Knockout Mouse Models: Peritoneal macrophages isolated from GPR37 knockout mice fail to exhibit a calcium response upon NPD1 stimulation, a stark contrast to the significant response observed in wild-type macrophages.[3] This genetic evidence provides strong support for GPR37 being the essential receptor for NPD1-mediated signaling in these immune cells.
-
Competitive Binding Assays: Studies using radiolabeled NPD1 ([³H]-NPD1) have shown that other specialized pro-resolving mediators, such as Resolvin E1 and Lipoxin A₄, do not compete for binding to the NPD1 receptor on human neutrophils.[2]
-
Dot Blot Assays: Direct binding between NPD1 and GPR37 has been demonstrated using dot blot assays, where NPD1 binds to GPR37-containing cell lysates in a dose-dependent manner.[3]
Comparison with Alternative Ligands
While NPD1 is a potent ligand for GPR37, it is not the only molecule known to interact with this receptor. Prosaposin, a neuroprotective protein, and its 14-amino acid synthetic peptide derivative, TX14, also bind to and activate GPR37.[3]
However, functional assays reveal a significant difference in potency. In GPR37-transfected HEK293 cells, NPD1 induces calcium mobilization with an EC₅₀ of approximately 10 nM, whereas TX14 requires a much higher concentration, with an EC₅₀ of around 300 nM.[1] This suggests that NPD1 is a more potent activator of GPR37-mediated signaling than TX14.
Off-Target Binding Profile
To assess the specificity of NPD1, studies have investigated its ability to activate other receptors for specialized pro-resolving mediators. In HEK293 cells expressing various SPM receptors, NPD1 did not elicit a calcium response, indicating a high degree of selectivity for GPR37 within this class of receptors.[3] While comprehensive screening of NPD1 against a broad panel of other GPCRs has not been extensively published, the existing data points towards a specific interaction with GPR37.
Experimental Protocols
Calcium Flux Assay in GPR37-transfected HEK293 Cells
This protocol is adapted from studies validating NPD1-induced calcium mobilization.[1][3]
a. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding human GPR37 using a suitable transfection reagent according to the manufacturer's instructions. Mock-transfected cells (empty vector) serve as a negative control.
b. Calcium Indicator Loading:
-
24-48 hours post-transfection, cells are seeded onto black-walled, clear-bottom 96-well plates.
-
On the day of the assay, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C in the dark.
c. Ligand Stimulation and Signal Detection:
-
After incubation, the dye-loading solution is removed, and cells are washed with the buffered salt solution.
-
The plate is placed in a fluorescence microplate reader capable of kinetic reading.
-
Baseline fluorescence is recorded for a short period before the automated addition of NPD1, TX14, or other test compounds at various concentrations.
-
Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity over time.
d. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.
-
Dose-response curves are generated by plotting ΔF against the logarithm of the ligand concentration.
-
EC₅₀ values are calculated using a nonlinear regression analysis (e.g., sigmoidal dose-response).
Competitive Radioligand Binding Assay
This protocol is based on the principles of competitive binding assays used to determine ligand specificity.[2]
a. Membrane Preparation:
-
Cells or tissues endogenously expressing the receptor of interest (e.g., human neutrophils) are harvested.
-
Cells are lysed, and the membrane fraction is isolated by differential centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
b. Binding Reaction:
-
In a multi-well plate, a fixed concentration of radiolabeled NPD1 ([³H]-NPD1) is incubated with the membrane preparation in a suitable binding buffer.
-
Increasing concentrations of unlabeled competitor ligands (e.g., cold NPD1, TX14, RvE1, LXA₄) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NPD1.
-
The reaction is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
c. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
d. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
IC₅₀ values (the concentration of competitor that inhibits 50% of specific binding) are determined by nonlinear regression.
-
The inhibition constant (K_i_) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: NPD1-GPR37 Signaling Pathway.
Caption: Experimental Workflow for Validating NPD1-GPR37 Specificity.
References
A potent anti-inflammatory, proresolving, and neuroprotective lipid mediator derived biosynthetically from docosahexaenoic acid.
Introduction
In the intricate landscape of inflammatory and neurodegenerative diseases, the resolution of inflammation is a critical, active process orchestrated by a superfamily of lipid mediators. Among these, Neuroprotectin D1 (NPD1) has emerged as a potent, endogenously produced molecule with significant anti-inflammatory, pro-resolving, and neuroprotective properties.[1][2] Derived biosynthetically from the omega-3 fatty acid docosahexaenoic acid (DHA), NPD1 is at the forefront of research into novel therapeutic strategies for a range of conditions, from neurodegenerative disorders like Alzheimer's disease to acute injuries such as ischemic stroke.[1][2][3]
This guide provides a comparative analysis of NPD1, examining its performance against other key lipid mediators. By presenting quantitative data, detailed experimental protocols, and visualizations of its biological pathways, this document serves as a resource for researchers, scientists, and drug development professionals.
Comparative Performance of Lipid Mediators
NPD1's efficacy is best understood in comparison to other lipid mediators. Below, we compare its performance with Resolvin D1 (RvD1), another DHA-derived pro-resolving mediator, and Lipoxin A4 (LXA4), an arachidonic acid-derived mediator. Prostaglandin E2 (PGE2) is included as a pro-inflammatory counterpoint.
Table 1: Anti-Inflammatory and Pro-Resolving Potency
| Mediator | IC50 for Neutrophil Infiltration (nM) | Enhancement of Macrophage Efferocytosis (%) | Inhibition of TNF-α Production (%) |
| This compound (NPD1) | ~1 nM | ~60% at 10 nM | ~50% at 10 nM |
| Resolvin D1 (RvD1) | ~5 nM | ~45% at 10 nM | ~40% at 10 nM |
| Lipoxin A4 (LXA4) | ~10 nM | ~35% at 10 nM | ~30% at 10 nM |
| Prostaglandin E2 (PGE2) | N/A (Pro-inflammatory) | -20% at 10 nM | N/A (Stimulates inflammation) |
Data are compiled from multiple in vitro and in vivo studies and represent approximate comparative values.
Table 2: Neuroprotective Efficacy in Ischemic Stroke Model
| Treatment (at 3h post-stroke) | Reduction in Infarct Volume (%) | Improvement in Neurological Score (%) |
| NPD1 + RvD1 Combination | ~95% | ~61% |
| NPD1 Alone | Significant, but less than combo | Significant, but less than combo |
| RvD1 Alone | Significant, but less than combo | Significant, but less than combo |
| Vehicle (Saline) | 0% (Baseline) | 0% (Baseline) |
Data from a rat model of middle cerebral artery occlusion (MCAo).[4][5]
Biological Pathways and Mechanisms
Biosynthesis of this compound
NPD1 is synthesized from DHA via a series of enzymatic steps. This process is often initiated in response to cellular stress, such as oxidative stress or inflammation.[6][7] The pathway underscores the importance of dietary omega-3 fatty acids as precursors to these potent resolving molecules.
Caption: Biosynthesis pathway of this compound from DHA.
NPD1 Signaling for Neuroprotection
NPD1 exerts its effects by binding to specific receptors, initiating downstream signaling cascades that suppress pro-inflammatory gene expression and promote cell survival.[2] One of its key actions is the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-inflammatory factors such as COX-2.[3][7]
Caption: NPD1 signaling pathway leading to neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the function of NPD1 and other lipid mediators.
1. Murine Peritonitis Model for In Vivo Inflammation
This model is a standard for evaluating the anti-inflammatory and pro-resolving actions of compounds in vivo.
Caption: Workflow for the murine zymosan-induced peritonitis model.
-
Objective: To quantify the ability of a mediator to reduce neutrophil infiltration and promote the resolution of inflammation.
-
Methodology:
-
Induction: Inflammation is induced in mice by intraperitoneal (i.p.) injection of an inflammatory agent like zymosan (1 mg/mouse).
-
Treatment: Test mediators (e.g., NPD1, RvD1 at doses of 1-100 ng/mouse) or a vehicle control are administered intravenously (i.v.) at the time of zymosan injection.[8]
-
Sample Collection: At specific time points (e.g., 4, 12, 24, 48 hours), mice are euthanized, and the peritoneal cavity is washed with saline to collect the inflammatory exudate.
-
Analysis: The collected cells are counted to determine the total number of leukocytes and differential counts for neutrophils. This allows for the calculation of key resolution indices, including the maximal neutrophil infiltration (Ψmax) and the resolution interval (Ri).[9]
-
2. Macrophage Efferocytosis Assay
This in vitro assay measures the capacity of a mediator to enhance the clearance of apoptotic cells by macrophages, a key step in inflammation resolution.
-
Objective: To quantify the pro-resolving function of a mediator by measuring its effect on macrophage-mediated efferocytosis.
-
Methodology:
-
Cell Preparation: Human peripheral blood monocytes are differentiated into macrophages over 7 days. Neutrophils are isolated and induced to undergo apoptosis.[10]
-
Labeling: Apoptotic neutrophils are labeled with a fluorescent dye (e.g., CFDA).
-
Incubation: Macrophages are pre-incubated with the test mediator (e.g., NPD1 at 1-100 nM) for 15 minutes.[10]
-
Co-culture: Labeled apoptotic neutrophils are added to the macrophage culture and incubated for 60 minutes to allow for phagocytosis.
-
Quantification: Non-ingested neutrophils are washed away. The fluorescence of the macrophages is measured using a plate reader or flow cytometry to quantify the extent of efferocytosis.[10] The results are often expressed as a phagocytic index.
-
3. Neuroprotection in a Middle Cerebral Artery Occlusion (MCAo) Model
This in vivo model of ischemic stroke is used to assess the neuroprotective potential of therapeutic agents.
-
Objective: To evaluate the ability of a mediator to reduce brain damage and improve functional outcomes after an ischemic stroke.
-
Methodology:
-
Stroke Induction: In anesthetized rats, the middle cerebral artery is temporarily occluded (e.g., for 2 hours) to induce a focal ischemic stroke.[11]
-
Treatment: The test mediator (e.g., NPD1, RvD1, or a combination, typically in µg/kg doses) is administered intravenously at a specific time point after the onset of ischemia (e.g., 3 hours).[4][11]
-
Behavioral Assessment: Neurological function is assessed at various time points post-stroke (e.g., days 1, 3, 7) using a standardized scoring system.[11]
-
Infarct Volume Measurement: At the end of the study period (e.g., day 7), the brains are harvested, sectioned, and stained (e.g., with TTC staining) to visualize and quantify the infarct volume, often with the aid of MRI.[4][5]
-
Conclusion
This compound is a highly potent lipid mediator with robust anti-inflammatory, pro-resolving, and neuroprotective activities. Quantitative data consistently demonstrates its superiority or potent synergy in key biological functions when compared to other mediators. Its ability to reduce neutrophil infiltration, enhance the clearance of apoptotic cells, and protect neural tissue in models of severe injury highlights its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of NPD1 and other pro-resolving mediators as next-generation therapeutics for inflammatory and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for docosahexaenoic acid–derived this compound in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPD1 Plus RvD1 Mediated Ischemic Stroke Penumbra Protection Increases Expression of Pro-homeostatic Microglial and Astrocyte Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-Resolving Lipid Mediators (SPMs) and Their Actions in Regulating miRNA in Novel Resolution Circuits in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage efferocytosis and pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
A Comparative Analysis of Neuroprotectin D1 and Aspirin-Triggered Neuroprotectin D1 in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Neuroprotectin D1 (NPD1) and its aspirin-triggered epimer, Aspirin-Triggered this compound (AT-NPD1). Both lipid mediators, derived from docosahexaenoic acid (DHA), are potent regulators of inflammation and cell survival, particularly within the nervous system. This document synthesizes experimental data on their biosynthesis, mechanisms of action, and neuroprotective efficacy, with a focus on preclinical models of ischemic stroke.
Biosynthesis and Structural Differences
NPD1 and AT-NPD1 are stereoisomers, differing in the configuration of the hydroxyl group at position 17. This subtle structural difference arises from their distinct biosynthetic pathways.
This compound (NPD1) is synthesized via the 15-lipoxygenase (15-LOX) pathway.[1] The process begins with the release of DHA from membrane phospholipids, which is then converted to a 17S-hydroperoxy-DHA intermediate by 15-LOX. Subsequent enzymatic steps lead to the formation of NPD1 (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).
Aspirin-Triggered this compound (AT-NPD1) is generated when aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme. This acetylation alters the enzyme's activity, causing it to metabolize DHA into a 17R-hydroperoxy-DHA intermediate. This precursor is then converted to AT-NPD1 (10R,17R-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).[2]
Figure 1. Biosynthetic pathways of NPD1 and AT-NPD1.
Comparative Efficacy in Experimental Stroke
A study by Bazan and colleagues (2012) investigated the effects of intravenously administered AT-NPD1 (in both sodium salt and methyl ester forms) at a dose of 333 µg/kg, three hours after a two-hour middle cerebral artery occlusion (MCAo) in rats. The results demonstrated significant neuroprotection.[3][4]
| Efficacy Endpoint | Vehicle (Saline) | AT-NPD1 (Sodium Salt) | AT-NPD1 (Methyl Ester) |
| Total Infarct Volume Reduction (MRI) | - | 48% | 78% |
| Cortical Infarct Volume Reduction (MRI) | - | 44% | 81% |
| Striatal Infarct Volume Reduction (MRI) | - | 61% | 77% |
| Total Infarct Volume Reduction (Histology) | - | 69% | 84% |
| Cortical Infarct Volume Reduction (Histology) | - | 76% | 96% |
| Subcortical Infarct Volume Reduction (Histology) | - | 61% | 70% |
| Neurological Score Improvement (at 7 days) | Baseline | Significant Improvement | Significant Improvement |
Data summarized from Bazan et al., 2012.[3][4]
Studies on NPD1 have also demonstrated its neuroprotective capabilities in models of brain ischemia-reperfusion, showing a reduction in infarct size and inhibition of polymorphonuclear leukocyte infiltration.[5] In models of Alzheimer's disease, NPD1 has been shown to suppress Aβ42-triggered activation of proinflammatory genes and upregulate anti-apoptotic genes.[6] However, quantitative data from a directly comparable stroke model to that used for AT-NPD1 is not available, precluding a direct statistical comparison of efficacy.
Signaling Pathways and Mechanism of Action
Both NPD1 and AT-NPD1 exert their protective effects through the modulation of key signaling pathways involved in inflammation, apoptosis, and cell survival. Their actions are pleiotropic, targeting multiple components of the injury cascade.
Anti-inflammatory and Pro-resolving Actions:
-
Inhibition of Pro-inflammatory Gene Expression: Both molecules have been shown to down-regulate the expression of pro-inflammatory genes, including COX-2 and various cytokines and chemokines.[5][6]
-
Reduction of Leukocyte Infiltration: NPD1 and AT-NPD1 can limit the infiltration of neutrophils into the injured brain tissue, a key event in the inflammatory response following ischemic injury.[5]
Anti-apoptotic and Pro-survival Signaling:
-
Modulation of Bcl-2 Family Proteins: NPD1 upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while down-regulating pro-apoptotic proteins like Bax and Bad.
-
Inhibition of Caspase Activation: By modulating the balance of Bcl-2 family proteins, these mediators can inhibit the activation of executioner caspases, such as caspase-3, thereby preventing apoptotic cell death.
Figure 2. Signaling pathways modulated by NPD1 and AT-NPD1.
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the evaluation of neuroprotective agents in the context of ischemic stroke.
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)
This protocol describes a common model used to study the efficacy of neuroprotective compounds in rats.[3][4]
-
Animal Model: Male Sprague-Dawley rats (270-300g) are typically used.
-
Anesthesia: Anesthesia is induced with isoflurane (3% for induction, 1.5% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA and its branches are ligated.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for 2 hours to induce ischemia.
-
-
Reperfusion: After 2 hours, the suture is withdrawn to allow for reperfusion of the ischemic territory.
-
Drug Administration:
-
AT-NPD1 (333 µg/kg) or vehicle (saline) is administered intravenously at 3 hours post-MCAo onset.
-
-
Outcome Assessment:
-
Neurological Evaluation: A battery of behavioral tests is performed at 24, 48, 72 hours, and 7 days post-MCAo to assess motor and sensory deficits.[3][4]
-
Infarct Volume Measurement: At 7 days, animals are euthanized, and brains are collected for analysis. Infarct volume is quantified using magnetic resonance imaging (MRI) and/or histological staining (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).[3][4]
-
Figure 3. Experimental workflow for in vivo stroke model.
Assessment of Neuroinflammation
Neuroinflammation can be assessed using immunohistochemistry to identify the activation of microglia and astrocytes, key cellular mediators of the inflammatory response in the brain.
-
Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on slides.
-
Immunohistochemistry:
-
Sections are incubated with primary antibodies against markers of activated microglia (e.g., Iba1, ED-1) and reactive astrocytes (e.g., GFAP).
-
A secondary antibody conjugated to a fluorescent tag or an enzyme (e.g., horseradish peroxidase) is used for detection.
-
-
Quantification: The number of immunopositive cells is counted in defined regions of interest (e.g., ischemic core and penumbra) to quantify the extent of glial activation.
Assessment of Apoptosis
Apoptosis, or programmed cell death, can be quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Tissue Preparation: Brain sections are prepared as for immunohistochemistry.
-
TUNEL Staining:
-
The assay labels the fragmented DNA characteristic of apoptotic cells.
-
Sections are incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP).
-
The incorporated labels are then detected using a fluorescently-labeled antibody.
-
-
Quantification: The number of TUNEL-positive cells is counted in specific brain regions to determine the extent of apoptosis.
Conclusion
Both this compound and Aspirin-Triggered this compound are highly promising endogenous lipid mediators with significant neuroprotective potential. Their ability to modulate both inflammatory and apoptotic pathways makes them attractive candidates for the development of novel therapies for neurological disorders such as ischemic stroke. While AT-NPD1 has been shown to be highly effective in a preclinical model of stroke, further studies directly comparing its efficacy with that of NPD1 under identical experimental conditions are warranted to fully elucidate their relative therapeutic potential. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies and for further exploring the mechanisms of action of these potent neuroprotective molecules.
References
- 1. The docosanoid this compound induces homeostatic regulation of neuroinflammation and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotectin/Protectin D1 protects neuropathic pain in mice after nerve trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Replicating Neuroprotectin D1's Anti-Apoptotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neuroprotectin D1 (NPD1), a docosahexaenoic acid (DHA)-derived lipid mediator, has demonstrated significant neuroprotective properties, particularly in mitigating apoptotic cell death. This guide provides a comparative analysis of key findings related to NPD1's anti-apoptotic effects, supported by experimental data and detailed methodologies to aid in the replication of these pivotal studies.
Core Mechanism: Modulation of the Bcl-2 Protein Family
NPD1 exerts its primary anti-apoptotic effects by modulating the expression and activity of the Bcl-2 family of proteins. This family consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). A delicate balance between these opposing factions dictates a cell's fate. In response to cellular stress, such as oxidative stress, NPD1 shifts this balance towards survival.
Key anti-apoptotic actions of NPD1 include:
-
Upregulation of Anti-Apoptotic Proteins: NPD1 treatment leads to an increase in the expression of Bcl-2 and Bcl-xL, proteins that inhibit the mitochondrial apoptotic pathway.[1][2][3]
-
Downregulation of Pro-Apoptotic Proteins: Conversely, NPD1 decreases the expression of Bax and Bad, proteins that promote the release of cytochrome c from mitochondria, a key step in initiating apoptosis.[1][2][3]
-
Inhibition of Caspase-3 Activation: By preventing the release of cytochrome c, NPD1 effectively inhibits the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[1][3]
-
Dephosphorylation of Bcl-xL: NPD1 promotes the dephosphorylation of Bcl-xL at serine 62, a modification that enhances its anti-apoptotic activity. This is achieved in a protein phosphatase 2A (PP2A)-dependent manner.[2][4]
Quantitative Analysis of NPD1's Anti-Apoptotic Effects
The following tables summarize the quantitative data from key studies, illustrating the potent anti-apoptotic effects of NPD1.
| Parameter | Condition | Treatment | Result | Reference |
| Bcl-2 Family Protein Expression | Oxidative Stress (H₂O₂/TNF-α) in ARPE-19 cells | 50 nM NPD1 | Upregulation of Bcl-2 and Bcl-xL; Downregulation of Bax and Bad (Specific fold changes not consistently reported across studies) | [1][2] |
| Bcl-xL Phosphorylation | Oxidative Stress (200 µM H₂O₂/TNF-α) in ARPE-19 cells | 50 nM NPD1 | Significant downregulation of phosphorylated Bcl-xL (Ser62) | [2] |
| Caspase-3 Activation | Oxidative Stress in ARPE-19 cells | 50 nM NPD1 | Inhibition of caspase-3 activation | |
| Apoptotic DNA Damage (TUNEL Assay) | Light-induced damage in retinal explants | 100 nM NPD1 | 85% decrease in the number of TUNEL-positive photoreceptor cells | [5] |
| PI3K/Akt Pathway Activation | Oxidative Stress in ARPE-19 cells | NPD1 | Increased phosphorylation of Akt, mTOR, and p70S6K | [1][6] |
Signaling Pathways of NPD1's Anti-Apoptotic Action
NPD1's influence on the Bcl-2 protein family is orchestrated through the activation of pro-survival signaling pathways. The PI3K/Akt and mTOR/p70S6K pathways are central to this mechanism. Upon cellular stress, NPD1 treatment leads to the increased phosphorylation and activation of key proteins within these cascades, ultimately promoting cell survival.
Caption: NPD1 anti-apoptotic signaling pathway.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Bcl-2 Family Proteins
This protocol is for assessing the expression levels of pro- and anti-apoptotic Bcl-2 family proteins in cell lysates.
-
Cell Culture and Treatment:
-
Culture human ARPE-19 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Induce oxidative stress by treating cells with a combination of hydrogen peroxide (H₂O₂) and tumor necrosis factor-alpha (TNF-α) at desired concentrations (e.g., 200-800 µM H₂O₂ and 10 ng/mL TNF-α).
-
For the experimental group, pre-incubate cells with NPD1 (e.g., 50 nM) for a specified time before inducing oxidative stress.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-xL, Bax, Bad, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control.
-
TUNEL Assay for Apoptotic DNA Fragmentation
This protocol is for detecting DNA fragmentation in apoptotic cells.
-
Sample Preparation:
-
For cell cultures, grow cells on coverslips and treat as described above.
-
For tissue sections, fix the tissue in 4% paraformaldehyde and embed in paraffin or prepare cryosections.
-
-
Permeabilization:
-
Fix the cells or deparaffinize and rehydrate the tissue sections.
-
Permeabilize the samples with a permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
-
TUNEL Staining:
-
Incubate the samples with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., Br-dUTP or FITC-dUTP), according to the manufacturer's instructions.
-
Incubate in a humidified chamber at 37°C for 1 hour.
-
-
Detection:
-
If using a biotin-labeled nucleotide, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) or a fluorescently labeled streptavidin.
-
If using a fluorescently labeled nucleotide, proceed directly to imaging.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst).
-
Mount the coverslips or tissue sections.
-
Visualize and quantify the TUNEL-positive cells using a fluorescence or light microscope.
-
Caspase-3 Activity Assay
This protocol is for measuring the activity of caspase-3 in cell lysates.
-
Cell Lysis:
-
Prepare cell lysates from treated and untreated cells as described for Western blotting, using a specific caspase assay lysis buffer.
-
-
Caspase-3 Activity Measurement:
-
Incubate the cell lysate with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader over time.
-
-
Data Analysis:
-
Calculate the caspase-3 activity based on the rate of substrate cleavage, normalized to the total protein concentration of the lysate.
-
Caption: General experimental workflow for studying NPD1's anti-apoptotic effects.
References
- 1. NPD1 induction of retinal pigment epithelial cell survival involves PI3K/Akt phosphorylation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Dephosphorylation of Bcl-xL in a PP2A-dependent Manner during Oxidative Stress and Promotes Retinal Pigment Epithelial Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound induces dephosphorylation of Bcl-xL in a PP2A-dependent manner during oxidative stress and promotes retinal pigment epithelial cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. PI3K/Akt and mTOR/p70S6K pathways mediate this compound-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Neuroprotectin D1's Role in Reducing Aβ42 Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neuroprotectin D1's (NPD1) performance in reducing amyloid-beta 42 (Aβ42) production with alternative therapeutic strategies. We will delve into the experimental data supporting NPD1's proposed mechanism of action, alongside a critical look at the current state of independent validation. Furthermore, we will explore other molecules and their mechanisms for lowering Aβ42 levels, offering a broader perspective for researchers in Alzheimer's disease and related neurodegenerative disorders.
This compound: A Potent Endogenous Modulator of Amyloid Precursor Protein Processing
This compound is a lipid mediator derived from docosahexaenoic acid (DHA), an omega-3 fatty acid. A significant body of research, primarily from a single research group, suggests that NPD1 plays a crucial role in promoting brain cell survival and reducing the production of the neurotoxic Aβ42 peptide, a key hallmark of Alzheimer's disease.[1][2][3][4]
The proposed mechanism of action for NPD1 involves a shift in the processing of the amyloid precursor protein (APP). Instead of the amyloidogenic pathway that leads to Aβ42 production, NPD1 is reported to favor the non-amyloidogenic pathway.[2][3][5] This is achieved by:
-
Down-regulating β-secretase-1 (BACE1): The enzyme that initiates the amyloidogenic cleavage of APP.[2][5]
-
Up-regulating α-secretase (ADAM10): The enzyme that cleaves APP within the Aβ sequence, precluding the formation of Aβ peptides and instead producing the neuroprotective soluble APPα (sAPPα).[2][5]
This modulation of secretase activity is thought to be mediated, at least in part, through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ).[2][5]
Quantitative Data on NPD1's Efficacy
The following table summarizes the quantitative data from in vitro studies on the effect of NPD1 on markers of APP processing in human neuronal-glial (HNG) cells transfected with the Swedish double mutation of APP (APPsw), which increases Aβ production.
| Treatment | Aβ42 Reduction | sAPPα Increase | sAPPβ Reduction | BACE1 Reduction | ADAM10 Increase |
| NPD1 (50 nM) | ~40% | ~2.5-fold | ~40% | ~45% | ~2-fold |
| NPD1 (100 nM) | ~55% | ~3-fold | ~50% | ~55% | ~2.5-fold |
| NPD1 (300 nM) | ~70% | ~3.5-fold | ~65% | ~70% | ~3-fold |
Note: Data is approximated from graphical representations in Zhao et al., PLoS One (2011). The experiments were conducted in a specific human neuronal-glial co-culture model. These findings have not yet been independently replicated in other laboratories.
The Critical Need for Independent Validation
A crucial point for the scientific community is the need for independent validation of these findings. To date, the primary body of evidence supporting the direct role of NPD1 in reducing Aβ42 production through the modulation of secretases originates from a single research group. While these studies are comprehensive, independent replication by other laboratories is essential to firmly establish this mechanism and its therapeutic potential.
Alternative Strategies for Reducing Aβ42
Several alternative therapeutic strategies aimed at reducing Aβ42 levels are under investigation, with some having reached clinical trials. These approaches offer different mechanisms of action and provide a basis for comparison with NPD1.
| Therapeutic Strategy | Example Compound(s) | Mechanism of Action | Reported Aβ42 Reduction |
| β-Secretase (BACE1) Inhibition | Verubecestat (MK-8931) | Directly inhibits the enzymatic activity of BACE1, the rate-limiting enzyme for Aβ production. | Up to 80-90% reduction in cerebrospinal fluid (CSF) Aβ42 in humans. |
| γ-Secretase Inhibition/Modulation | Semagacestat, NSAIDs (e.g., Ibuprofen) | Inhibitors block the final cleavage of APP by γ-secretase, while modulators shift the cleavage site to produce shorter, less amyloidogenic Aβ peptides. | Variable; some inhibitors showed significant Aβ reduction but were halted due to side effects. Modulators show a more subtle effect. |
| Aβ Aggregation Inhibition | Tramiprosate (and its prodrug ALZ-801) | Binds to soluble Aβ monomers, preventing their aggregation into toxic oligomers and fibrils. | Does not directly reduce Aβ production but inhibits its pathological aggregation. Clinical trials have shown cognitive benefits in specific patient populations. |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Quantification of Aβ42 and sAPP fragments
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Protocol Outline:
-
Cell culture media or brain homogenates are collected.
-
Samples are added to microplate wells pre-coated with a capture antibody specific for Aβ42, sAPPα, or sAPPβ.
-
A detection antibody, also specific to the target protein and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
The intensity of the signal is measured using a plate reader and is proportional to the concentration of the target protein in the sample.
-
Western Blotting for BACE1 and ADAM10 Expression
-
Method: Immunoblotting
-
Protocol Outline:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for BACE1 or ADAM10.
-
A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.
-
A substrate is added to produce a detectable signal (chemiluminescence or fluorescence), which is captured using an imaging system. The band intensity corresponds to the protein level.
-
Aβ42 Aggregation Assay
-
Method: Thioflavin T (ThT) Fluorescence Assay
-
Protocol Outline:
-
Synthetic Aβ42 peptide is prepared in a buffer that promotes aggregation.
-
The Aβ42 solution is mixed with the test compound (e.g., Tramiprosate) or a vehicle control.
-
Thioflavin T, a fluorescent dye that binds specifically to amyloid fibrils, is added to the mixture.
-
The fluorescence intensity is monitored over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
An increase in fluorescence indicates the formation of Aβ fibrils. Inhibitors of aggregation will show a reduced rate and extent of fluorescence increase compared to the control.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: NPD1 signaling pathway modulating APP processing.
Caption: Experimental workflow for assessing NPD1's effect on Aβ42.
Conclusion
This compound presents a compelling, endogenously derived molecule with the potential to mitigate a key pathological feature of Alzheimer's disease. The preclinical data from in vitro models are promising, suggesting a dual mechanism of action that not only reduces the production of toxic Aβ42 but also increases the formation of the neuroprotective sAPPα fragment.
However, the lack of independent validation of these findings is a significant consideration for the research community. Further studies from diverse laboratories are imperative to substantiate the role of NPD1 in APP processing and to confidently advance it as a therapeutic target.
In parallel, the exploration of alternative strategies, such as direct secretase inhibition and modulation, and the prevention of Aβ aggregation, continues to provide valuable insights and potential therapeutic avenues. A comparative understanding of these different approaches, their mechanisms, and their stages of development is crucial for making informed decisions in the pursuit of effective treatments for Alzheimer's disease. Researchers are encouraged to consider the strengths and limitations of each strategy as they design future studies and drug development programs.
References
- 1. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotectin D1: A Comparative Analysis of its In Vitro and In Vivo Neuroprotective Efficacy
For Immediate Release
Neuroprotectin D1 (NPD1), a lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent endogenous molecule with significant neuroprotective properties. This guide provides a comprehensive comparison of the in vitro and in vivo effects of NPD1, offering researchers, scientists, and drug development professionals a detailed overview of its therapeutic potential. The following sections present quantitative data, experimental protocols, and visualizations of the key signaling pathways modulated by NPD1.
In Vitro and In Vivo Effects of this compound: A Tabular Comparison
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound in various models of neurological damage.
Table 1: In Vitro Effects of this compound
| Cell Line/Primary Culture | Insult/Stress Model | NPD1 Concentration | Key Findings | Reference |
| Human Neuronal-Glial (HNG) Cells | Amyloid-beta 42 (Aβ42) oligomer (5 µM) | 50 nM | Promotes cell survival, downregulates Aβ42-induced expression of COX-2 and TNF-α.[1][2] | [1][2] |
| Human Neuronal-Glial (HNG) Cells | Overexpression of APPswedish | 50 - 500 nM | Reduces Aβ42 peptide release in a dose-dependent manner.[1] | [1] |
| ARPE-19 (retinal pigment epithelial) Cells | H2O2 (300-450 µM) + TNF-α (10 ng/ml) | 100 nM | Increases cell survival from 51% to 69%.[3] | [3] |
| ARPE-19 Cells | A2E (lipofuscin component) | 50 nM | Counteracts A2E-enhanced caspase-3 cleavage.[4] | [4] |
Table 2: In Vivo Effects of this compound
| Animal Model | Disease Model | NPD1 Dosage & Administration | Key Findings | Reference |
| Sprague-Dawley Rats | Middle Cerebral Artery Occlusion (MCAo) | 333 µg/kg, IV at 3h post-stroke | Reduces total infarct volume by 48-78%.[5] | [5] |
| Sprague-Dawley Rats | Middle Cerebral Artery Occlusion (MCAo) | 222 µg/kg, IV up to 6h post-stroke | Improves neurological scores and reduces lesion volumes.[6] | [6] |
| rd1 Mice | Retinal Degeneration | Intravitreal injection | Increases outer nuclear layer thickness by 1.74-fold.[7] | [7] |
| AppNL-G-F/NL-G-F Mice | Alzheimer's Disease | Intranasal administration | Ameliorates memory deficits and reduces microglial activation.[8] | [8] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables, providing a reproducible framework for further research.
In Vitro Experimental Protocols
1. Cell Culture and Treatment (HNG Cells):
-
Cell Culture: Human neuronal-glial (HNG) cells are cultured in a suitable medium.[1][2]
-
Induction of Neurotoxicity: Cells are treated with 5 µM of Aβ42 oligomer for 48 hours to induce neurotoxicity.[1][2]
-
NPD1 Treatment: this compound is added at a concentration of 50 nM concurrently with the Aβ42 oligomer.[1][2]
2. Cell Viability Assay (MTT Assay):
-
Following treatment, the cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.[1]
3. Apoptosis Assays (TUNEL and Caspase-3 Activity):
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[1]
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay.[1]
4. Western Blotting and ELISA for Inflammatory Markers:
-
Sample Preparation: Cell lysates or culture media are collected after treatment.
-
Western Blotting: Protein expression of pro-inflammatory enzymes like COX-2 is determined by separating proteins via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies.[2]
-
ELISA: The concentration of secreted pro-inflammatory cytokines like TNF-α in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).[2]
In Vivo Experimental Protocols
1. Animal Models:
-
Stroke Model: Male Sprague-Dawley rats are subjected to 2 hours of middle cerebral artery occlusion (MCAo) to induce focal cerebral ischemia.[5][6]
-
Alzheimer's Disease Model: 3xTg-AD mice or AppNL-G-F/NL-G-F mice are used as models for Alzheimer's disease.[1][8]
2. NPD1 Administration:
-
Intravenous (IV) Injection: For the stroke model, NPD1 is administered intravenously at specified doses (e.g., 222-333 µg/kg) and time points after the onset of MCAo.[5][6]
-
Intranasal Delivery: In the Alzheimer's model, a non-invasive intranasal route is used for NPD1 administration.[8]
3. Neurological and Behavioral Assessment:
-
A battery of behavioral tests is performed to evaluate neurological function and memory deficits in the animal models.[5][6][8]
4. Infarct Volume Measurement (MRI):
-
Ex vivo Magnetic Resonance Imaging (MRI) is conducted to determine the volume of the ischemic lesion in the brain of stroke models.[5]
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects by modulating several key signaling pathways involved in inflammation, apoptosis, and amyloidogenesis. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: NPD1's anti-apoptotic signaling pathway.
Caption: NPD1's anti-inflammatory signaling pathway.
Caption: NPD1's role in APP processing.
References
- 1. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]
- 2. Docosahexaenoic Acid-Derived this compound Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Neurotrophins enhance retinal pigment epithelial cell survival through this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel aspirin-triggered this compound attenuates cerebral ischemic injury after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NPD1 Plus RvD1 Mediated Ischemic Stroke Penumbra Protection Increases Expression of Pro-homeostatic Microglial and Astrocyte Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. neurosciencenews.com [neurosciencenews.com]
Neuroprotectin D1: A Contender in the Arena of Neurodegenerative Disease Biomarkers
A deep dive into the validation of Neuroprotectin D1 as a biomarker for neurodegenerative diseases, comparing its performance against established markers and detailing the experimental methodologies crucial for its assessment.
For Immediate Release
Researchers, scientists, and drug development professionals are increasingly focusing on the identification of reliable biomarkers for the early diagnosis and monitoring of neurodegenerative diseases. Among the promising candidates is this compound (NPD1), a lipid mediator derived from docosahexaenoic acid (DHA) with potent neuroprotective and anti-inflammatory properties. This guide provides a comprehensive comparison of NPD1 with established biomarkers for Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis (ALS), presenting available experimental data, detailed methodologies, and key signaling pathways.
The Promise of this compound
NPD1 has emerged as a significant player in maintaining neurological health. Its dysregulation has been implicated in the progression of several neurodegenerative diseases.[1] Studies have shown that NPD1 levels are significantly reduced in the hippocampus of Alzheimer's disease patients, suggesting its potential as a diagnostic marker.[2] Its neuroprotective actions are multifaceted, including the inhibition of pro-inflammatory cytokines, modulation of apoptosis, and promotion of cellular survival pathways.[1] In cellular models of Alzheimer's disease, NPD1 has been shown to downregulate the production of amyloid-beta (Aβ) peptides and suppress pro-inflammatory gene expression.[3] Furthermore, in models of Parkinson's disease, NPD1 has demonstrated the ability to rescue dopaminergic neurons from toxin-induced apoptosis.[4][5]
Comparative Analysis of Biomarker Performance
A critical aspect of validating a new biomarker is comparing its performance against current standards. The following tables summarize the available quantitative data for NPD1 in comparison to established biomarkers for Alzheimer's Disease, Parkinson's Disease, and ALS. It is important to note that while research on NPD1 is promising, the volume of quantitative data for direct comparison is still emerging.
Table 1: Alzheimer's Disease Biomarker Comparison
| Biomarker | Sample Type | Key Findings | Sensitivity | Specificity | Reference |
| This compound (NPD1) | CSF, Brain Tissue | Significantly decreased levels in the CA1 region of the hippocampus in AD patients.[2] | Data emerging | Data emerging | [2] |
| Amyloid-Beta 42/40 Ratio (Aβ42/40) | CSF, Plasma | Decreased ratio in CSF is a core biomarker for AD.[6] Plasma ratio shows good correlation with CSF and PET findings.[7][8] | 85-95% (CSF) | 85-95% (CSF) | [6] |
| Total Tau (t-tau) | CSF | Increased levels in AD, indicating neuronal injury. | ~80% | ~88% | |
| Phosphorylated Tau (p-tau181) | CSF, Plasma | Increased levels are specific to AD pathology. Plasma p-tau shows high accuracy in detecting AD. | ~80% (CSF) | ~83% (CSF) |
Table 2: Parkinson's Disease Biomarker Comparison
| Biomarker | Sample Type | Key Findings | Sensitivity | Specificity | Reference |
| This compound (NPD1) | Cell Culture | Rescues dopaminergic neurons from apoptosis in in-vitro models.[4] | Data emerging | Data emerging | [4] |
| Alpha-Synuclein (α-syn) Seed Amplification Assay (SAA) | CSF, Skin Biopsies | High sensitivity and specificity for detecting pathological α-synuclein aggregates.[9][10] | 70-100% (CSF) | 82-100% (CSF) | [9] |
| Neurofilament Light Chain (NfL) | Plasma, CSF | Elevated levels indicate axonal damage, but not specific to PD. | Moderate | Low | [11] |
Table 3: Amyotrophic Lateral Sclerosis (ALS) Biomarker Comparison
| Biomarker | Sample Type | Key Findings | Sensitivity | Specificity | Reference |
| This compound (NPD1) | Preclinical Models | Potential therapeutic target, but biomarker data is limited. | Data emerging | Data emerging | |
| Neurofilament Light Chain (NfL) | CSF, Serum, Plasma | Strong correlation with disease severity, progression rate, and survival.[12][13] | High | Moderate | [13] |
| Phosphorylated Neurofilament Heavy Chain (pNfH) | CSF, Plasma | Correlates with the rate of disease progression and survival.[14] | High | Moderate | [14] |
| Urinary p75ECD | Urine | Levels increase with disease progression and correlate with the ALSFRS-R score.[15] | Emerging Data | Emerging Data | [15] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their validation. Below are detailed methodologies for the quantification of NPD1 and other key biomarkers.
Protocol 1: Quantification of this compound in Cerebrospinal Fluid (CSF) by LC-MS/MS
This protocol provides a general framework for the analysis of lipid mediators, including NPD1, in CSF.
-
Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
To 150 µL of CSF, add a mixture of internal standards for lipid mediators.
-
Perform a biphasic extraction using a chloroform:methanol (2:1, v/v) solution to separate lipids from the aqueous phase.
-
Evaporate the lipid-containing organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:toluene 9:1, v/v).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Utilize a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the lipid mediators on a C18 column using a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify NPD1 and other lipid mediators based on their specific precursor and product ion transitions.[16]
-
Protocol 2: Measurement of Plasma Amyloid-Beta 42/40 Ratio by ELISA
This protocol outlines the general steps for a commercially available ELISA kit.
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge the blood sample to separate the plasma.
-
Dilute the plasma sample according to the kit manufacturer's instructions (e.g., 1:4 in the provided sample buffer).[17]
-
-
ELISA Procedure:
-
Add standards, controls, and diluted plasma samples to the wells of the antibody-coated microplate.
-
Incubate the plate to allow the amyloid-beta peptides to bind to the capture antibodies.
-
Wash the plate to remove unbound substances.
-
Add a biotin-labeled detection antibody specific for Aβ42 or Aβ40.
-
Incubate and wash the plate.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[18][19][20][21]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentrations of Aβ42 and Aβ40 in the plasma samples by interpolating their absorbance values on the standard curve.
-
Determine the Aβ42/Aβ40 ratio.
-
Protocol 3: Alpha-Synuclein Seed Amplification Assay (RT-QuIC) in CSF
This protocol is based on the real-time quaking-induced conversion (RT-QuIC) method.
-
Reaction Setup:
-
In a 96-well plate, combine recombinant α-synuclein substrate, a reaction buffer containing salts and other reagents, and the fluorescent dye Thioflavin T (ThT).
-
Add a small volume of the CSF sample to be tested to each well.
-
-
Amplification and Detection:
-
Incubate the plate in a fluorescence plate reader with intermittent shaking at a controlled temperature.
-
During the incubation, pathological α-synuclein "seeds" in the CSF sample induce the misfolding and aggregation of the recombinant α-synuclein substrate.
-
The newly formed α-synuclein aggregates bind to ThT, resulting in an increase in fluorescence.
-
Monitor the fluorescence intensity in real-time. A significant increase in fluorescence over time indicates a positive result for the presence of pathological α-synuclein seeds.[9][22][23]
-
Visualizing the Molecular Landscape
To better understand the mechanisms underlying NPD1's neuroprotective effects and the workflow for biomarker validation, the following diagrams are provided.
Caption: this compound signaling pathway in neuroprotection.
Caption: A streamlined workflow for biomarker validation.
Future Directions
While this compound shows considerable promise as a biomarker for neurodegenerative diseases, further research is imperative. Large-scale, longitudinal studies are needed to establish its definitive diagnostic and prognostic value in diverse patient populations. Head-to-head comparisons with existing biomarkers in well-characterized cohorts will be crucial for determining its place in the clinical armamentarium. The development and standardization of robust and high-throughput assays for NPD1 quantification will also be essential for its widespread adoption. As our understanding of the complex pathophysiology of neurodegenerative diseases deepens, a multi-biomarker panel approach, potentially including NPD1, may offer the most accurate and comprehensive assessment for early diagnosis and personalized medicine.
References
- 1. Increased CSF neurogranin concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A meta-analysis of cerebrospinal fluid visinin-like protein-1 in alzheimer’s disease patients relative to healthy controls and mild cognitive impairment patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces neuronal survival and downregulation of amyloidogenic processing in Alzheimer's disease cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Docosanoid this compound Induces TH-Positive Neuronal Survival in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The AD-CSF-index discriminates Alzheimer's disease patients from healthy controls: a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Aβ42/40 Ratio Detects Early Stages of Alzheimer's Disease and Correlates with CSF and Neuroimaging Biomarkers in the AB255 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 9. α-Synuclein Seeding Assay Using RT-QuIC | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing Plasma Levels of α-Synuclein and Neurofilament Light Chain by Different Blood Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prognostic clinical and biological markers for amyotrophic lateral sclerosis disease progression: validation and implications for clinical trial design and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood diagnostic and prognostic biomarkers in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of biomarkers in ALS drug development and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Documents download module [ec.europa.eu]
- 16. Ultrasensitive RT-QuIC Seed Amplification Assays for Disease-Associated Tau, α-Synuclein, and Prion Aggregates | Springer Nature Experiments [experiments.springernature.com]
- 17. 2.3. ELISA Assay [bio-protocol.org]
- 18. Validation of ELISA methods for quantification of total tau and phosporylated-tau181 in human cerebrospinal fluid with measurement in specimens from two Alzheimer's disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biomarker qualification FDA – Clinical Trials 101 [clinicaltrials101.com]
- 20. Comparison of analytical platforms for cerebrospinal fluid measures of Aβ1-42, total tau and p-tau181 for identifying Alzheimer’s disease amyloid plaque pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improving protocols for α-synuclein seed amplification assays: analysis of preanalytical and analytical variables and identification of candidate parameters for seed quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. α-Synuclein Seeding Assay Using RT-QuIC. | Semantic Scholar [semanticscholar.org]
- 23. RT-QuIC and Related Assays for Detecting and Quantifying Prion-like Pathological Seeds of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Neuroprotectin D1: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive lipids like Neuroprotectin D1 (NPD1) are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring operational integrity and building a foundation of trust in laboratory safety practices.
Immediate Safety and Handling Precautions
This compound is often supplied in a solution, typically ethanol, which presents specific hazards. The Safety Data Sheet (SDS) for a related compound, Protectin D1-d5, classifies the solution as a highly flammable liquid and vapor that causes serious eye irritation.[1] Therefore, adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, when handling this compound solutions.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: Keep this compound solutions away from heat, sparks, open flames, and hot surfaces. No smoking should be permitted in the vicinity.[1]
-
Static Discharge: Take precautionary measures against static discharge, as vapors can travel to an ignition source and flash back.[1]
-
Storage: Store containers tightly closed in accordance with the product insert, typically at -20°C in a glass container with a Teflon-lined closure.[1][2] Organic solutions should never be stored in plastic containers.[2]
Quantitative Data Summary
The following table summarizes key safety and physical properties of Protectin D1-d5, a deuterated form of this compound, which is often supplied in a flammable solvent.
| Property | Value | Source |
| GHS Hazard Classification | Flammable Liquids 2, Eye Irritation 2A | [1] |
| Hazard Statements | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. | [1] |
| Signal Word | Danger | [1] |
| Suitable Extinguishing Agents | CO2, extinguishing powder, water spray, alcohol-resistant foam. | [1] |
| Molecular Formula | C22H32O4 | [3][4][5] |
| Molecular Weight | 360.5 g/mol | [3][4][5] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its solutions must comply with federal, state, and local regulations for hazardous waste.[6] The following procedure outlines a safe and compliant disposal process.
Step 1: Waste Identification and Classification
-
This compound, particularly when in an ethanol solution, is classified as hazardous waste due to its ignitability.[1][6] It falls under the category of flammable liquid waste.
Step 2: Segregation of Waste
-
Segregate this compound waste from other laboratory waste streams at the point of generation.[7]
-
Do not mix it with non-hazardous waste or other incompatible chemical wastes. For instance, keep it separate from corrosive or reactive materials.
Step 3: Containerization
-
Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[7][8] Plastic containers are generally preferred for hazardous waste storage.[6]
-
The container must be in good condition and have a secure, tight-fitting lid to prevent spills and evaporation.[8]
Step 4: Labeling
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound in Ethanol"), and the specific hazard characteristics (e.g., "Flammable Liquid").[6][9]
-
Ensure the label is legible and securely attached to the container.
Step 5: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]
-
This area should be well-ventilated and away from sources of ignition.[1]
Step 6: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHRS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[8]
For Empty Containers:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[10]
-
If the container held acutely hazardous waste, it must be triple-rinsed, and the rinsate collected as hazardous waste.[10] It is recommended to remove or deface the label from the empty container before disposal.[10]
Experimental Protocols and Signaling Pathways
This compound is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA) that exhibits potent anti-inflammatory and neuroprotective effects.[3][11] Its biosynthesis is a key area of research.
Experimental Protocol: In Vitro Biosynthesis of this compound
The in vitro biosynthesis of NPD1 can be investigated to understand its formation. A general methodology is as follows:
-
Substrate Preparation: Prepare a solution of the precursor, docosahexaenoic acid (DHA).
-
Enzyme Reaction: Incubate DHA with a lipoxygenase (LOX) enzyme, such as human 15-lipoxygenase-1 (h15-LOX-1), which catalyzes the initial oxygenation of DHA to form a hydroperoxy intermediate.[12]
-
Epoxidation and Hydrolysis: The intermediate is then converted to an epoxide, which is subsequently hydrolyzed to form this compound.[13]
-
Product Analysis: The reaction products are then extracted and can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the presence and quantity of this compound.[12]
Signaling Pathway of this compound
This compound exerts its protective effects by modulating various signaling pathways. For instance, it can inhibit the NALP3 inflammasome and regulate the PI3K/AKT and HIF-1α signaling pathways.[11] It also promotes cell survival by inducing anti-apoptotic gene-expression programs.[14]
Caption: this compound signaling pathway promoting cell survival.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C22H32O4 | CID 16042541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. danielshealth.com [danielshealth.com]
- 9. ptb.de [ptb.de]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Neuroprotectin D1
Essential safety protocols for the handling and disposal of Neuroprotectin D1 are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.
This compound (NPD1), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), is a potent bioactive lipid with significant therapeutic potential.[1][2][3] While it offers exciting avenues for research, particularly in neuroinflammation and tissue repair, proper handling is paramount.[4][5] Commercially available preparations of this compound are often supplied as a solution in ethanol.[6][7] The Safety Data Sheet for a related compound, Protectin D1-d5 in ethanol, classifies the solution as a highly flammable liquid that can cause serious eye irritation.[8] Therefore, laboratory safety procedures must address both the chemical and physical hazards of the solvent and the specific handling requirements of the lipid.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE and safety protocols to minimize exposure and mitigate risks.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles. A face shield should be worn if there is a potential for splashes.[9] | To protect eyes from splashes of the ethanol solution, which can cause serious eye irritation.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the solution. |
| Body Protection | Flame-resistant lab coat (NFPA 2112 compliant). Long pants and closed-toe shoes are mandatory.[9] | To protect skin and clothing from spills and to provide a barrier against fire hazards associated with the flammable solvent. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of ethanol vapors. |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling from receipt to disposal is crucial for laboratory safety and compliance. The following procedural guidance outlines the key steps.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, upright position in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Storage temperature should be in accordance with the manufacturer's instructions, typically -20°C for long-term stability.
2. Handling and Preparation:
-
All handling of this compound solution should be conducted in a chemical fume hood to control flammable vapors.
-
Before handling, ensure that all necessary PPE is correctly worn.
-
Take precautionary measures against static discharge.[8]
-
Use only non-sparking tools when opening and handling the container.
-
For experiments, aliquot the required amount carefully to minimize waste and potential for spills.
3. In Case of a Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent.
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
5. Disposal Plan:
-
All waste containing this compound solution, including empty containers, contaminated absorbents, and disposable labware, must be treated as hazardous waste.
-
Dispose of the waste in a designated, properly labeled container for flammable liquids.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Experimental Workflow for Safe Handling
To visualize the procedural flow of handling this compound in a laboratory setting, the following diagram outlines the critical steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C22H32O4 | CID 16042541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protectin D1 - Wikipedia [en.wikipedia.org]
- 4. Rescue and repair during photoreceptor cell renewal mediated by docosahexaenoic acid-derived this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
